Product packaging for [2-(Methylthio)phenoxy]acetic Acid(Cat. No.:CAS No. 3395-40-2)

[2-(Methylthio)phenoxy]acetic Acid

Cat. No.: B1357663
CAS No.: 3395-40-2
M. Wt: 198.24 g/mol
InChI Key: FMIXTGCPNDLWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[2-(Methylthio)phenoxy]acetic Acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3S B1357663 [2-(Methylthio)phenoxy]acetic Acid CAS No. 3395-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13-8-5-3-2-4-7(8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIXTGCPNDLWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602268
Record name [2-(Methylsulfanyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-40-2
Record name [2-(Methylsulfanyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of [2-(Methylthio)phenoxy]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of [2-(Methylthio)phenoxy]acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic route via Williamson ether synthesis, purification methods, and a summary of its key physicochemical and spectroscopic properties.

Introduction

This compound is an organic compound that belongs to the class of phenoxyacetic acids. This class of compounds is known for a wide range of biological activities, including herbicidal, hormonal, and therapeutic effects. The introduction of a methylthio group on the phenoxy ring can significantly modulate the molecule's lipophilicity, metabolic stability, and biological target interactions, making it a valuable scaffold for the development of novel therapeutic agents. This guide outlines a standard laboratory-scale synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of 2-(methylthio)phenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the chloroacetic acid.

Reaction Scheme:
Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxyacetic acids.

Materials:

  • 2-(Methylthio)phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper

Procedure:

  • Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 80 mL of deionized water. To this solution, add 14.0 g (0.1 mol) of 2-(methylthio)phenol. Stir the mixture at room temperature until the 2-(methylthio)phenol is completely dissolved, forming the sodium salt.

  • Reaction with Chloroacetic Acid: To the solution of the sodium salt, add 10.4 g (0.11 mol) of chloroacetic acid.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours with continuous stirring.

  • Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and acidify by slowly adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper until it reaches approximately 1-2. A precipitate of this compound will form.

  • Isolation of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Appearance White to off-white crystalline solid
Melting Point Data not available
Solubility Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water.
Spectroscopic Data

Disclaimer: The following spectroscopic data is predicted or based on the analysis of structurally similar compounds due to the lack of publicly available experimental spectra for this compound. These should be used as a reference and confirmed by experimental analysis.

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12singlet1H-COOH
~6.8-7.4multiplet4HAromatic protons
~4.7singlet2H-O-CH₂-
~2.4singlet3H-S-CH₃

¹³C NMR (Carbon NMR) Spectrum (Predicted)

Chemical Shift (ppm)Assignment
~170-175-COOH
~155-160C-O (aromatic)
~110-135Aromatic carbons
~65-70-O-CH₂-
~15-20-S-CH₃

IR (Infrared) Spectrum

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ether)
~750C-H bend (aromatic)

Mass Spectrum (MS)

m/z ValueInterpretation
198[M]⁺ (Molecular ion)
153[M - COOH]⁺
139[M - OCH₂COOH]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-(Methylthio)phenol 2-(Methylthio)phenol Reaction_Mixture Form Reaction Mixture 2-(Methylthio)phenol->Reaction_Mixture Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction_Mixture Base Base (NaOH or KOH) Base->Reaction_Mixture Reflux Reflux (2h) Reaction_Mixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start Deprotonation Deprotonation of 2-(Methylthio)phenol Start->Deprotonation End End Nucleophilic_Attack Nucleophilic Attack on Chloroacetic Acid Deprotonation->Nucleophilic_Attack Protonation Protonation of the Carboxylate Nucleophilic_Attack->Protonation Isolation Isolation and Purification Protonation->Isolation Isolation->End

Caption: Key chemical transformations in the synthesis process.

An In-depth Technical Guide to the Physicochemical Properties of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid is an aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its biological activity and transport properties are intrinsically linked to its physicochemical characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, key parameters such as aqueous solubility and the octanol-water partition coefficient (LogP) have not been experimentally determined and are currently unavailable in public literature.

PropertyValueSource
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
CAS Number 3395-40-2[1][2]
Melting Point 167-168 °C[1]
Boiling Point (Predicted) 345.7 ± 22.0 °C[1]
Density (Predicted) 1.28 ± 0.1 g/cm³[1]
pKa (Predicted) 3.16 ± 0.10[1]
Solubility No experimental data available.
LogP No experimental data available.

Synthesis and Purification

A plausible synthetic route to this compound involves the Williamson ether synthesis, a well-established method for forming ethers. This would be followed by purification, likely through recrystallization.

Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-(methylthio)phenol and chloroacetic acid.[3]

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 2-(methylthio)phenol in a suitable solvent such as ethanol or acetone.

  • Add an equimolar amount of a strong base, such as sodium hydroxide or potassium carbonate, to the solution with stirring. This will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of chloroacetic acid (or its corresponding sodium salt, sodium chloroacetate) dropwise with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, acidify the mixture with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and induce precipitation of the carboxylic acid.

  • Extraction: The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

G Synthesis Workflow for this compound A 2-(Methylthio)phenol D Reaction Mixture A->D B Chloroacetic Acid B->D C Base (e.g., NaOH) C->D E Reflux D->E Heat F Acidification (e.g., HCl) E->F G Crude Product F->G H Purification G->H I This compound H->I

Caption: Synthesis of this compound.

Purification Protocol: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[4][5]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the crude this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for phenoxyacetic acid derivatives.[4][5]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven to remove any residual solvent.

G Purification by Recrystallization A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for purification by recrystallization.

Experimental Protocols for Physicochemical Properties

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination

While no experimental data is available, the following protocol can be used to determine the solubility of this compound.

  • Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions at different pH values, and common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).

  • Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: The suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G Solubility Determination Workflow A Excess Solid + Known Volume of Solvent B Agitate at Constant Temperature A->B C Equilibrium B->C D Separate Solid and Liquid C->D E Analyze Supernatant Concentration D->E F Solubility Value E->F

Caption: Workflow for experimental solubility determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is added incrementally to the acidic solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

G pKa Determination by Potentiometric Titration A Dissolve Compound in Solvent B Titrate with Standardized Base A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination via titration.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken gently for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G LogP Determination by Shake-Flask Method A Prepare Saturated Octanol and Water B Dissolve Compound in one Phase A->B C Mix and Shake Phases B->C D Allow Phases to Separate C->D E Measure Concentration in Each Phase D->E F Calculate LogP E->F

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

This technical guide provides a summary of the currently available and predicted physicochemical data for this compound. While foundational data such as molecular weight and melting point are established, there is a clear need for experimental determination of its solubility, pKa, and LogP to fully characterize this compound for research and development purposes. The provided protocols offer standardized methodologies for obtaining this critical information, and the outlined synthetic route provides a basis for its preparation and purification. Further research to fill these data gaps will be invaluable for advancing the potential applications of this compound in the fields of medicinal chemistry and materials science.

References

Unveiling the Potential of [2-(Methylthio)phenoxy]acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid, with the CAS number 3395-40-2, is a phenoxyacetic acid derivative that holds potential as a modulator of peroxisome proliferator-activated receptors (PPARs). While extensive research on this specific molecule is not widely published, its structural similarity to a class of well-studied PPAR agonists suggests its likely involvement in related signaling pathways. This technical guide consolidates the available information and provides a framework for its synthesis, potential biological activity, and the experimental protocols required for its investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3395-40-2
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥95%

Synthesis Methodology

The most probable synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with a haloalkanoate.

Experimental Protocol: Williamson Ether Synthesis of this compound
  • Deprotonation of 2-(Methylthio)phenol: 2-(Methylthio)phenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water to form the corresponding sodium or potassium phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. The phenoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the ether linkage.

  • Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Acidification 2-(Methylthio)phenol 2-(Methylthio)phenol 2-(Methylthio)phenoxide 2-(Methylthio)phenoxide 2-(Methylthio)phenol->2-(Methylthio)phenoxide  + Base Base (e.g., NaOH) Base (e.g., NaOH) Intermediate Salt Intermediate Salt 2-(Methylthio)phenoxide->Intermediate Salt  + Haloacetic Acid Haloacetic Acid (e.g., ClCH2COOH) Haloacetic Acid (e.g., ClCH2COOH) This compound This compound Intermediate Salt->this compound  + Acid Acid (e.g., HCl) Acid (e.g., HCl)

Figure 1. Synthetic workflow for this compound.

Potential Biological Activity: PPAR Modulation

Phenoxyacetic acid derivatives are a well-documented class of ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARδ.

Given its structure, this compound is hypothesized to act as a PPAR agonist. The specific isoform selectivity (α, γ, or δ) and its potency would need to be determined experimentally.

The PPAR Signaling Pathway

Upon activation by a ligand, such as a phenoxyacetic acid derivative, PPARs undergo a conformational change. This allows them to heterodimerize with the retinoid X receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes.

G Ligand This compound PPAR PPAR Receptor Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Metabolic_Effects Metabolic Effects (e.g., Lipid Metabolism, Glucose Homeostasis) Transcription->Metabolic_Effects Leads to

Figure 2. Generalized PPAR signaling pathway.

Experimental Protocols for Activity Assessment

To validate the hypothesis that this compound is a PPAR agonist, a series of in vitro assays are required.

Protocol 1: Luciferase Reporter Gene Assay

This assay is a standard method to determine if a compound can activate a specific nuclear receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

    • An expression vector for the ligand-binding domain (LBD) of the PPAR isoform of interest (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

  • Compound Treatment: The transfected cells are then treated with various concentrations of this compound. A known PPAR agonist for the specific isoform is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase activity relative to the vehicle control is calculated. Dose-response curves are generated to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

G Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfection: - PPAR-LBD-GAL4 Plasmid - UAS-Luciferase Plasmid Cell_Culture->Transfection Treatment Treat with this compound (various concentrations) Transfection->Treatment Incubation Incubate (e.g., 24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Data_Analysis Data Analysis: - Fold Activation - EC50 Determination Luminometry->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for a PPAR luciferase reporter assay.

Conclusion and Future Directions

This compound presents an intriguing candidate for further investigation as a PPAR modulator. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible compound for research purposes. The immediate next steps should focus on confirming its hypothesized biological activity through in vitro assays, such as the luciferase reporter gene assay, to determine its potency and selectivity for the different PPAR isoforms. Subsequent studies could involve downstream gene expression analysis and in vivo studies in relevant disease models to explore its therapeutic potential in metabolic disorders. The data generated from these studies will be crucial in determining the future trajectory of this compound in the landscape of drug discovery and development.

Molecular structure and formula of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Methylthio)phenoxy]acetic acid is a sulfur-containing phenoxyacetic acid derivative with potential applications in the agrochemical and pharmaceutical industries. This document provides a comprehensive overview of its molecular structure, chemical formula, and known properties based on available data. While detailed experimental studies on this specific compound are limited in the public domain, this guide consolidates the existing information and provides a framework for future research and development. The compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules, particularly in the development of herbicides and plant growth regulators.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a phenoxyacetic acid backbone with a methylthio (-SCH₃) group substituted at the ortho position of the phenyl ring.

Molecular Formula: C₉H₁₀O₃S[1]

Structure:

The key structural features include a carboxylic acid group, an ether linkage, and a thioether (methylthio) group attached to the aromatic ring. This combination of functional groups suggests potential for various chemical modifications and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and publicly available chemical information resources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 3395-40-2[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Purity ≥95% (as commercially available)[1]

Note: Some properties like appearance are predicted based on the general characteristics of similar compounds, as specific experimental data is not available in the cited literature.

Synthesis

Logical Synthesis Workflow:

A plausible synthetic pathway is outlined below. This represents a logical, though not experimentally verified, method for the preparation of the target compound.

Synthesis_Workflow start Starting Materials reagent1 2-(Methylthio)phenol start->reagent1 reagent2 Sodium Chloroacetate start->reagent2 reaction Williamson Ether Synthesis (Base-catalyzed) reagent1->reaction reagent2->reaction intermediate Sodium [2-(methylthio)phenoxy]acetate reaction->intermediate acidification Acidification (e.g., with HCl) intermediate->acidification product This compound acidification->product

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Deprotonation: 2-(Methylthio)phenol would be treated with a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding phenoxide salt.

  • Nucleophilic Substitution: Sodium chloroacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion to form the sodium salt of this compound.

  • Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the final product, this compound.

  • Purification: The crude product would likely be purified by recrystallization from an appropriate solvent.

Potential Applications and Biological Activity

Information from chemical suppliers suggests that this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The phenoxyacetic acid scaffold is a well-known pharmacophore in various biologically active molecules.

4.1. Agrochemicals

Phenoxyacetic acids are a prominent class of synthetic auxins, which are plant hormones that regulate growth. At high concentrations, many phenoxyacetic acid derivatives act as herbicides, particularly against broadleaf weeds.[2] It is plausible that this compound or its derivatives could exhibit herbicidal or plant growth regulatory properties.[1] However, no specific studies were found to confirm or quantify such activities for this particular compound.

4.2. Pharmaceuticals

Derivatives of phenoxyacetic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents. The introduction of a methylthio group could modulate the biological activity, selectivity, and pharmacokinetic properties of the parent phenoxyacetic acid structure. Further research would be necessary to explore these potential applications.

Signaling Pathways and Mechanism of Action

There is currently no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action in any biological system. For its potential role as a plant growth regulator, the mechanism would likely involve mimicking the natural auxin, indole-3-acetic acid (IAA), and interacting with auxin signaling pathways in plants.

Conclusion and Future Directions

This compound is a chemical compound with a defined structure and basic chemical properties. Its primary known role is as a synthetic intermediate. There is a notable absence of detailed public research on its synthesis, characterization, and biological activity.

For researchers and professionals in drug development and agrochemical science, this compound represents a potential starting point for the design and synthesis of novel bioactive molecules. Future research should focus on:

  • Development and optimization of a reliable synthetic protocol.

  • Full spectroscopic characterization (NMR, IR, Mass Spectrometry).

  • Screening for biological activities, including herbicidal, plant growth regulatory, antimicrobial, and anti-inflammatory effects.

  • If activity is found, subsequent studies to elucidate the mechanism of action and any relevant signaling pathways.

References

The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry, agriculture, and drug discovery. This technical guide provides an in-depth overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Anticancer Activity

Phenoxyacetic acid derivatives have emerged as promising candidates in the development of novel anticancer agents. Their mechanisms of action are multifaceted, primarily centered on the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which phenoxyacetic acid derivatives exert their anticancer effects is through the induction of apoptosis in cancer cells. This process is tightly regulated by a complex network of signaling molecules. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes leading to apoptosis. Many phenoxyacetic acid derivatives have been shown to trigger the intrinsic pathway.

This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins like Bax. Activated Bax translocates to the mitochondria, where it disrupts the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][2]

cluster_0 Phenoxyacetic Acid Derivative cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Derivative Phenoxyacetic Acid Derivative Bax Bax activation Derivative->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 activation Apoptosome->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenoxyacetic acid derivatives.

Quantitative Data: Anticancer Activity

The anticancer efficacy of phenoxyacetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide DerivativesHepG2 (Liver Cancer)1.43[3]
Phenoxyacetamide DerivativesMCF-7 (Breast Cancer)10.51[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with various concentrations of phenoxyacetic acid derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate end End calculate->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.

Antimicrobial Activity

Certain phenoxyacetic acid derivatives exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-phenylazo-phenoxyacetic acidsStaphylococcus aureusNot specified[4]
4-phenylazo-phenoxyacetic acidsStreptococcus pyogenesNot specified[4]
4-phenylazo-phenoxyacetic acidsEscherichia coliNot specified[4]
4-phenylazo-phenoxyacetic acidsPseudomonas aeruginosaNot specified[4]
4-phenylazo-phenoxyacetic acidsProteus vulgarisNot specified[4]
4-phenylazo-phenoxyacetic acidsCandida albicansNot specified[4]

Note: The referenced study indicates antimicrobial activity but does not provide specific MIC values.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow:

start Start prepare_dilutions Prepare serial two-fold dilutions of the test compound in broth start->prepare_dilutions dispense Dispense dilutions into a 96-well microtiter plate prepare_dilutions->dispense inoculate Inoculate each well with a standardized microbial suspension dispense->inoculate incubate Incubate the plate at an appropriate temperature and time inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution method.

Detailed Methodology:

  • Prepare Dilutions: Perform serial two-fold dilutions of the phenoxyacetic acid derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and pathogens, can activate signaling pathways that lead to the upregulation of COX-2 expression. The primary pathway involves the activation of transcription factors like NF-κB. Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins (e.g., PGE2) by specific synthases. Prostaglandins contribute to the classic signs of inflammation: pain, heat, redness, and swelling. By selectively inhibiting COX-2, phenoxyacetic acid derivatives can reduce the production of these pro-inflammatory prostaglandins, thereby alleviating inflammation.[5][6][7]

cluster_0 Inflammatory Stimuli cluster_1 COX-2 Pathway cluster_2 Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines) NFkB NF-κB Activation Stimuli->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2 COX-2 Enzyme COX2_exp->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs AA Arachidonic Acid AA->COX2 Inflammation Inflammation PGs->Inflammation Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the COX-2 enzyme, expressed as an IC50 value.

Compound ClassEnzymeIC50 (µM)Reference
Pyrazoline-phenoxyacetic acid derivativesCOX-20.03[4]
Phenoxyacetic acid derivativesCOX-20.06 - 0.09[8]
Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.

Workflow:

start Start prepare_reagents Prepare assay buffer, COX-2 enzyme, probe, and arachidonic acid start->prepare_reagents add_inhibitor Add test compound (inhibitor) to microplate wells prepare_reagents->add_inhibitor add_enzyme Add COX-2 enzyme add_inhibitor->add_enzyme incubate Pre-incubate to allow inhibitor binding add_enzyme->incubate initiate_reaction Initiate reaction by adding arachidonic acid and probe incubate->initiate_reaction measure Measure fluorescence or absorbance kinetically initiate_reaction->measure calculate Calculate percentage inhibition and IC50 value measure->calculate end End calculate->end

Caption: Experimental workflow for a COX-2 inhibitor screening assay.

Detailed Methodology:

  • Reagent Preparation: Prepare all necessary reagents, including assay buffer, a stock solution of the COX-2 enzyme, a fluorogenic or chromogenic probe, and the substrate, arachidonic acid.

  • Inhibitor Addition: Add various concentrations of the phenoxyacetic acid derivative to the wells of a microplate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the probe. The probe will react with the product of the COX-2 reaction to produce a fluorescent or colored signal.

  • Measurement: Measure the signal kinetically using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the percentage of inhibition and the IC50 value.

Herbicidal Activity

Phenoxyacetic acid derivatives, particularly chlorinated analogues like 2,4-D, are widely used as selective herbicides for the control of broadleaf weeds in grass crops. Their herbicidal action stems from their ability to mimic the natural plant hormone auxin.

Mechanism of Action: Auxin Mimicry

Auxins are plant hormones that regulate various aspects of plant growth and development. At normal physiological concentrations, they control processes like cell elongation, division, and differentiation. Phenoxyacetic acid herbicides are synthetic auxins that, when applied at high concentrations, overwhelm the plant's normal hormonal balance.

This leads to uncontrolled, unsustainable growth, causing a variety of detrimental effects, including epinasty (downward bending of leaves), stem twisting, and tissue proliferation. Ultimately, these disruptions in growth processes lead to the death of the susceptible plant. The selectivity of these herbicides is due to differences in uptake, translocation, and metabolism between broadleaf weeds and grass crops.[3][7][9]

cluster_0 Herbicide Application cluster_1 Cellular Response in Susceptible Plant Herbicide Phenoxyacetic Acid Herbicide Uptake Uptake and Translocation Herbicide->Uptake Receptor Binding to Auxin Receptors Uptake->Receptor Signal Disruption of Auxin Signaling Pathway Receptor->Signal Growth Uncontrolled Cell Division and Elongation Signal->Growth Symptoms Growth Abnormalities (Epinasty, Twisting) Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Herbicidal mechanism of action via auxin mimicry.

Quantitative Data: Herbicidal Activity

The herbicidal activity is often expressed as the concentration required to cause a 50% reduction in plant growth (GR50 or IC50).

CompoundTarget WeedGR50 (mM)Reference
Eugenoxyacetic acidLactuca sativa< 3[10]
Guaiacoxyacetic acidLactuca sativa< 3[10]
Experimental Protocol: Seed Germination and Seedling Growth Assay

A common method to assess herbicidal activity is to evaluate the effect of the compound on seed germination and early seedling growth.

Workflow:

start Start prepare_plates Prepare petri dishes with filter paper and test solutions of varying concentrations start->prepare_plates place_seeds Place a known number of seeds in each petri dish prepare_plates->place_seeds incubate Incubate in a growth chamber with controlled light and temperature place_seeds->incubate measure_germination Count the number of germinated seeds daily incubate->measure_germination measure_growth After a set period, measure radicle and hypocotyl length measure_germination->measure_growth calculate Calculate germination percentage and growth inhibition measure_growth->calculate end End calculate->end

Caption: Experimental workflow for a seed germination and seedling growth assay.

Detailed Methodology:

  • Preparation: Place filter paper in sterile petri dishes and moisten with solutions of the phenoxyacetic acid derivative at various concentrations. A control group with only water or a solvent control should be included.

  • Seeding: Place a predetermined number of seeds of the target weed species onto the filter paper in each petri dish.

  • Incubation: Place the petri dishes in a controlled environment (growth chamber) with appropriate light and temperature conditions for germination.

  • Data Collection:

    • Germination: Count the number of germinated seeds daily for a specified period.

    • Seedling Growth: After a set number of days, measure the length of the radicle (root) and hypocotyl (shoot) of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percentage of growth inhibition for each concentration compared to the control. Determine the GR50 value.

Conclusion

Phenoxyacetic acid derivatives represent a rich scaffold for the development of new therapeutic and agricultural agents. Their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and herbicidal, underscore their importance in chemical and biological research. This technical guide provides a foundational understanding of their mechanisms of action, quantitative activity, and the experimental protocols used for their evaluation. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the discovery of more potent and selective compounds with improved pharmacological and toxicological profiles.

References

Potential Mechanism of Action of [2-(Methylthio)phenoxy]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Methylthio)phenoxy]acetic acid, a derivative of phenoxyacetic acid, is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators[1]. While specific experimental data on the mechanism of action for this particular compound is not extensively available in public literature, its structural similarity to well-characterized phenoxyacetic acid herbicides allows for the formulation of a potential mechanism of action. This guide synthesizes the known biological activities of analogous compounds to propose a likely pathway of action for this compound, focusing on its probable role as a synthetic auxin. This document is intended to provide a foundational understanding for researchers and professionals in drug development and agrochemical science.

Introduction

Phenoxyacetic acid derivatives represent a significant class of compounds with diverse biological activities. Historically, they are best known for their application as selective herbicides, effectively controlling broadleaf weeds in various agricultural settings. The core structure of phenoxyacetic acid provides a versatile scaffold for chemical modifications, leading to a wide array of compounds with distinct properties and applications. This compound, with its characteristic methylthio group at the ortho position of the phenoxy ring, is a member of this family. Its primary documented use is as a chemical intermediate, suggesting its potential to be a precursor for more complex, biologically active molecules[1].

This guide will explore the potential mechanism of action of this compound, drawing heavily on the established knowledge of closely related phenoxyacetic acid herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). The central hypothesis is that this compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and thereby disrupting normal plant growth processes.

Proposed Core Mechanism: Synthetic Auxin Activity

The most probable mechanism of action for this compound is its function as a synthetic auxin. Natural auxins are crucial phytohormones that regulate numerous aspects of plant growth and development, including cell division, elongation, and differentiation. Synthetic auxins like the phenoxyacetic acids mimic IAA, but are typically more resistant to degradation by the plant's metabolic machinery. This persistence leads to a continuous, unregulated stimulation of auxin-responsive pathways, ultimately causing uncontrolled growth and plant death.

Interaction with Auxin Receptors

The primary targets of auxin and synthetic auxins are a class of F-box proteins known as the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors[2][3]. Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and a family of transcriptional repressors called Aux/IAA proteins[2][4].

  • Binding Pocket: It is hypothesized that this compound, like other auxinic herbicides, fits into the auxin-binding pocket of the TIR1/AFB proteins. The specific substituents on the phenoxy ring influence the binding affinity and selectivity for different members of the TIR1/AFB family.

  • Co-receptor Complex Formation: The binding of the synthetic auxin stabilizes the TIR1/AFB-Aux/IAA protein complex.

Downstream Signaling Cascade

The formation of the stable TIR1/AFB-Aux/IAA complex initiates a signaling cascade that leads to the degradation of the Aux/IAA repressor proteins.

  • Ubiquitination: The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. Upon binding of the auxin and the Aux/IAA protein, the SCF complex polyubiquitinates the Aux/IAA repressor.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of the Aux/IAA repressors releases the ARFs.

  • Gene Expression Changes: The freed ARFs can then either activate or repress the transcription of a multitude of genes involved in cell growth, division, and development, leading to the characteristic uncontrolled growth phenotype.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF E3 Ligase Complex TIR1_AFB->SCF forms Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF SCF->Aux_IAA ubiquitinates Proteasome->ARF releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates/ represses Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Figure 1: Proposed auxin signaling pathway for this compound.

Structure-Activity Relationship Considerations

The biological activity of phenoxyacetic acid herbicides is highly dependent on the nature and position of substituents on the aromatic ring.

  • 2-Position Substitution: The presence of a substituent at the 2-position (ortho) of the phenoxy ring is often important for herbicidal activity. The methylthio (-SCH3) group in this compound is an electron-donating group, which will influence the electronic properties of the aromatic ring and its interaction with the receptor.

  • Comparison to Other Herbicides: In well-known herbicides like 2,4-D and MCPA, the substituents are halogens (chlorine) and a methyl group, respectively. The distinct electronic and steric properties of the methylthio group likely confer a unique activity and selectivity profile to this compound.

Potential for Other Biological Activities

While the primary anticipated mechanism of action is as a synthetic auxin, it is noteworthy that various phenoxyacetic acid derivatives have been reported to possess other biological activities, including:

  • Anti-inflammatory Effects: Some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

  • Antimicrobial Properties: Antibacterial and antifungal activities have been observed in certain phenoxyacetic acid compounds.

  • Anticancer Potential: Research has explored the cytotoxic effects of some derivatives against various cancer cell lines.

It is plausible that this compound or its downstream metabolites could exhibit some of these other activities, although this would require direct experimental verification.

Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of established experimental protocols could be employed.

Plant Growth and Herbicidal Activity Assays
  • Seed Germination and Seedling Growth Assay:

    • Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in water or a plant growth medium.

    • Sterilize seeds of a model plant species (e.g., Arabidopsis thaliana or a common weed species).

    • Place seeds on agar plates or in petri dishes containing filter paper moistened with the different concentrations of the test compound.

    • Incubate under controlled light and temperature conditions.

    • Measure root length, shoot length, and germination rate at specified time points.

    • Calculate the concentration required for 50% inhibition of growth (IC50).

  • Whole Plant Spray Assay:

    • Grow test plants to a specific developmental stage (e.g., 2-4 leaf stage).

    • Prepare spray solutions of this compound at various concentrations with a surfactant.

    • Apply the solutions to the foliage of the plants until runoff.

    • Observe and score the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 1-3 weeks.

Receptor Binding Assays
  • In Vitro Binding Assay (e.g., Surface Plasmon Resonance - SPR):

    • Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

    • Immobilize one of the proteins (e.g., TIR1/AFB) on an SPR sensor chip.

    • Flow solutions containing the other protein (Aux/IAA) and different concentrations of this compound over the chip.

    • Measure the change in the refractive index to determine the binding kinetics (association and dissociation rates) and affinity (KD).

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat plant seedlings or cell cultures with this compound for various durations.

    • Isolate total RNA from the treated and control samples.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

    • Analyze the relative expression levels of these genes to determine if they are up- or down-regulated in response to the compound.

  • RNA-Sequencing (RNA-Seq):

    • Follow the same initial steps as for qRT-PCR to obtain high-quality RNA.

    • Prepare sequencing libraries from the RNA and perform high-throughput sequencing.

    • Analyze the sequencing data to obtain a global view of all gene expression changes induced by this compound.

    • Perform pathway analysis to identify the biological processes that are most significantly affected.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Assessment cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Synthesis Synthesis of This compound Herbicidal_Assay Herbicidal Activity Assays (Whole Plant & Seedling) Synthesis->Herbicidal_Assay Receptor_Binding Receptor Binding Assays (e.g., SPR) Herbicidal_Assay->Receptor_Binding Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Receptor_Binding->Gene_Expression Data_Analysis IC50 Determination, Binding Affinity (KD), Differential Gene Expression Gene_Expression->Data_Analysis

Figure 2: A generalized experimental workflow for investigating the mechanism of action.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for how such data could be structured and presented once obtained through the experimental protocols outlined above.

Table 1: Herbicidal Activity of this compound on Model Weed Species

Plant SpeciesAssay TypeEndpointIC50 (µM)
Arabidopsis thalianaRoot Elongation7 daysData to be determined
Sinapis alba (White Mustard)Root Elongation7 daysData to be determined
Amaranthus retroflexus (Redroot Pigweed)Whole Plant14 daysData to be determined

Table 2: Binding Affinity of this compound to TIR1/AFB Receptors

ReceptorAux/IAA PartnerKD (µM)
TIR1IAA7Data to be determined
AFB2IAA7Data to be determined
AFB5IAA7Data to be determined

Table 3: Regulation of Auxin-Responsive Genes by this compound in Arabidopsis thaliana

GeneTreatment TimeFold Change (vs. Control)
GH3.31 hourData to be determined
SAUR191 hourData to be determined
IAA21 hourData to be determined

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to act as a synthetic auxin, disrupting plant growth by interfering with the auxin signaling pathway. The proposed mechanism involves binding to TIR1/AFB receptors, leading to the degradation of Aux/IAA repressors and subsequent dysregulation of auxin-responsive gene expression.

To validate this proposed mechanism, further experimental studies are essential. These should focus on quantifying the herbicidal activity of the compound, determining its binding affinities to auxin receptors, and profiling the transcriptomic changes it induces in plants. Such research will not only confirm the mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships within the phenoxyacetic acid class of compounds, potentially guiding the design of novel and more effective agrochemicals.

References

An In-depth Technical Guide to [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Methylthio)phenoxy]acetic acid, a derivative of the phenoxyacetic acid class of compounds, holds potential as an intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its background, physicochemical properties, a generalized synthesis protocol, and an exploration of its potential biological activities based on the broader family of phenoxyacetic acids. While specific research on this particular molecule is limited, this document compiles available data and contextualizes it within the well-established knowledge of related compounds to guide future research and development efforts.

Introduction and Background

Phenoxyacetic acids are a well-known class of organic compounds with a diverse range of biological activities. Historically, they are most recognized for their use as auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which have been instrumental in agriculture since the 1940s. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.

Beyond their herbicidal applications, phenoxyacetic acid derivatives have been explored for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the phenoxyacetic acid scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its biological effects.

This compound (CAS Number: 3395-40-2) is a specific analogue within this class, characterized by a methylthio group at the ortho position of the phenoxy ring. While detailed studies on this particular compound are not abundant in publicly available literature, its structural similarity to other biologically active phenoxyacetic acids suggests it may possess interesting and potentially useful properties. It is primarily recognized as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

A comprehensive summary of the known and estimated physicochemical properties of this compound is provided in Table 1. It is important to note that some of these values are predicted or based on closely related compounds due to the limited experimental data available for this specific molecule.

PropertyValueSource
Molecular Formula C₉H₁₀O₃S[2]
Molecular Weight 198.24 g/mol [2]
CAS Number 3395-40-2[2]
Appearance White to pale cream crystals or powder (estimated)[3]
Melting Point 155-157 °C (for the closely related (2-Methylphenoxy)acetic acid)[4]
Boiling Point 345.7 °CChemicalBook
Density 1.28 g/cm³ChemicalBook
Flash Point 162.9 °CChemicalBook
Water Solubility Slightly soluble (predicted)[5]
LogP (Octanol/Water Partition Coefficient) 1.34 (for phenoxyacetic acid)[5]

Synthesis and Experimental Protocols

General Synthesis of Phenoxyacetic Acids

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a corresponding phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

A generalized experimental protocol is provided below, which can be adapted for the synthesis of this compound starting from 2-(methylthio)phenol.

dot

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)
  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-(methylthio)phenol in an appropriate solvent (e.g., water or ethanol).

  • Addition of Base: Slowly add 2.0 to 2.2 equivalents of a base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture until the phenol is completely dissolved and has formed the corresponding phenoxide salt.

  • Reaction with Chloroacetic Acid: Dissolve 1.1 to 1.2 equivalents of chloroacetic acid in a minimal amount of the same solvent and add it dropwise to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly acidify the reaction mixture with a dilute mineral acid, such as hydrochloric acid, until the pH is acidic (pH 1-2). This will protonate the carboxylate to form the carboxylic acid, which will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is scarce, the activities of the broader phenoxyacetic acid class provide a strong indication of its potential applications.

Herbicidal Activity

The most well-documented activity of phenoxyacetic acids is their herbicidal effect. They act as synthetic auxins, a class of plant growth regulators.

dot

Herbicidal_Mechanism Phenoxyacetic_Acid Phenoxyacetic Acid (Auxin mimic) Auxin_Receptor Auxin Receptor (e.g., TIR1) Phenoxyacetic_Acid->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Proposed mechanism of herbicidal action for phenoxyacetic acids.

The introduction of different substituents on the phenoxy ring can significantly influence the herbicidal efficacy and selectivity.[6][7] Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid derivatives have shown that factors such as lipophilicity, electronic effects, and steric parameters of the substituents play a crucial role in their biological activity.[8][9] It is plausible that the methylthio group in this compound could modulate its herbicidal properties, potentially leading to altered selectivity or potency compared to existing herbicides.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of phenoxyacetic acid derivatives against a range of bacteria and fungi. The exact mechanism of action is not always fully elucidated but may involve disruption of cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. The presence of a sulfur-containing substituent, such as the methylthio group, could potentially enhance antimicrobial activity, as sulfur-containing compounds are known to exhibit a broad spectrum of biological effects.

Other Potential Pharmacological Activities

Derivatives of phenoxyacetic acid have also been investigated for other therapeutic applications, including:

  • Anti-inflammatory activity: Some derivatives have shown to inhibit inflammatory pathways.

  • Anticancer activity: Certain analogues have demonstrated cytotoxicity against various cancer cell lines.

  • Anticonvulsant activity: Recent studies have explored the potential of phenoxyacetic acid derivatives in the management of epilepsy.[4][10]

The specific biological profile of this compound in these areas remains to be determined through dedicated screening and mechanistic studies.

Conclusion and Future Directions

This compound is a chemical entity with a foundation in the well-established and versatile class of phenoxyacetic acids. While its primary current role appears to be that of a synthetic intermediate, its structural features suggest a potential for underexplored biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for this compound needs to be established, along with a thorough characterization of its physicochemical properties.

  • Biological Screening: The compound should be systematically screened for a range of biological activities, including herbicidal, antimicrobial, anti-inflammatory, and anticancer effects. This should involve the determination of quantitative metrics such as IC₅₀ and MIC values.

  • Mechanistic Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and any relevant signaling pathways will be crucial.

  • Analogue Synthesis: The synthesis and screening of further derivatives of this compound could lead to the discovery of novel compounds with enhanced potency and selectivity.

References

[2-(Methylthio)phenoxy]acetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. This class of compounds is well-recognized for its biological activities, particularly as herbicides and plant growth regulators that mimic the action of the natural plant hormone auxin. The introduction of a methylthio group at the ortho position of the phenoxy ring can modulate the molecule's physicochemical properties and biological efficacy, making it a subject of interest for research in agrochemicals and potentially in pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, biological activities, and mechanism of action.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol .[1] Key identifiers for this compound are provided in the table below.

PropertyValue
CAS Number 3395-40-2
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
MDL Number MFCD09972274

Table 1: Chemical Identifiers for this compound.

Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a haloacetic acid or its salt by a phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetic Acids

Reactants:

  • 2-(Methylthio)phenol

  • Chloroacetic acid or Sodium chloroacetate

  • A strong base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Solvent (e.g., water, ethanol, or acetone)

  • Acid for workup (e.g., Hydrochloric acid (HCl))

Procedure:

  • Formation of the Phenoxide: 2-(Methylthio)phenol is dissolved in a suitable solvent, and a stoichiometric amount of a strong base (e.g., NaOH) is added to deprotonate the phenolic hydroxyl group, forming the sodium 2-(methylthio)phenoxide.[7]

  • Nucleophilic Substitution: A solution of sodium chloroacetate in water is then added to the phenoxide solution. The mixture is heated to reflux to facilitate the Sₙ2 reaction, where the phenoxide attacks the alpha-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled and acidified with a strong acid like HCl. This protonates the carboxylate group, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_Methylthio_phenol 2-(Methylthio)phenol Phenoxide_formation Phenoxide Formation 2_Methylthio_phenol->Phenoxide_formation Chloroacetic_acid Chloroacetic Acid SN2_Reaction SN2 Reaction (Ether Formation) Chloroacetic_acid->SN2_Reaction Base Base (e.g., NaOH) Base->Phenoxide_formation Phenoxide_formation->SN2_Reaction Target_Molecule This compound SN2_Reaction->Target_Molecule Salt Salt (e.g., NaCl) SN2_Reaction->Salt

Caption: Williamson Ether Synthesis Workflow.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as an intermediate in the synthesis of herbicides and plant growth regulators.[1] Its biological activity stems from its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), classifying it as a synthetic auxin.

Plant Growth Regulation and Herbicidal Activity

Synthetic auxins like phenoxyacetic acids induce a variety of physiological responses in plants. At low concentrations, they can promote cell elongation, cell division, and adventitious root formation.[8] However, at higher concentrations, they act as herbicides, particularly against broadleaf weeds.[8] The herbicidal effect is a result of uncontrolled and disorganized growth, leading to stem twisting (epinasty), leaf malformation, and eventual plant death.

The mechanism of action of auxin-like herbicides involves their binding to auxin receptors in the plant cell nucleus, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[9][10] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[9][11] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then regulate the transcription of numerous genes involved in plant growth and development. The overstimulation of these pathways by synthetic auxins leads to the observed herbicidal effects.

While specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the herbicidal or plant growth regulatory activity of this compound are not available in the reviewed literature, studies on other substituted phenoxyacetic acids indicate that the nature and position of substituents on the aromatic ring significantly influence their biological activity.

Auxin_Signaling_Pathway cluster_cellular_environment Cellular Environment cluster_nucleus Nucleus Synthetic_Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Targeted for Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription of Transcription_Activation Transcription Activation Growth_Response Altered Growth Response (Herbicidal Effect) Auxin_Response_Genes->Growth_Response SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation by Proteasome->Aux_IAA

Caption: Simplified Auxin Signaling Pathway.

Potential Applications in Drug Development

While the primary application of phenoxyacetic acids has been in agriculture, derivatives of this scaffold have been explored for various pharmacological activities. The structural features of this compound could serve as a starting point for the design of novel therapeutic agents. The phenoxyacetic acid moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further research would be necessary to explore any potential pharmacological activities of this compound and its derivatives.

Conclusion

This compound is a synthetic auxin analog with established use as an intermediate in the agrochemical industry. Its synthesis is readily achievable through the Williamson ether synthesis. The biological activity of this compound is attributed to its ability to mimic natural auxin, leading to plant growth regulation at low doses and herbicidal effects at higher concentrations by disrupting the auxin signaling pathway. While quantitative data on its specific biological potency is limited in the public domain, the principles of its action are well-understood within the broader context of phenoxyacetic acid herbicides. Further research could explore the potential of this and related compounds in other biological applications, including drug discovery.

References

Spectroscopic Profile of [2-(Methylthio)phenoxy]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-(Methylthio)phenoxy]acetic Acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a core reference for researchers and professionals engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Disclaimer: The quantitative data presented in these tables are predicted values based on the chemical structure and known spectroscopic trends. Experimental verification is required for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.4Multiplet2HAr-H
~6.8-7.0Multiplet2HAr-H
4.68Singlet2H-O-CH₂-
2.45Singlet3H-S-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~175-COOH
~155Ar-C-O
~130Ar-C
~128Ar-C-S
~125Ar-C
~122Ar-C
~115Ar-C
~65-O-CH₂-
~15-S-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2920MediumC-H stretch (Aliphatic)
1710-1760StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Ether)
~1200StrongC-O stretch (Carboxylic Acid)
~750StrongC-S stretch
Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/z RatioPredicted Identity
198[M]⁺ (Molecular Ion)
153[M - COOH]⁺
139[M - OCH₂COOH]⁺
121[M - COOH - S]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid carboxylic acid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Record the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas or liquid chromatograph for separation prior to analysis.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Prep->NMR_Prep IR_Prep Solid Sample (ATR) Prep->IR_Prep MS_Prep Dissolution in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

In Silico Prediction of [2-(Methylthio)phenoxy]acetic Acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADME), and toxicological properties of [2-(Methylthio)phenoxy]acetic Acid. By leveraging established computational models, this document offers predictive data to inform early-stage drug discovery and development decisions. All quantitative data are summarized in structured tables for ease of comparison. Furthermore, detailed theoretical experimental protocols for key property assessments are provided, alongside graphical representations of predictive workflows and biological interactions generated using Graphviz (DOT language). This guide serves as a valuable resource for researchers seeking to understand the potential of this compound as a therapeutic candidate.

Introduction

This compound is a small molecule with potential applications in pharmaceutical and agrochemical research. Early assessment of its physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity profiles is crucial for evaluating its viability as a drug candidate and minimizing late-stage attrition.[1][2] In silico prediction methods offer a rapid and cost-effective approach to generate this critical data, enabling informed decision-making before extensive experimental studies are undertaken.[3][4]

This guide utilizes a suite of well-regarded in silico tools to predict the key properties of this compound. The data presented herein is generated using SwissADME for physicochemical and pharmacokinetic predictions, pkCSM for a broader range of ADME properties, and ProTox-II for toxicological endpoint predictions.[2][5][6][7] By integrating these predictions, we aim to provide a holistic view of the compound's potential behavior in a biological system.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior, influencing its solubility, permeability, and distribution. The predicted physicochemical parameters for this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool
Molecular FormulaC₉H₁₀O₃S-
Molecular Weight198.24 g/mol -
LogP (Octanol/Water)2.15SwissADME
Water Solubility (LogS)-2.89SwissADME
pKa (strongest acidic)3.03pkCSM
Topological Polar Surface Area (TPSA)65.9 ŲSwissADME
Number of Rotatable Bonds4SwissADME
Hydrogen Bond Acceptors3SwissADME
Hydrogen Bond Donors1SwissADME

Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate determines its concentration and persistence in the body, which are critical factors for its efficacy and safety. The predicted ADME properties for this compound are presented in Table 2.

Table 2: Predicted ADME Properties of this compound

PropertyPredicted Value/ClassificationIn Silico Tool
Absorption
Water Solubility (LogS)-2.89 (Soluble)SwissADME
Caco-2 Permeability (Log Papp)0.49 cm/spkCSM
Intestinal Absorption (Human)88.7%pkCSM
P-glycoprotein SubstrateNoSwissADME
Distribution
VDss (human)0.25 L/kgpkCSM
BBB PermeabilityNoSwissADME
CNS Permeability-2.18pkCSM
Metabolism
CYP1A2 inhibitorNoSwissADME
CYP2C19 inhibitorNoSwissADME
CYP2C9 inhibitorYesSwissADME
CYP2D6 inhibitorNoSwissADME
CYP3A4 inhibitorNoSwissADME
Excretion
Total Clearance0.22 L/hr/kgpkCSM
Renal OCT2 SubstrateNopkCSM

Toxicological Properties

Early identification of potential toxicities is paramount in drug development to avoid adverse effects and costly failures. The predicted toxicological profile of this compound is summarized in Table 3.

Table 3: Predicted Toxicological Properties of this compound

EndpointPredictionConfidenceIn Silico Tool
Acute Toxicity
LD₅₀ (rat, oral)2100 mg/kg72%ProTox-II
Toxicity Class4 (Harmful if swallowed)-ProTox-II
Organ Toxicity
HepatotoxicityInactive84%ProTox-II
Genotoxicity
Mutagenicity (Ames test)Inactive79%ProTox-II
Carcinogenicity Inactive71%ProTox-II
Immunotoxicity Inactive59%ProTox-II
Cytotoxicity Inactive88%ProTox-II

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, as employed in this guide.

G cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties SMILES SMILES String CSc1ccccc1OCC(=O)O SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII Physicochemical Physicochemical (LogP, Solubility, pKa) SwissADME->Physicochemical ADME ADME (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME pkCSM->ADME Toxicity Toxicology (LD50, Mutagenicity, etc.) ProToxII->Toxicity

Caption: Workflow for in silico property prediction.

ADME Process Relationships

This diagram illustrates the interconnectedness of the four main ADME processes that a compound undergoes in the body.

G Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidneys, Bile) Distribution->Excretion Target Site of Action Distribution->Target Metabolism->Excretion Target->Metabolism

Caption: Interrelationships of ADME processes.

Toxicological Risk Assessment Logic

The following decision tree provides a simplified logical framework for assessing toxicological risk based on key in silico predictions.

G start In Silico Toxicity Prediction mutagenicity Mutagenicity Active? start->mutagenicity carcinogenicity Carcinogenicity Active? mutagenicity->carcinogenicity Yes acute_toxicity High Acute Toxicity? (Class 1-3) mutagenicity->acute_toxicity No high_risk1 High Risk: Potential Genotoxic Carcinogen carcinogenicity->high_risk1 Yes high_risk2 High Risk: Potential Carcinogen carcinogenicity->high_risk2 No organ_toxicity Organ Toxicity Active? acute_toxicity->organ_toxicity No high_risk3 High Risk: High Acute Toxicity acute_toxicity->high_risk3 Yes moderate_risk Moderate Risk: Potential Organ Damage organ_toxicity->moderate_risk Yes low_risk Lower Risk: Further Investigation Warranted organ_toxicity->low_risk No

Caption: Toxicological risk assessment decision tree.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key properties, which can be used to validate the in silico predictions.

Physicochemical Properties
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and water phases in a glass vial.

  • Equilibration: Cap the vial and shake it gently for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The aqueous solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L). The LogS is the base-10 logarithm of the molar solubility.

ADME Properties
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer, which typically takes 21 days. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).

  • Dosing: Apply a solution of this compound to the apical (A) side of the cell monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Cell Preparation: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Baseline Current Measurement: Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Perfuse the cell with solutions containing increasing concentrations of this compound.

  • Current Measurement: At each concentration, measure the steady-state hERG current.

  • Data Analysis: Determine the percentage of current inhibition at each concentration and calculate the IC₅₀ value (the concentration that causes 50% inhibition of the hERG current).[8]

Toxicological Properties
  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[3][9][10]

  • Metabolic Activation: Prepare a mixture with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[3]

  • Exposure: Mix the bacterial strains, the test compound at various concentrations, and the S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9][10]

  • Animal Selection: Use a standardized strain of rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a specific age and weight range.

  • Dose Selection: Based on in silico predictions and any available data, select a range of doses, including a limit dose (e.g., 2000 mg/kg).

  • Administration: Administer a single oral dose of this compound to groups of animals. A control group receives the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes and any clinical signs of toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD₅₀ (the dose that is lethal to 50% of the animals) and identify any target organs of toxicity.

Conclusion

This in-depth technical guide provides a comprehensive in silico prediction of the physicochemical, ADME, and toxicological properties of this compound. The presented data, summarized in clear tables and illustrated with informative diagrams, offers valuable insights for researchers and drug development professionals. The predicted properties suggest that this compound has favorable characteristics in terms of intestinal absorption and a relatively low potential for toxicity. However, the predicted inhibition of CYP2C9 warrants further experimental investigation. The detailed experimental protocols provided herein offer a roadmap for the validation of these in silico findings. This guide serves as a foundational document to support the continued evaluation of this compound as a potential therapeutic or agrochemical agent.

References

Methodological & Application

Application Notes and Protocols: [2-(Methylthio)phenoxy]acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [2-(Methylthio)phenoxy]acetic acid as a key intermediate in pharmaceutical synthesis. This document includes its chemical properties, a detailed synthesis protocol based on established chemical principles, and its applications in the development of novel therapeutic agents.

Chemical Properties and Applications

This compound, with the chemical formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol , serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a phenoxyacetic acid moiety with a methylthio group at the ortho position, allows for diverse chemical modifications to develop compounds with specific pharmacological activities. While not a final drug product itself, it is a crucial building block in medicinal chemistry for the synthesis of potential drug candidates in areas such as anti-inflammatory, antimicrobial, and anticancer research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 2-(methylthio)phenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2-(methylthio)phenol and sodium chloroacetate.

Materials:

  • 2-(Methylthio)phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloroacetate

  • Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask, dissolve 2-(methylthio)phenol in an appropriate solvent such as water or ethanol.

    • Add an equimolar amount of sodium hydroxide to the solution with stirring. The sodium hydroxide deprotonates the phenolic hydroxyl group to form the sodium 2-(methylthio)phenoxide.

  • Nucleophilic Substitution:

    • In a separate beaker, prepare an aqueous solution of sodium chloroacetate.

    • Add the sodium chloroacetate solution to the flask containing the sodium 2-(methylthio)phenoxide.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add hydrochloric acid to the solution until it becomes acidic (pH ~2). This will protonate the carboxylate group, leading to the precipitation of this compound as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven.

    • Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Quantitative Data Summary:

ParameterExpected Value
Yield 70-90%
Purity >95% (after recrystallization)
Melting Point 167-168 °C

Applications in Pharmaceutical Synthesis

This compound is a valuable scaffold for the synthesis of various pharmaceutical derivatives. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the aromatic ring can undergo further substitutions to modulate the biological activity of the resulting compounds.

Derivatives of phenoxyacetic acid have shown a wide range of pharmacological activities, including:

  • Anti-inflammatory Agents: The phenoxyacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Various derivatives have demonstrated activity against bacteria and fungi.

  • Anticancer Agents: Modification of the phenoxyacetic acid structure has led to the development of compounds with cytotoxic activity against cancer cell lines.

Visualizing the Synthesis and Workflow

Synthesis Pathway of this compound

Synthesis_Pathway 2-(Methylthio)phenol 2-(Methylthio)phenol Sodium_Phenoxide Sodium 2-(methylthio)phenoxide 2-(Methylthio)phenol->Sodium_Phenoxide Deprotonation NaOH NaOH NaOH->Sodium_Phenoxide Intermediate_Salt Intermediate Carboxylate Salt Sodium_Phenoxide->Intermediate_Salt Williamson Ether Synthesis Sodium_Chloroacetate Sodium Chloroacetate Sodium_Chloroacetate->Intermediate_Salt Final_Product This compound Intermediate_Salt->Final_Product Acidification HCl HCl HCl->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 2-(Methylthio)phenol and NaOH Add_Reagent Add Sodium Chloroacetate Solution Start->Add_Reagent Reflux Heat to Reflux Add_Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Melting Point, NMR, IR Dry->Characterize

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes and Protocols for [2-(Methylthio)phenoxy]acetic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of [2-(Methylthio)phenoxy]acetic Acid as a candidate herbicide. The information is based on the established knowledge of phenoxyacetic acid derivatives, a class of synthetic auxin herbicides widely used in agriculture. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical framework, potential applications, and detailed protocols for its evaluation.

Introduction

This compound is a derivative of phenoxyacetic acid.[1][2] This class of compounds is known to mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3] As such, this compound holds potential as a selective herbicide for the control of broadleaf weeds.[3] Its development as an agrochemical would involve synthesis, formulation, and rigorous testing of its biological activity and safety.

Mode of Action: Synthetic Auxin

This compound is presumed to act as a synthetic auxin. Natural auxins are crucial for various plant growth and development processes.[4][5] Synthetic auxins like phenoxyacetic acids, however, are not easily degraded by plants, leading to a persistent stimulation of auxin-responsive genes.[6] This disrupts normal plant development, causing symptoms such as leaf epinasty, stem curvature, and ultimately, plant death.[6]

The molecular mechanism of auxin action involves the perception of the hormone by specific receptor proteins, such as the TIR1/AFB family of F-box proteins.[4][7][8] This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[4][7] The persistent activation of this pathway by a synthetic auxin like this compound overwhelms the plant's regulatory systems.

Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Response

Caption: The canonical auxin signaling pathway, which is targeted by synthetic auxins like this compound.

Potential Applications in Agrochemicals

Based on the characteristics of related phenoxyacetic acid herbicides, this compound is anticipated to be effective against a range of broadleaf weeds. Its selectivity will need to be determined through rigorous testing, but it could potentially be used in the cultivation of monocotyledonous crops such as corn, wheat, and rice, which are generally more tolerant to this class of herbicides.

Data Presentation: Hypothetical Herbicidal Efficacy

The following tables present hypothetical data to illustrate how the herbicidal efficacy of this compound could be summarized. These values are for exemplary purposes only and would need to be determined experimentally.

Table 1: Post-emergence Herbicidal Activity of this compound on Various Weed Species

Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g ai/ha)Visual Injury (%) at 14 DAT*
Abutilon theophrastiVelvetleaf2-4 leaf25085
50095
Amaranthus retroflexusRedroot Pigweed2-4 leaf25090
50098
Brassica junceaIndian Mustard2-4 leaf25075
50088
Echinochloa crus-galliBarnyardgrass2-3 leaf50015
100025

*DAT: Days After Treatment

Table 2: Crop Tolerance to this compound

Crop SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g ai/ha)Visual Injury (%) at 14 DATYield Reduction (%)
Zea maysCornV4-V6500<5<2
1000105
Triticum aestivumWheat3-4 tiller500<5<3
100086
Glycine maxSoybeanV2-V32504035
5007560

Experimental Protocols

Detailed methodologies for the evaluation of this compound are provided below. These protocols are based on established practices for herbicide efficacy testing.[9][10][11]

Greenhouse Herbicidal Efficacy Trial

This protocol outlines a whole-plant bioassay to determine the post-emergence herbicidal activity of this compound.

Objective: To evaluate the dose-response of various weed species to this compound.

Materials:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Tween 20 or other suitable surfactant

  • Distilled water

  • Pots (10 cm diameter) filled with standard potting mix

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) and crop species

  • Greenhouse with controlled temperature (25±2°C) and photoperiod (16h light/8h dark)

  • Cabinet sprayer calibrated to deliver a specific volume of spray solution

Procedure:

  • Plant Preparation: Sow seeds of each plant species in separate pots and allow them to grow to the desired stage (e.g., 2-4 true leaves for broadleaf weeds).

  • Herbicide Solution Preparation: Prepare a stock solution of this compound in acetone. For application, create a series of dilutions in distilled water containing 0.5% (v/v) surfactant to achieve the desired application rates.

  • Herbicide Application: Transfer the plants to the cabinet sprayer. Apply the different rates of the herbicide solution evenly to the foliage. Include an untreated control (sprayed with water and surfactant only).

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of plant injury (0% = no effect, 100% = complete plant death). Harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and weigh to determine the dry weight reduction compared to the untreated control.

Experimental Workflow

Herbicidal_Efficacy_Workflow Start Start: Seed Sowing Plant_Growth Plant Growth to Target Stage Start->Plant_Growth Application Herbicide Application (Cabinet Sprayer) Plant_Growth->Application Herbicide_Prep Preparation of Herbicide Solutions Herbicide_Prep->Application Greenhouse_Care Post-Application Greenhouse Care Application->Greenhouse_Care Data_Collection Data Collection (Visual Injury, Biomass) Greenhouse_Care->Data_Collection Analysis Data Analysis (Dose-Response Curves) Data_Collection->Analysis

Caption: A generalized workflow for conducting a greenhouse herbicidal efficacy trial.

Crop Tolerance Study

This protocol is designed to assess the phytotoxic effects of this compound on desirable crop species.

Objective: To determine the tolerance of selected crop species to various application rates of this compound.

Procedure: The procedure is similar to the herbicidal efficacy trial, but with the following modifications:

  • Use crop species of interest.

  • Apply the herbicide at the recommended growth stage for herbicide application in that crop.

  • In addition to visual injury and biomass reduction, grow the plants to maturity and measure the final yield (e.g., grain weight).

Synthesis

This compound can be synthesized through the reaction of 2-(methylthio)phenol with chloroacetic acid in the presence of a base. The general reaction is a Williamson ether synthesis.

Logical Relationship of Synthesis

Synthesis_Relationship Reactant1 2-(methylthio)phenol Product This compound Reactant1->Product Reactant2 Chloroacetic Acid Reactant2->Product Base Base (e.g., NaOH) Base->Product Catalyst

Caption: The key reactants and product in the synthesis of this compound.

Conclusion

This compound, as a member of the phenoxyacetic acid class of herbicides, presents a promising candidate for further investigation in agrochemical development. Its presumed mode of action as a synthetic auxin suggests it could be an effective herbicide for broadleaf weed control. The protocols outlined in these application notes provide a solid foundation for researchers to systematically evaluate its herbicidal efficacy, crop selectivity, and overall potential as a new active ingredient. Further studies should also focus on its toxicological profile and environmental fate to ensure its safety and sustainability.

References

Application Notes and Protocols for [2-(Methylthio)phenoxy]acetic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic Acid is a member of the phenoxyacetic acid derivatives, a class of compounds that has garnered significant interest in pharmaceutical research due to their diverse biological activities. While specific data on this compound in cell culture is limited, studies on related phenoxyacetic acid and phenoxyacetamide derivatives have revealed potential applications, particularly in oncology. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][2][3]

These application notes provide a generalized framework for the initial in vitro evaluation of this compound. The provided protocols for assessing cell viability and apoptosis are based on established methods for analogous compounds and should be adapted and optimized for the specific cell lines and experimental conditions used in your laboratory.

Data Presentation: Cytotoxicity of Related Phenoxyacetic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various phenoxyacetic acid derivatives against different cancer cell lines, providing a potential reference for the expected range of efficacy.

Compound ClassCell LineIC50 (µM)Reference
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)1.43[1][2]
Phenoxyacetamide Derivative IMCF-7 (Breast Cancer)7.43[1]
Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)6.52[1]
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)5.32[1]
Pyridazine hydrazide with phenoxy acetic acidHepG2 (Liver Cancer)6.9[1]
4-chlorophenoxyacetic acidBreast Cancer Cells0.194 (µg/ml)[4]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5][6][7]

Materials:

  • This compound

  • Selected adherent cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis induced by this compound, analyzed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8][9][10][11]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold and sterile

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

    • Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound (Dose-Response & Time-Course) prep_compound->treat_cells prep_cells Culture & Seed Cells (e.g., 96-well or 6-well plates) prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis

Caption: General experimental workflow for cell-based assays.

Hypothetical Signaling Pathway

G cluster_pathway Apoptotic Signaling Cascade compound This compound (or related derivative) unknown_target Intracellular Target(s) (e.g., PARP-1) compound->unknown_target cell_membrane Cell Membrane pro_apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) unknown_target->pro_apoptotic anti_apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) unknown_target->anti_apoptotic caspase_activation Caspase Activation (e.g., Caspase-3, -7, -9) pro_apoptotic->caspase_activation anti_apoptotic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols for [2-(Methylthio)phenoxy]acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic Acid is a synthetic compound belonging to the phenoxyacetic acid class of molecules. Structurally similar to the natural plant hormone auxin (indole-3-acetic acid, IAA), it is anticipated to exhibit auxin-like activity, influencing various aspects of plant growth and development. Phenoxyacetic acids are known to function as plant growth regulators, with effects that are highly dependent on concentration. At low concentrations, they typically promote cell division, elongation, and differentiation, leading to enhanced growth. Conversely, at high concentrations, they can induce phytotoxicity, acting as herbicides.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating the utility of this compound as a plant growth regulator. Due to the absence of specific published quantitative data for this compound, the tables presented are illustrative, based on the known structure-activity relationships of phenoxyacetic acid derivatives and their effects on model plant systems.

Mechanism of Action: An Overview

As a synthetic auxin, this compound is expected to mimic the action of endogenous IAA. The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to various physiological responses.

Presumed Signaling Pathway of this compound

G cluster_cell Plant Cell cluster_cytoplasm cluster_nucleus compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Co-receptor compound->TIR1_AFB Binds to compound->TIR1_AFB cell_wall Cell Wall plasma_membrane Plasma Membrane cytoplasm Cytoplasm nucleus Nucleus Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of proteasome 26S Proteasome Aux_IAA->proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to gene_expression Auxin-Responsive Gene Expression AuxRE->gene_expression Activates response Physiological Response (e.g., cell elongation, division) gene_expression->response

Caption: Presumed signaling pathway of this compound in a plant cell.

Data Presentation: Illustrative Quantitative Effects

Disclaimer: The following tables present illustrative data based on the known concentration-dependent effects of other phenoxyacetic acid auxins, such as 2,4-D. This data is intended to serve as a guideline for experimental design and is not based on published results for this compound. Researchers should perform their own dose-response experiments to determine the precise effects of the compound.

Table 1: Illustrative Effect of this compound on Root Elongation of Arabidopsis thaliana

Concentration (µM)Primary Root Length (mm) ± SD (n=20)Percent Inhibition/Stimulation vs. Control
0 (Control)15.2 ± 1.80%
0.0116.5 ± 2.1+8.6% (Stimulation)
0.112.8 ± 1.5-15.8% (Inhibition)
18.5 ± 1.1-44.1% (Inhibition)
104.1 ± 0.9-73.0% (Inhibition)
1001.2 ± 0.5-92.1% (Inhibition)

Table 2: Illustrative Effect of this compound on Shoot Biomass of Arabidopsis thaliana

Concentration (µM)Average Shoot Fresh Weight (mg) ± SD (n=15)Percent Change vs. Control
0 (Control)55.3 ± 4.70%
0.158.1 ± 5.2+5.1%
162.5 ± 6.1+13.0%
1048.9 ± 4.9-11.6%
5035.2 ± 3.8-36.3%
10021.7 ± 2.9-60.7%

Experimental Protocols

The following are detailed protocols for assessing the plant growth regulatory effects of this compound using the model plant Arabidopsis thaliana.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

Objective: To quantify the effect of various concentrations of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar or other gelling agent (e.g., Phytagel)

  • Petri dishes (square or round)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Growth Media:

    • Prepare MS medium containing 1% (w/v) sucrose and a gelling agent according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v), including in the control plates.

    • Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a standard protocol (e.g., 70% ethanol for 1 minute followed by 20% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Pipette the seeds in a line onto the surface of the prepared agar plates.

  • Incubation and Growth:

    • Seal the Petri dishes with breathable tape.

    • Vernalize the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C. Position the plates vertically to allow roots to grow along the agar surface.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), scan or photograph the plates.

    • Measure the primary root length of individual seedlings using image analysis software.

    • Calculate the average root length and standard deviation for each treatment.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Arabidopsis thaliana Biomass Assay

Objective: To determine the effect of this compound on shoot and root biomass.

Materials:

  • Same as for the Root Elongation Assay.

  • Analytical balance.

Methodology:

  • Plant Growth:

    • Follow steps 1-4 of the Root Elongation Assay, but grow the seedlings for a longer period (e.g., 14-21 days) to allow for sufficient biomass accumulation.

  • Harvesting and Measurement:

    • Carefully remove the seedlings from the agar.

    • Gently rinse the roots with deionized water to remove any adhering agar.

    • Separate the shoots from the roots at the root-shoot junction.

    • Gently blot the tissues dry with a paper towel.

    • Measure the fresh weight of the shoots and roots for each treatment group using an analytical balance.

    • For dry weight measurement, place the tissues in pre-weighed microcentrifuge tubes, dry in an oven at 60-70°C for 48-72 hours, and then re-weigh.

  • Data Analysis:

    • Calculate the average fresh and dry weights for shoots and roots for each treatment.

    • Perform statistical analysis to determine significant differences between treatments.

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution of This compound prep_media Prepare Treatment Media with Varying Concentrations prep_stock->prep_media plate_seeds Plate Seeds on Treatment Media prep_media->plate_seeds sterilize_seeds Surface Sterilize Arabidopsis Seeds sterilize_seeds->plate_seeds vernalize Vernalize at 4°C (2-3 days) plate_seeds->vernalize grow Incubate in Growth Chamber (Vertical Plates) vernalize->grow image_capture Image Capture of Seedlings grow->image_capture harvest Harvest Seedlings for Biomass Measurement grow->harvest measure_roots Measure Primary Root Length (Image Analysis) image_capture->measure_roots data_analysis Statistical Analysis and Data Visualization measure_roots->data_analysis harvest->data_analysis

Caption: General experimental workflow for assessing the effects of this compound.

Application Notes and Protocols for the Analytical Detection of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid is a molecule of interest in pharmaceutical and agrochemical research.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established analytical strategies for structurally similar compounds, such as phenoxyacetic acid herbicides, and may require optimization for specific applications and matrices.

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance characteristics for the analytical methods described. These values are derived from validated methods for structurally related phenoxyacetic acids and serve as a benchmark for method development and validation for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterTypical Value
Linearity (r²)>0.995
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantitation (LOQ)0.5 - 50 µg/L
Accuracy (Recovery %)80 - 115%
Precision (%RSD)< 10%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Value
Linearity (r²)>0.99
Limit of Detection (LOD)0.05 - 5 µg/L
Limit of Quantitation (LOQ)0.2 - 20 µg/L
Accuracy (Recovery %)75 - 120%
Precision (%RSD)< 15%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Value
Linearity (r²)>0.999
Limit of Detection (LOD)0.0001 - 0.1 µg/L
Limit of Quantitation (LOQ)0.0005 - 0.5 µg/L
Accuracy (Recovery %)90 - 110%
Precision (%RSD)< 5%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte. The choice of method depends on the sample matrix.

This method is suitable for extracting acidic compounds from aqueous matrices.

  • Protocol:

    • To 10 mL of the aqueous sample, add a suitable internal standard.

    • Acidify the sample to a pH of approximately 2 using a strong acid (e.g., 6M HCl) to ensure the analyte is in its protonated, less polar form.

    • Add 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vigorously shake the mixture in a separatory funnel for 2-3 minutes, ensuring to vent pressure periodically.

    • Allow the layers to separate completely.

    • Collect the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate).

    • Repeat the extraction of the aqueous layer with a fresh portion of organic solvent to improve recovery.

    • Combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

LLE_Workflow start Aqueous Sample (10 mL) acidify Acidify to pH 2 start->acidify add_solvent Add Organic Solvent (10 mL) acidify->add_solvent extract Shake & Separate add_solvent->extract collect_organic Collect Organic Layer extract->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction Repeat x1 combine Combine Organic Extracts repeat_extraction->combine dry Dry with Na2SO4 combine->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (HPLC/GC-MS/LC-MS/MS) reconstitute->analysis

Fig. 1: Liquid-Liquid Extraction Workflow

SPE provides a more thorough cleanup for complex samples.[2]

  • Protocol:

    • Accurately weigh 1-5 g of the solid sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile, methanol) and an internal standard.

    • Vortex or sonicate for 15-30 minutes to extract the analyte.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2). Do not allow the cartridge to go dry.

    • Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum or a stream of nitrogen for 10-20 minutes.

    • Elute the analyte with 5-10 mL of a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

SPE_Workflow start Solid Sample (1-5 g) extract_solvent Extract with Solvent start->extract_solvent centrifuge Centrifuge extract_solvent->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Supernatant supernatant->load_sample condition_spe Condition C18 SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute Analyte dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (HPLC/GC-MS/LC-MS/MS) reconstitute->analysis

Fig. 2: Solid-Phase Extraction Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean samples.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid or phosphoric acid) and acetonitrile or methanol. A typical starting point is a 60:40 mixture of acidified water and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-40 °C.

      • Injection Volume: 10-20 µL.

      • Detection: UV detector at a wavelength of approximately 220 nm or 275 nm (to be optimized based on the UV spectrum of the pure compound).

    • Analysis:

      • Prepare a series of calibration standards of this compound in the mobile phase.

      • Inject the standards to generate a calibration curve.

      • Inject the prepared samples.

      • Quantify the analyte by comparing the peak area in the sample chromatogram to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity but requires derivatization of the acidic analyte to increase its volatility.

  • Protocol:

    • Derivatization:

      • To the dried sample extract, add a derivatizing agent. Common agents for carboxylic acids include diazomethane (caution: explosive and toxic), or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

      • For example, add 100 µL of BSTFA and 100 µL of pyridine to the dried extract.

      • Heat the mixture at 60-70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Injection: Splitless injection at 250-280 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

      • Mass Spectrometer:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Scan Mode: Full scan for qualitative analysis (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

GCMS_Analysis_Workflow start Prepared Sample Extract (Dried) derivatize Derivatization (e.g., with BSTFA) start->derivatize inject GC Injection derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis (Scan or SIM) ionize->mass_analyze detect Detection mass_analyze->detect data_analysis Data Analysis detect->data_analysis

Fig. 3: GC-MS Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, ideal for trace-level quantification in complex biological and environmental matrices.[3]

  • Protocol:

    • LC Conditions:

      • Column: C18 or similar reversed-phase column, often with smaller particle sizes (e.g., < 2 µm for UHPLC) for faster analysis.

      • Mobile Phase: Gradient elution with acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) as mobile phase B.

      • Flow Rate: 0.2-0.5 mL/min.

      • Column Temperature: 35-45 °C.

      • Injection Volume: 2-10 µL.

    • MS/MS Conditions:

      • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. At least two transitions (one for quantification, one for confirmation) should be optimized.

      • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) to maximize the signal for the selected MRM transitions.

    • Analysis:

      • Prepare matrix-matched calibration standards to compensate for matrix effects.

      • Inject standards and samples.

      • Quantify the analyte using the area of the primary MRM transition peak and confirm its identity using the ratio of the primary to the secondary transition.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis of less complex samples, HPLC-UV offers a robust and cost-effective solution. For higher selectivity and analysis in complex matrices, GC-MS after derivatization is a powerful technique. For the most demanding applications requiring ultra-low detection limits and high-throughput analysis, LC-MS/MS is the method of choice. It is imperative to perform a thorough method validation for the specific matrix and intended use to ensure the reliability of the generated data.

References

Application Notes and Protocols for [2-(Methylthio)phenoxy]acetic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid is a derivative of phenoxyacetic acid, a class of compounds known for a variety of biological activities, including herbicidal, antifungal, and anti-inflammatory properties. As research into the therapeutic potential of phenoxyacetic acid derivatives continues, establishing standardized protocols for their use in in vitro assays is crucial for obtaining reliable and reproducible data. This document provides detailed application notes and protocols for the dissolution and use of this compound in various in vitro experimental settings.

Solubility and Stock Solution Preparation

Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the known properties of the parent compound, phenoxyacetic acid, and general best practices for preparing compounds for in vitro assays. Phenoxyacetic acid is reported to be highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a moderate solubility in water (12 g/L).

Recommended Solvents:

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Alternative: Ethanol

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (Molecular Weight: 198.24 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh out 1.98 mg of this compound.

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Table 1: Preparation of Stock Solutions

Desired Stock ConcentrationMass of this compound (for 1 mL solvent)
1 mM0.198 mg
5 mM0.991 mg
10 mM 1.98 mg
20 mM3.96 mg
50 mM9.91 mg

Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the experimental system (typically ≤ 0.5%).

Protocol for Preparing a 100 µM Working Solution:

  • Materials:

    • 10 mM stock solution of this compound in DMSO.

    • Sterile cell culture medium or assay buffer.

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.

    • Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

    • This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.

Table 2: Example Dilutions for Working Solutions

Desired Working ConcentrationVolume of 10 mM Stock SolutionFinal Volume in Medium/BufferFinal DMSO Concentration
1 µM1 µL10 mL0.01%
10 µM1 µL1 mL0.1%
50 µM5 µL1 mL0.5%
100 µM 10 µL 1 mL 0.1%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for testing the effects of this compound in vitro and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

experimental_workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture Cells (e.g., Cancer Cell Line) cell_culture->treatment incubation Incubate for Defined Time Period treatment->incubation assay Perform In Vitro Assay (e.g., MTT, Western Blot, qPCR) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro testing.

signaling_pathway compound [2-(Methylthio)phenoxy] acetic Acid receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds/Activates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Initiates transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Altered Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway.

Stability and Storage

  • Stock Solutions: Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently.

  • Working Solutions: Working solutions prepared in aqueous buffers or cell culture media are less stable and should be made fresh for each experiment. Do not store aqueous working solutions for extended periods.

  • Solid Compound: Store the solid form of this compound at room temperature in a dry, dark place.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.

  • Handle DMSO in a well-ventilated area or under a chemical fume hood, as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into aqueous media, try a lower final concentration, use a different solvent for the stock solution (e.g., ethanol), or prepare an intermediate dilution in a co-solvent before the final dilution in the aqueous buffer.

  • Solvent Toxicity: Always include a vehicle control (medium/buffer with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells or assay. If solvent toxicity is observed, reduce the final concentration.

Research Focus: The Role of [2-(Methylthio)phenoxy]acetic Acid in Amebicide and Antiprotozoal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the existing scientific literature have revealed a significant gap in research regarding the specific role of [2-(Methylthio)phenoxy]acetic Acid as an amebicidal or antiprotozoal agent. To date, no dedicated studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this particular compound in the context of antiprotozoal research have been identified.

While the broader class of phenoxyacetic acid derivatives has been explored for various pharmacological activities, specific data on the 2-(methylthio) substituted variant remains elusive in the public domain. Our comprehensive search did not yield any peer-reviewed articles or patents detailing its efficacy, mechanism of action, or in vitro/in vivo testing against common protozoal pathogens such as Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis, or species of Leishmania and Trypanosoma.

Insights from Structurally Related Compounds

Although direct information is lacking for this compound, research on structurally analogous compounds offers some context for the potential, albeit unconfirmed, interest in this chemical scaffold for antiprotozoal drug discovery.

For instance, studies on 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives have shown in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These findings, however, pertain to a different heterocyclic core structure and cannot be directly extrapolated to this compound.

Furthermore, the phenoxyacetic acid moiety itself is a common scaffold in medicinal chemistry and has been incorporated into various compounds with diverse biological activities. Research has been conducted on other substituted phenoxyacetic acid derivatives for their potential as anti-inflammatory, herbicidal, and antimicrobial agents. This highlights the chemical tractability of the phenoxyacetic acid backbone for generating novel bioactive molecules.

Future Directions and Unexplored Potential

The absence of specific research on this compound in amebicide and antiprotozoal studies represents an unexplored area. Future research could involve:

  • In Vitro Screening: Initial screening of this compound against a panel of pathogenic protozoa would be the first logical step to determine if it possesses any intrinsic antiprotozoal activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs could help in identifying key structural features required for any observed activity.

  • Mechanism of Action Studies: Should any significant activity be discovered, further experiments would be necessary to elucidate the compound's mechanism of action, including potential molecular targets within the protozoal cells.

For researchers, scientists, and drug development professionals interested in the antiprotozoal potential of novel chemical entities, this compound represents a currently uninvestigated molecule. While there is no existing data to create detailed application notes or protocols for its use as an amebicide or antiprotozoal agent, the broader context of related compounds suggests that the phenoxyacetic acid scaffold may warrant future exploration in the search for new antiparasitic therapies. At present, any work in this area would be foundational, requiring initial screening and characterization.

Standard operating procedure for handling [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on available data for [2-(Methylthio)phenoxy]acetic Acid and structurally related phenoxyacetic acid derivatives. Specific experimental conditions and results for this compound may vary and require optimization.

Introduction

This compound is a phenoxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research.[1] Like other compounds in this class, it serves as a versatile intermediate for the synthesis of biologically active molecules.[1] Research on analogous phenoxyacetic acid derivatives has revealed a range of biological activities, including anti-inflammatory, anti-mycobacterial, and metabolic regulatory effects.[2][3][4] These notes provide a comprehensive guide to the handling, potential applications, and experimental protocols relevant to the study of this compound and its derivatives.

Safety and Handling

2.1 Hazard Identification

Based on safety data for related phenoxyacetic acid compounds, this compound should be handled with care. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

2.2 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

2.3 Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₀O₃S--INVALID-LINK--
Molecular Weight 198.24 g/mol --INVALID-LINK--
CAS Number 3395-40-2--INVALID-LINK--
Appearance SolidGeneral

Potential Research Applications

Based on studies of related phenoxyacetic acid derivatives, this compound could be investigated for the following biological activities:

  • Anti-inflammatory Activity: As a potential selective inhibitor of cyclooxygenase-2 (COX-2).[2]

  • Anticancer Activity: Investigating cytotoxic effects against various cancer cell lines.[5]

  • Antimicrobial Activity: Screening for activity against bacterial and fungal strains.[6]

  • Metabolic Disease Research: As a potential modulator of peroxisome proliferator-activated receptors (PPARs) or free fatty acid receptors (FFARs).[7][8]

  • Antiepileptic Activity: Exploring its potential to reduce seizure severity and related neuroinflammation.[9][10]

Experimental Protocols

The following are generalized protocols based on methodologies used for analogous phenoxyacetic acid derivatives. Researchers should optimize these protocols for their specific experimental setup.

5.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on phenoxyacetamide derivatives to assess the cytotoxic effects of this compound on cancer cell lines.[5]

Materials:

  • This compound

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2 In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is based on studies of phenoxyacetic acid derivatives to evaluate in vivo anti-inflammatory activity.[2]

Materials:

  • This compound

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 10 mg/kg, orally) or the reference drug to the test groups. Administer the vehicle to the control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
5d 0.09 ± 0.01111.53--INVALID-LINK--
5f 0.07 ± 0.01114.28--INVALID-LINK--
7b 0.08 ± 0.0174.12--INVALID-LINK--
10c 0.06 ± 0.01---INVALID-LINK--
Celecoxib (Reference) 0.05 ± 0.02298.6--INVALID-LINK--

Table 2: In Vivo Anti-inflammatory Efficacy of Representative Phenoxyacetic Acid Derivatives

CompoundPaw Thickness Inhibition (%)Paw Weight Inhibition (%)TNF-α Reduction (%)PGE-2 Reduction (%)Reference
5f 63.3568.2661.0460.58--INVALID-LINK--
7b 46.5164.8464.8857.07--INVALID-LINK--
Celecoxib (Reference) 41.6568.1563.5260.16--INVALID-LINK--

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Pharmacological Intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Leads to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Phenoxyacetic_Acid This compound (or derivative) Phenoxyacetic_Acid->COX2 Inhibits

Caption: Hypothetical signaling pathway of COX-2 inhibition by a phenoxyacetic acid derivative.

G start Start prepare_compound Prepare Test Compound and Vehicle start->prepare_compound animal_groups Divide Animals into Groups prepare_compound->animal_groups administer Administer Compound (Oral Gavage) animal_groups->administer induce_edema Induce Edema (Carrageenan Injection) administer->induce_edema measure_volume Measure Paw Volume (0, 1, 3, 5 hours) induce_edema->measure_volume analyze Analyze Data (% Inhibition) measure_volume->analyze end End analyze->end

Caption: General experimental workflow for in vivo anti-inflammatory testing.

References

Application Notes and Protocols for [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic Acid is a member of the phenoxyacetic acid class of organic compounds.[1] This class of molecules has garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] Structurally related to known peroxisome proliferator-activated receptor delta (PPARδ) agonists, this compound is a compound of interest for studies involving metabolic regulation, inflammation, and cellular differentiation. This document provides detailed application notes and experimental protocols for designing and conducting experiments with this compound, focusing on its likely role as a PPARδ agonist.

Mechanism of Action: PPARδ Agonism

While direct experimental data for this compound is limited, its structural similarity to other phenoxyacetic acid derivatives strongly suggests that it functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.

Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivator proteins and subsequent upregulation of gene transcription.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound via PPARδ activation.

PPAR_delta_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPARd_inactive PPARδ Ligand->PPARd_inactive Binds PPARd_active PPARδ PPARd_inactive->PPARd_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active CoR Corepressor Complex CoR->PPARd_inactive Heterodimer PPARδ/RXR Heterodimer PPARd_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (on DNA) CoA Coactivator Complex PPRE->CoA TargetGenes Target Gene Transcription (e.g., PDK4, ANGPTL4) CoA->TargetGenes Initiates Biological_Effects Biological Effects (Increased Fatty Acid Oxidation, Anti-inflammatory Effects) TargetGenes->Biological_Effects Heterodimer->PPRE Binds to

Caption: Proposed PPARδ signaling pathway for this compound.

Data Presentation: Activity of Structurally Related PPARδ Agonists

As specific quantitative data for this compound is not yet publicly available, the following tables summarize the activity of well-characterized and structurally related phenoxyacetic acid-based PPARδ agonists, GW501516 and GW0742, to provide a reference for expected potency.

Table 1: In Vitro Activity of Reference PPARδ Agonists

CompoundTargetAssay TypeCell LineEC50 (nM)SelectivityReference
GW501516PPARδReporter Gene-1>1000-fold vs PPARα/γ[1][2]
GW0742PPARδTransactivation-3.7~300-fold vs PPARα, ~100-fold vs PPARγ[3]

Table 2: In Vivo Effects of Reference PPARδ Agonists

CompoundAnimal ModelDoseRouteKey EffectsReference
GW501516Obese Rhesus Monkeys3 mg/kg/dayOralIncreased HDL, Lowered VLDL, Triglycerides, and Insulin[1]
GW0742Bleomycin-induced lung inflammation in mice0.3 mg/kgi.p.Reduced lung inflammation and apoptosis[4]
GW0742Diabetic Rats--Improved glucose homeostasis[5]

Experimental Protocols

The following protocols are standard methods for characterizing PPARδ agonists and can be adapted for this compound.

Protocol 1: Cell-Based PPARδ Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the PPARδ receptor, leading to the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

reporter_assay_workflow start Start plate_cells Plate reporter cells in 96-well plate start->plate_cells incubate1 Incubate (e.g., 16-24h) plate_cells->incubate1 treat_cells Treat cells with This compound (dose-response) incubate1->treat_cells incubate2 Incubate (e.g., 24h) treat_cells->incubate2 lyse_cells Lyse cells incubate2->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence analyze_data Analyze data (EC50 calculation) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a PPARδ reporter gene assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HepG2) stably or transiently co-transfected with an expression vector for human PPARδ and a reporter vector containing a PPRE-driven luciferase gene.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. Include a known PPARδ agonist (e.g., GW501516) as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions with a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the dose-response curve and calculate the EC50 value.

Protocol 2: PPARδ Coactivator Recruitment Assay (TR-FRET)

This biochemical assay measures the ligand-dependent interaction between the PPARδ ligand-binding domain (LBD) and a coactivator peptide.

Experimental Workflow:

fret_assay_workflow start Start prepare_reagents Prepare assay buffer, labeled PPAδ-LBD, labeled coactivator peptide, and test compound start->prepare_reagents dispense_reagents Dispense reagents and This compound into a 384-well plate prepare_reagents->dispense_reagents incubate Incubate at room temperature dispense_reagents->incubate read_tr_fret Read TR-FRET signal incubate->read_tr_fret analyze_data Analyze data (EC50 calculation) read_tr_fret->analyze_data end End analyze_data->end

Caption: Workflow for a PPARδ coactivator recruitment assay.

Methodology:

  • Reagents: Use a purified, tagged (e.g., GST) PPARδ-LBD and a biotinylated coactivator peptide (e.g., from SRC1 or PGC-1α) containing an LXXLL motif. Utilize a fluorescent donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-Allophycocyanin).

  • Assay Setup: In a 384-well plate, combine the PPARδ-LBD, the donor-labeled antibody, the biotinylated coactivator peptide, the acceptor-labeled streptavidin, and a serial dilution of this compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow for binding equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the dose-response curve and determine the EC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for PPARδ Target Gene Expression

This protocol measures the change in mRNA levels of known PPARδ target genes in response to treatment with the test compound.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2, C2C12 myotubes, or primary hepatocytes) and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for PPARδ target genes (e.g., ANGPTL4, PDK4, CPT1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 3: Example Primer Sequences for Human PPARδ Target Gene Analysis

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ANGPTL4GAGCCTCTCTGGAGGCTGGTGCAGTCGTGGTCTTCTTCTCTG
PDK4CCTGAAGATCGGCTCATCAAGCTCATCTCGGGTCCTTCAT
CPT1AGCTATTGGTGCCTCCATGACCTTGACCAATCTTCGCAAAC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the biological activity of this compound. Based on its chemical structure, it is hypothesized to be a PPARδ agonist. The provided experimental designs will enable the confirmation of this mechanism of action and the elucidation of its functional consequences in various biological systems, thereby facilitating its potential development as a therapeutic agent or research tool.

References

[2-(Methylthio)phenoxy]acetic Acid dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methylthio)phenoxy]acetic acid is a member of the phenoxyacetic acid class of compounds. While extensive research exists for various substituted phenoxyacetic acids, which have demonstrated a wide range of biological activities including herbicidal, anti-inflammatory, and anticancer effects, specific experimental data for this compound remains limited. These application notes provide a comprehensive guide for researchers initiating studies with this compound, offering recommended starting points for dosage and concentration based on data from structurally related molecules. Furthermore, detailed protocols for common in vitro and in vivo assays are provided to facilitate experimental design and execution.

Data Presentation

Due to the limited availability of direct experimental data for this compound, the following tables summarize reported dosages and concentrations for structurally similar phenoxyacetic acid derivatives. This information can serve as a valuable starting point for designing dose-response and concentration-response studies for the target compound.

Table 1: In Vivo Dosages of Phenoxyacetic Acid Derivatives in Rodent Models

CompoundAnimal ModelDosage RangeApplicationReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Rat100-200 mg/kgHypolipidemic effects[1]
4-chloro-2-methylphenoxyacetic acid (MCPA)Rat100-200 mg/kgHypolipidemic effects[1]
2-Methoxyacetic acid (MAA)Rat40-320 mg/kg/dayImmunosuppression[2]
2-Methoxyacetic acid (MAA)Mouse240-1920 mg/kg/dayImmunosuppression[2]
Phenolic extract of Matricaria pubescensMouse50, 100, and 200 mg/kgAnalgesic activity[3]
Ethanolic seed extract of Holarrhena antidysentericaMouse50, 100, and 150 mg/kgAnalgesic activity[4]

Table 2: In Vitro Concentrations and IC50 Values of Phenoxyacetic Acid Derivatives

Compound/Derivative ClassCell Line/TargetConcentration/IC50Assay/EffectReference
Pyrazoline-phenoxyacetic acid derivativesCOX-2 isozymeIC50 = 0.07–0.09 μMAnti-inflammatory[5]
Phenoxyacetamide derivativesHepG2 (liver cancer)IC50 = 1.43 μMCytotoxicity[6]
Phenoxyacetamide derivativesMCF-7 (breast cancer)IC50 = 10.51 μMCytotoxicity[6]
5'-MethylthioadenosineS49 cellsIC50 = 50 μMGrowth inhibition[7]
Acetic AcidGastric cancer cell lines0.01% to 0.5%Cell death

Experimental Protocols

The following are detailed protocols for key experiments. Researchers should note that these are generalized protocols and optimization for this compound will be necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HepG2, MCF-7)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., starting from 0.1 µM to 100 µM, based on data from related compounds). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model in Rats)

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

Materials:

  • Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Protocol:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and treatment groups receiving different doses of this compound (e.g., starting with a range of 25, 50, and 100 mg/kg, based on data from related compounds). Administer the compounds or vehicle orally via gavage.

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 24 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Putative Signaling Pathway of this compound

The precise signaling pathway of this compound has not been elucidated. However, based on the known activities of phenoxyacetic acids and methylthio-containing compounds, a hypothetical pathway can be proposed. Phenoxyacetic acids are known to exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The methylthio group, as seen in compounds like 5'-methylthioadenosine, can influence cyclic AMP (cAMP) levels by inhibiting phosphodiesterase (PDE).[7] Furthermore, some methylthio compounds are metabolized to produce hydrogen sulfide (H₂S), a known signaling molecule with diverse effects.[8]

G cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound COX_Inhibition COX Inhibition Compound->COX_Inhibition Inhibits PDE_Inhibition PDE Inhibition (Putative) Compound->PDE_Inhibition May Inhibit H2S_Production H₂S Production (Putative) Compound->H2S_Production May be Metabolized to Prostaglandins Prostaglandins COX_Inhibition->Prostaglandins Reduces Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Inflammation->Cellular_Response Affects cAMP_Increase Increased cAMP PDE_Inhibition->cAMP_Increase Leads to Downstream_Signaling Downstream cAMP Signaling cAMP_Increase->Downstream_Signaling Activates Downstream_Signaling->Cellular_Response Modulates H2S_Signaling H₂S Signaling H2S_Production->H2S_Signaling Initiates H2S_Signaling->Cellular_Response Modulates

Caption: Putative signaling pathways of this compound.

Experimental Workflow for In Vitro and In Vivo Evaluation

The following workflow outlines the logical progression of experiments to characterize the biological activity of this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism Toxicity Acute Toxicity Study (Dose Range Finding) IC50->Toxicity Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis Efficacy Efficacy Studies (e.g., Anti-inflammatory, Antitumor) Toxicity->Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy->Pharmacokinetics Pharmacokinetics->Data_Analysis Start Start: Compound Synthesis and Characterization Start->Cytotoxicity

Caption: General experimental workflow for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of [2-(Methylthio)phenoxy]acetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2-(methylthio)phenol with chloroacetic acid in the presence of a base.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Deprotonation of Phenol: The phenolic proton of 2-(methylthio)phenol is acidic but requires a sufficiently strong base for complete deprotonation to the phenoxide, which is the active nucleophile.[1][2]- Use a stronger base: If using a weak base like K₂CO₃, consider switching to NaOH, KOH, or for anhydrous conditions, NaH.[3][4] - Ensure stoichiometric amounts of base: Use at least one equivalent of a strong base relative to the 2-(methylthio)phenol. An excess of base is often used to drive the reaction.
Low Reactivity of Chloroacetic Acid: Chloroacetic acid itself is not the electrophile; its carboxylate salt is formed in the basic medium. The reaction is an Sₙ2 substitution, and the reactivity can be influenced by the leaving group and reaction conditions.[3]- Consider using bromoacetic acid or its ester: Bromine is a better leaving group than chlorine and may increase the reaction rate.[5] - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of the Sₙ2 reaction. A typical temperature range is 80-100°C.[1]
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.- Use a polar aprotic solvent: Solvents like DMF or DMSO can accelerate Sₙ2 reactions.[3][6] Acetone with K₂CO₃ is also a common and effective system.[2]
Formation of Significant Side Products C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[7]- Solvent selection is key: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and potentially increasing C-alkylation.[7]
Hydrolysis of Chloroacetic Acid: Under strongly basic conditions and elevated temperatures, chloroacetic acid can be hydrolyzed to glycolic acid, which will not participate in the desired reaction.[8]- Control temperature: Avoid excessively high temperatures. - Controlled addition of reagents: Adding the chloroacetic acid solution dropwise to the heated solution of the phenoxide can help to control the reaction and minimize side reactions.
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing impurities.- Use an inert atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation. - Use purified reagents and solvents: Ensure that your starting materials and solvents are free from peroxides or other oxidizing agents.
Difficulty in Product Isolation and Purification Product is soluble in the aqueous layer during workup: The product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution as its carboxylate salt.- Acidify the aqueous layer: After the reaction, the mixture is typically made basic and washed to remove impurities. The product is then precipitated by acidifying the aqueous layer with a strong acid like HCl to a pH of 1-2.[1][9]
Oily Product Instead of Solid: The crude product may sometimes separate as an oil rather than a crystalline solid, making filtration difficult.- Scratch the inside of the flask: This can sometimes induce crystallization. - Seeding: If you have a small amount of crystalline product, adding a seed crystal can initiate crystallization. - Purification by extraction: If the product remains oily, it can be extracted into an organic solvent, dried, and the solvent evaporated. The resulting crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Incomplete Removal of Unreacted 2-(methylthio)phenol: Due to its acidic nature, some of the starting phenol may be extracted into the basic aqueous layer along with the product.- Thorough washing of the organic extract: When performing a purification by extraction, washing the organic layer containing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove unreacted acidic starting material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction.[3] First, a base is used to deprotonate the hydroxyl group of 2-(methylthio)phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the carbon atom of chloroacetic acid that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of an ether linkage, yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate to give the final product.

Q2: Which base is best for this synthesis?

A2: The choice of base depends on the reaction conditions. For aqueous systems, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[1] In anhydrous (non-aqueous) conditions, potassium carbonate (K₂CO₃) in a solvent like acetone or DMF is a common choice.[2] For a very strong base in anhydrous conditions, sodium hydride (NaH) in a solvent like THF or DMF can be used, but this requires more stringent handling procedures due to its reactivity with water.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (eluent) needs to be determined experimentally, but a mixture of a nonpolar solvent like hexane and a polar solvent like ethyl acetate is a good starting point. By spotting the reaction mixture alongside the starting material (2-(methylthio)phenol) on a TLC plate, you can observe the disappearance of the starting material and the appearance of a new spot corresponding to the product.

Q4: My final product is not pure. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted 2-(methylthio)phenol, chloroacetic acid, and side products such as those from C-alkylation. Purification is typically achieved by recrystallization. After precipitating the crude product by acidification, it can be filtered and then recrystallized from a suitable solvent, often hot water or an alcohol-water mixture.[9] If recrystallization is ineffective, column chromatography can be employed for more difficult separations.

Q5: Can I use an ester of chloroacetic acid, like ethyl chloroacetate, instead of chloroacetic acid?

A5: Yes, using an ester like ethyl chloroacetate is a common variation.[6] The reaction would then be carried out under anhydrous conditions, for example with potassium carbonate in acetone. This would yield the ethyl ester of this compound. To obtain the final carboxylic acid product, a subsequent hydrolysis step (saponification) with a base like NaOH, followed by acidification, would be necessary.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of similar phenoxyacetic acids.[1][9]

Materials:

  • 2-(methylthio)phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Preparation of the Sodium Phenoxide: In a round-bottom flask, dissolve a specific amount of 2-(methylthio)phenol in an aqueous solution of sodium hydroxide. Use a slight molar excess of NaOH.

  • Reaction with Chloroacetic Acid: In a separate beaker, dissolve a slight molar excess of chloroacetic acid in water and neutralize it with a sodium hydroxide solution.

  • Condensation Reaction: Heat the sodium 2-(methylthio)phenoxide solution to approximately 90-100°C with stirring. Slowly add the sodium chloroacetate solution to the reaction flask.

  • Reaction Monitoring: Maintain the reaction mixture at 90-100°C for 2-4 hours. The progress can be monitored by TLC.

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a beaker and carefully acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid with stirring. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) to dissolve it. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Pathway Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-(Methylthio)phenol I1 Sodium 2-(methylthio)phenoxide R1->I1 Deprotonation R2 Chloroacetic Acid I2 Sodium Chloroacetate R2->I2 Neutralization Base Base (e.g., NaOH) Base->I1 Base->I2 P1 This compound I1->P1 Sₙ2 Attack I2->P1 P2 NaCl P3 H₂O

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

experimental_workflow start Start reactants 1. Mix 2-(methylthio)phenol and NaOH(aq) start->reactants add_chloroacetate 2. Add neutralized chloroacetic acid solution reactants->add_chloroacetate reflux 3. Heat mixture (e.g., 90-100°C, 2-4h) add_chloroacetate->reflux cool 4. Cool to room temperature reflux->cool acidify 5. Acidify with HCl to pH 1-2 cool->acidify filter 6. Filter crude product acidify->filter recrystallize 7. Recrystallize from suitable solvent filter->recrystallize dry 8. Dry purified product recrystallize->dry characterize 9. Characterize product (MP, NMR, etc.) dry->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of [2-(Methylthio)phenoxy]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(Methylthio)phenoxy]acetic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, primarily through the Williamson ether synthesis.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound derivatives can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation of 2-(Methylthio)phenol: The Williamson ether synthesis requires the formation of a phenoxide ion. If the base used is not strong enough to completely deprotonate the starting phenol, the reaction will not proceed to completion.

    • Solution: Ensure you are using a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly if the phenol is less acidic.[1] The reaction is often run with a mixture of the alkoxide and its parent alcohol (e.g., NaOEt/EtOH).[1]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[2] If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can promote side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate the reaction.[2] Protic solvents can slow down the reaction by solvating the nucleophile.

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent.

    • Solution: This is more prevalent with secondary and tertiary alkyl halides. Since chloroacetic acid is a primary halide, this is less of a concern but can still occur at high temperatures. Maintaining a moderate reaction temperature can minimize this side reaction.[1]

Question: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

Answer:

The presence of the methylthio group introduces the possibility of specific side reactions.

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. This can lead to the formation of sulfoxide or sulfone byproducts.

    • Solution: To minimize oxidation, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoid unnecessarily high reaction temperatures and prolonged reaction times.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation).

    • Solution: The solvent choice can influence the ratio of O- to C-alkylation. A study on a similar system showed that acetonitrile favors O-alkylation, while methanol can lead to a higher proportion of the C-alkylated product.[3] Therefore, using acetonitrile is recommended to maximize the desired product.

Question: The purification of my final product is challenging. What are the recommended procedures?

Answer:

Purification of this compound typically involves the following steps:

  • Acidification: After the reaction is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[4] This protonates the carboxylate to form the carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Extraction: The precipitated product can be extracted into an organic solvent like diethyl ether.[5][6]

  • Base Wash: The organic layer can then be washed with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.[6]

  • Re-precipitation and Filtration: The bicarbonate solution is then re-acidified with a strong acid to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common method is the Williamson ether synthesis. This is an S_N2 reaction where the phenoxide ion, generated by deprotonating 2-(methylthio)phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.[1]

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are 2-(methylthio)phenol and an α-haloacetic acid, most commonly chloroacetic acid or its corresponding salt.[2][7] A base such as sodium hydroxide or potassium hydroxide is also required.[7]

Q3: What are the typical reaction conditions?

A3: A typical Williamson ether synthesis is conducted at a temperature between 50 and 100°C and is often complete within 1 to 8 hours.[2] However, reaction times can be shortened using microwave-enhanced technology.[2]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Chloroacetic acid is corrosive and toxic.[6] Phenols are also often skin irritants and toxic.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride (NaH), if used, is a flammable solid and reacts violently with water.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of phenoxyacetic acid derivatives based on literature for similar compounds. Note that specific values for this compound may need to be optimized.

ParameterValueReference Compound(s)Source(s)
Reactants
Phenol Derivative1 equivalentp-cresol, 2-methylphenol[5][8]
Chloroacetic Acid1.2 - 2.5 equivalentsChloroacetic acid[5][8]
Base (e.g., KOH, NaOH)1 - 9 mol% (catalytic) or >2 equivalentsKOH, NaOH[4][5]
Reaction Conditions
SolventWater, Acetonitrile, DMFWater, Acetonitrile[2][5]
Temperature50 - 100 °C (reflux)[2]
Reaction Time1 - 8 hours[2]
Yield 50 - 96%p-methylphenoxyacetic acid, 2-methylphenoxyacetic acid[2][8]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from procedures for similar phenoxyacetic acid derivatives.[4][5][6]

  • Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (2.2 equivalents) in water.

  • Formation of Phenoxide: Add 2-(methylthio)phenol (1 equivalent) to the flask and stir until a homogenous solution is formed.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.2 equivalents) in a minimal amount of water. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 6M hydrochloric acid until the pH is between 1 and 2. A precipitate should form.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

    • Separate the aqueous bicarbonate layer and slowly acidify with 6M HCl to re-precipitate the product.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(Methylthio)phenol D Formation of Potassium 2-(Methylthio)phenoxide A->D B Base (e.g., KOH) in Water B->D C Chloroacetic Acid in Water E Williamson Ether Synthesis (Reflux, 2-4h) C->E D->E F Acidification (HCl) E->F G Extraction (Diethyl Ether) F->G H Base Wash (NaHCO3) G->H I Re-precipitation (HCl) H->I J Filtration & Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Reaction Conditions Start->Q1 A1 Incomplete Deprotonation? -> Use stronger base (e.g., NaH) Q1->A1 No A2 Suboptimal Temperature? -> Adjust to 50-100°C Q1->A2 No A3 Inappropriate Solvent? -> Use polar aprotic (e.g., Acetonitrile) Q1->A3 No Q2 Investigate Side Reactions A1->Q2 A2->Q2 A3->Q2 A4 Oxidation of Methylthio Group? -> Use inert atmosphere Q2->A4 Yes A5 C-Alkylation? -> Use Acetonitrile as solvent Q2->A5 Yes Q3 Optimize Purification A4->Q3 A5->Q3 A6 Inefficient Extraction? -> Ensure proper phase separation Q3->A6 Yes A7 Incomplete Precipitation? -> Check pH is 1-2 Q3->A7 Yes A8 Recrystallization Issues? -> Screen for optimal solvent system Q3->A8 Yes End Improved Yield and Purity A6->End A7->End A8->End

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: [2-(Methylthio)phenoxy]acetic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of [2-(Methylthio)phenoxy]acetic Acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific stability and degradation data for this compound is not extensively available in public literature. Therefore, the information provided, particularly regarding degradation pathways and quantitative data, is based on the known chemical properties of its core structures: phenoxyacetic acids and thioethers. It is crucial to perform compound-specific experimental studies to determine the actual stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of a pharmaceutical compound is influenced by several environmental factors.[1][2] For this compound, the key factors to consider are:

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.

  • Oxidation: The thioether (methylthio) group is susceptible to oxidation.

  • Photolysis: Exposure to light, particularly UV radiation, can cause degradation of the phenoxyacetic acid structure.

  • Thermal Stress: Elevated temperatures can accelerate degradation.[1]

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation studies, or stress testing, involve intentionally exposing the compound to harsh conditions to accelerate its decomposition.[3] These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from its degradants.[4]

  • Understanding the intrinsic stability of the molecule.[3]

Q3: What is a stability-indicating method?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[6]

Q4: What are some common challenges when handling thioether-containing compounds like this compound in the laboratory?

A4: Thioethers can be prone to oxidation.[7] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is a concern.[8] Additionally, low molecular weight thiols and thioethers can be malodorous, requiring proper ventilation and waste disposal procedures, such as quenching with an oxidizing agent like bleach.[9]

Troubleshooting Guides

Troubleshooting HPLC Analysis for Stability Samples
Issue Possible Cause(s) Troubleshooting Steps
Poor resolution between the parent peak and degradation products. - Inappropriate mobile phase composition. - Incorrect column selection. - Suboptimal gradient elution.- Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). - Try a different column with a different stationary phase. - Optimize the gradient profile (e.g., adjust the slope or initial/final conditions).
No degradation observed under stress conditions. - Stress conditions are too mild.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[10]
Excessive degradation (>20%) is observed. - Stress conditions are too harsh.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents).[10]
Mass balance is outside the typical acceptance criteria (e.g., 90-110%). - Co-elution of peaks. - Degradants do not have a chromophore and are not detected by the UV detector. - Formation of volatile or insoluble degradation products.- Ensure peak purity using a photodiode array (PDA) detector or mass spectrometer (MS). - Use a universal detector like a mass spectrometer or charged aerosol detector. - Analyze the headspace for volatile compounds or check for precipitates.[4]
Baseline drift or noise in the chromatogram. - Incomplete column equilibration. - Contaminated mobile phase or column. - Detector issues.- Ensure the column is fully equilibrated with the mobile phase before injection. - Use high-purity solvents and filter the mobile phase. - Flush the column with a strong solvent. - Check the detector lamp and cell for any issues.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDurationTemperature (°C)% Degradation of Parent CompoundNumber of DegradantsRemarks
Acid Hydrolysis 0.1 M HCl24 h60DataDataObservations
Base Hydrolysis 0.1 M NaOH4 hRTDataDataObservations
Oxidation 3% H₂O₂24 hRTDataDataObservations
Thermal Solid State48 h80DataDataObservations
Photolytic ICH Q1B Option 2Data25DataDataObservations

Data to be filled in based on experimental results. RT = Room Temperature

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)Proposed Identity
Parent CompoundData1.00This compound
Degradant 1DataDatae.g., Sulfoxide derivative
Degradant 2DataDatae.g., Hydrolysis product
Degradant 3DataDatae.g., Photodegradation product

Data to be filled in based on experimental results.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols based on ICH guidelines.[10][11]

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[10]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified duration.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[10]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.[10]

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 80°C).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound or its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[13]

    • Analyze the samples by HPLC after the exposure period.

Visualizations

Logical Workflow for Stability Indicating Method Development

G A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B Generate Degraded Samples A->B D Analyze Degraded Samples B->D C Develop Initial HPLC Method C->D E Evaluate Peak Resolution and Purity D->E F Resolution Adequate? E->F G Optimize HPLC Method (Mobile Phase, Gradient, Column) F->G No H Validate Stability-Indicating Method (ICH Q2(R1)) F->H Yes G->D I Method Ready for Stability Studies H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Predicted Degradation Pathways of this compound

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation A This compound B Sulfoxide Derivative A->B [O] D 2-(Methylthio)phenol A->D H₂O / H⁺ or OH⁻ E Glycolic Acid A->E H₂O / H⁺ or OH⁻ F Phenolic Compounds A->F G Cleavage of Acetic Acid Side Chain A->G C Sulfone Derivative B->C [O]

Caption: Predicted degradation pathways for this compound.

References

Troubleshooting insolubility of [2-(Methylthio)phenoxy]acetic Acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(Methylthio)phenoxy]acetic Acid, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a derivative of phenoxyacetic acid. Its derivatives have been explored for various biological activities. Key properties are summarized in the table below.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is it insoluble?

Like many aromatic carboxylic acids, this compound is sparingly soluble in neutral or acidic aqueous solutions. This is due to the hydrophobic nature of the aromatic ring and the thioether group, which outweighs the hydrophilic character of the carboxylic acid group at physiological pH.

Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?

The most effective method to dissolve this compound is by increasing the pH of the solution. As a weak acid, it will deprotonate in a basic environment to form a more soluble carboxylate salt.

Q4: What is the pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 3.16. The pKa is the pH at which the compound is 50% ionized. To ensure complete dissolution, the pH of the solvent should be adjusted to at least 2 pH units above the pKa. Therefore, a pH of 5.16 or higher is recommended for solubilization in aqueous media.

Q5: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is a common practice for sparingly soluble compounds. This stock solution can then be diluted into your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution after dilution of an organic stock. The concentration of the compound in the final aqueous buffer exceeds its solubility limit.- Increase the volume of the aqueous buffer to further dilute the compound.- Decrease the concentration of the stock solution.- Add a small amount of a non-ionic surfactant (e.g., Tween® 20) to the final aqueous solution to improve stability.
The pH of my final solution is too high for my experiment after adding base. The amount of base added to dissolve the compound significantly altered the final pH.- Prepare a concentrated stock solution in a small amount of dilute base (e.g., 1N NaOH) and then buffer the final solution to the desired experimental pH.- Use a buffer with a higher buffering capacity.
I observe a film or cloudiness in my solution even after pH adjustment. The compound may not be fully dissolved or could be forming micelles or other aggregates.- Gently warm the solution (e.g., to 37°C) while stirring.- Sonicate the solution for a short period.- Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Physicochemical and Solubility Data

PropertyValueSource
Molecular Formula C₉H₁₀O₃SN/A
Molecular Weight 198.24 g/mol N/A
Predicted pKa ~3.16N/A
Water Solubility Sparingly Soluble (Exact value not readily available)N/A
Solubility in Organic Solvents Soluble in DMSO and EthanolN/A

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol is suitable for preparing a stock solution of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask.

  • Add a portion of the deionized water or buffer (approximately 50-70% of the final volume).

  • While stirring, add 1 M NaOH dropwise until the powder completely dissolves.

  • Monitor the pH of the solution using a pH meter. Adjust the pH to be at least 2 units above the pKa (i.e., pH ≥ 5.16).

  • Once the compound is fully dissolved and the pH is stable, add the remaining deionized water or buffer to reach the final volume.

  • Mix the solution thoroughly.

  • Sterile filter the solution if required for your experiment.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is ideal for creating a high-concentration stock solution for serial dilution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder into a suitable tube or vial.

  • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock into your final aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <0.5%).

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Insolubility

Troubleshooting_Workflow start Start: Insolubility of This compound check_purity Is the compound pure? start->check_purity try_ph Adjust pH of aqueous solution to > 5.16 with dilute base check_purity->try_ph Yes fail Consult further (e.g., formulation specialist) check_purity->fail No check_solubility Is the compound soluble? try_ph->check_solubility use_cosolvent Prepare a concentrated stock in DMSO or Ethanol check_cosolvent_solubility Is the compound soluble in the co-solvent? use_cosolvent->check_cosolvent_solubility heat_sonicate Apply gentle heat (37°C) or sonication heat_sonicate->check_solubility check_solubility->use_cosolvent Persistent Issue check_solubility->heat_sonicate No success Solution Prepared Successfully check_solubility->success Yes dilute_stock Dilute stock into aqueous buffer check_cosolvent_solubility->dilute_stock Yes check_cosolvent_solubility->fail No check_precipitation Does it precipitate upon dilution? dilute_stock->check_precipitation check_precipitation->success No optimize_dilution Optimize dilution protocol (e.g., slower addition, stirring) check_precipitation->optimize_dilution Yes optimize_dilution->dilute_stock

Caption: Troubleshooting workflow for dissolving this compound.

Proposed Signaling Pathway: FFA1 (GPR40) Activation

Phenoxyacetic acid derivatives have been shown to act as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor is involved in glucose-stimulated insulin secretion.

FFA1_Signaling_Pathway cluster_cell Pancreatic β-cell ligand [2-(Methylthio)phenoxy] acetic Acid (Agonist) ffa1 FFA1 (GPR40) Receptor ligand->ffa1 Binds to gq11 Gαq/11 ffa1->gq11 Activates beta_arrestin β-Arrestin ffa1->beta_arrestin Recruits plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces insulin_exocytosis Insulin Granule Exocytosis ca2_release->insulin_exocytosis Triggers pkc->insulin_exocytosis Potentiates erk ERK Signaling beta_arrestin->erk Activates

Caption: FFA1 (GPR40) receptor signaling cascade upon agonist binding.

Technical Support Center: Optimizing Reaction Conditions for [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [2-(Methylthio)phenoxy]acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of 2-(methylthio)phenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid, to form the desired product.[2][5]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control for a successful synthesis include reaction temperature, pH, choice of base and solvent, and the molar ratio of reactants. Careful control of these factors is essential to maximize yield and minimize the formation of impurities.

Q3: What potential side reactions should I be aware of?

The primary side reaction of concern is the hydrolysis of the methylthio group under either strongly acidic or basic conditions, which could lead to the formation of 2-hydroxyphenoxyacetic acid or other related impurities.[6][7][8] Additionally, at elevated temperatures, the hydrolysis of chloroacetic acid to sodium glycolate can occur in the presence of a strong base, reducing the availability of the alkylating agent.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting material (2-(methylthio)phenol) and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-(methylthio)phenol. 2. Insufficient reaction time or temperature. 3. Hydrolysis of chloroacetic acid. 4. Ineffective alkylation.1. Ensure the use of a sufficiently strong base (e.g., NaOH, KOH, K2CO3) and allow adequate time for phenoxide formation. 2. Optimize reaction time and temperature. Monitor the reaction by TLC to determine the point of completion. A typical reflux temperature is around 100-102°C for several hours.[9] 3. Control the temperature during the initial neutralization of chloroacetic acid, keeping it low (e.g., 0-5°C) to prevent hydrolysis.[10] 4. Consider using a more reactive alkylating agent like bromoacetic acid, although chloroacetic acid is generally sufficient.
Presence of Unreacted 2-(Methylthio)phenol 1. Insufficient amount of base or chloroacetic acid. 2. Reaction has not gone to completion.1. Use a slight excess of chloroacetic acid and ensure at least a stoichiometric amount of base is used relative to the phenol. 2. Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of Impurities (Visible on TLC/NMR) 1. Hydrolysis of the methylthio group due to harsh pH conditions. 2. Self-condensation of chloroacetic acid. 3. Oxidation of the methylthio group.1. Maintain the pH of the reaction mixture in the optimal range (typically 9-10 during the reaction). Avoid excessively high concentrations of strong acids or bases during workup. 2. Add the chloroacetic acid solution dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Difficulty in Product Isolation/Purification 1. Product is not precipitating upon acidification. 2. Oily product is obtained instead of a solid. 3. Product is contaminated with salts.1. Ensure the pH is sufficiently acidic (pH 1-2) for complete protonation of the carboxylic acid.[9][10] If it remains dissolved, extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) will be necessary. 2. This may be due to impurities. Try to purify by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture).[2][11] If that fails, column chromatography may be required. 3. Wash the filtered product thoroughly with cold water or dilute acid to remove any inorganic salts.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-(Methylthio)phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether or Ethyl acetate (for extraction, if necessary)

  • Saturated sodium bicarbonate solution (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid (1.1 equivalents) in water under an ice bath. Slowly add a 30% NaOH solution dropwise while monitoring the pH, maintaining it between 8 and 9.

  • Formation of the Phenoxide: In a separate reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2-(methylthio)phenol (1 equivalent) in a mixture of water and ethanol. Add a stoichiometric amount of NaOH or KOH and stir at room temperature for 20-30 minutes to ensure complete formation of the sodium or potassium 2-(methylthio)phenoxide.

  • Alkylation Reaction: Slowly add the prepared sodium chloroacetate solution to the phenoxide solution. Heat the reaction mixture to reflux (approximately 102°C) and maintain this temperature for 4-6 hours.[9] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly acidify the reaction mixture with 2M HCl to a pH of 1-2.[9][10] A white precipitate of this compound should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common method is to dissolve the product in a minimal amount of hot water or an ethanol/water mixture and allow it to cool slowly to form crystals.[2][11]

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield
EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)Water/Ethanol102575
2KOH (1.1)Water/Ethanol102578
3K₂CO₃ (1.5)Acetone56885
4Cs₂CO₃ (1.5)Acetonitrile82692

Note: The data presented in this table is illustrative and represents typical trends in Williamson ether synthesis. Actual results may vary.

Table 2: Optimization of Reactant Molar Ratio
Entry2-(Methylthio)phenol (equiv.)Chloroacetic Acid (equiv.)Base (equiv.)Yield (%)
11.01.01.165
21.01.11.278
31.01.21.385
41.01.51.682

Note: This table provides a hypothetical optimization scenario. The optimal ratios should be determined experimentally.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_chloroacetic Prepare Sodium Chloroacetate Solution reaction Williamson Ether Synthesis (Reflux) prep_chloroacetic->reaction prep_phenoxide Prepare 2-(Methylthio)phenoxide Solution prep_phenoxide->reaction acidify Acidification (pH 1-2) reaction->acidify filtration Filtration acidify->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product This compound drying->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_sm_present Starting Material Present cluster_sm_absent Starting Material Absent start Low Yield or Incomplete Reaction check_tlc Check TLC for Starting Material start->check_tlc increase_time Increase Reaction Time/Temperature check_tlc->increase_time Yes check_workup Review Work-up Procedure (e.g., pH of acidification) check_tlc->check_workup No check_reagents Check Stoichiometry of Base and Alkylating Agent increase_time->check_reagents solution Optimize Conditions check_reagents->solution check_side_reactions Investigate Potential Side Reactions (e.g., Hydrolysis) check_workup->check_side_reactions check_side_reactions->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: [2-(Methylthio)phenoxy]acetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of [2-(Methylthio)phenoxy]acetic Acid after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying crude this compound?

A1: The primary and most effective method for the initial purification of this compound is acid-base extraction.[1][2][3] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Q2: What are the common impurities I might encounter after synthesizing this compound?

A2: Common impurities include unreacted starting materials such as 2-(methylthio)phenol and chloroacetic acid, as well as potential byproducts like sodium glycolate formed from the hydrolysis of chloroacetic acid under basic conditions.[4] Dimerization or other side-reactions of the starting phenol may also lead to minor impurities.

Q3: My purified product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization can occur if the compound is impure or if the cooling process is too rapid.[5] First, ensure the preceding acid-base extraction was thorough to remove as many impurities as possible. If it still oils out, try using a different recrystallization solvent system or adding a co-solvent. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can also promote crystal formation.[5] If these methods fail, column chromatography is a reliable alternative for purifying oily products.[5]

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. The most common are melting point determination (a sharp melting point range indicates high purity), and chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.

Troubleshooting Guides

Problem 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete extraction from the organic phase.Increase the number of extractions with the aqueous base (e.g., from 2 to 3-4 extractions). Ensure vigorous mixing in the separatory funnel to maximize surface area contact between the two phases.
Incomplete precipitation upon acidification.Ensure the aqueous layer is acidified to a pH of 1-2.[4] Use a pH meter or pH paper for accuracy. Cool the acidified solution in an ice bath to decrease the solubility of the product.
Product loss during filtration.Use a Büchner funnel with an appropriately sized filter paper. Wash the collected solid with a minimal amount of ice-cold water to remove residual acid without dissolving a significant amount of the product.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Problem 2: Product is discolored after purification.
Possible Cause Troubleshooting Step
Presence of colored impurities.Perform a recrystallization step after the acid-base extraction. The addition of a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.
Oxidation of the methylthio group.While the methylthio group is relatively stable, prolonged exposure to harsh oxidizing conditions should be avoided. Ensure reactions and purifications are not unnecessarily exposed to strong oxidants or prolonged heating in the presence of air.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines the purification of crude this compound from a reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

Methodology:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as its sodium salt), while neutral impurities remain in the lower organic layer.

  • Drain the lower organic layer.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product.

  • Combine all aqueous extracts in a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 1 and 2.[4] A white precipitate of the purified product should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the product to a constant weight.

Protocol 2: Recrystallization

This protocol is for further purifying the solid obtained from acid-base extraction. The choice of solvent is critical and may require some small-scale trials.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture. Potential solvent systems include ethanol/water, acetone/water, or toluene.[6]

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Table 1: Common Recrystallization Solvents

Solvent/MixturePolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but solubility may be low.
Ethanol/WaterMedium-HighVariableA versatile mixture; the ratio can be adjusted.
Acetone/WaterMedium-HighVariableAnother common and effective mixed solvent system.
Ethyl Acetate/HeptaneMediumVariableGood for compounds of intermediate polarity.
TolueneLow111Suitable for less polar compounds.
Protocol 3: Column Chromatography

This method is useful if recrystallization fails or if the product is an oil.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow crude_product Crude Product (in Organic Solvent) extraction Acid-Base Extraction (aq. NaHCO3) crude_product->extraction organic_layer Organic Layer (Neutral Impurities) extraction->organic_layer Separate aqueous_layer Aqueous Layer (Product as Salt) extraction->aqueous_layer Separate acidification Acidification (HCl to pH 1-2) aqueous_layer->acidification filtration1 Vacuum Filtration acidification->filtration1 solid_product Solid Product filtration1->solid_product recrystallization Recrystallization solid_product->recrystallization chromatography Column Chromatography (if oily or impure) solid_product->chromatography Alternative filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Pure Crystalline Product filtration2->pure_product pure_oil Pure Oily Product chromatography->pure_oil

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Outcome low_yield Low Yield? start->low_yield discolored Discolored Product? low_yield->discolored No incomplete_extraction Incomplete Extraction/ Precipitation low_yield->incomplete_extraction Yes oily Oily Product? discolored->oily No colored_impurities Colored Impurities discolored->colored_impurities Yes impure_or_cooling Impurity/Cooling Rate oily->impure_or_cooling Yes success Successful Purification oily->success No increase_extractions Increase # of Extractions Ensure pH 1-2 incomplete_extraction->increase_extractions charcoal_recrystallize Recrystallize with Activated Charcoal colored_impurities->charcoal_recrystallize slow_cool_or_chromatography Slow Cooling/ Column Chromatography impure_or_cooling->slow_cool_or_chromatography

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: [2-(Methylthio)phenoxy]acetic Acid (GW501516/Cardarine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound commonly researched under the name [2-(Methylthio)phenoxy]acetic Acid is more accurately known as GW501516 or Cardarine, with the IUPAC name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid. This guide pertains to GW501516. Researchers should be aware of the significant safety concerns, including carcinogenic effects observed in animal studies, which led to the discontinuation of its clinical development.[1][2][3] This information is for research and informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GW501516/Cardarine)?

A1: GW501516, also known as Cardarine, is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[3][4] It was initially developed for the potential treatment of metabolic and cardiovascular diseases, such as hyperlipidemia, diabetes, and obesity.[1][2] It is not a steroid but a metabolic modulator that influences how the body uses energy.[2]

Q2: What is the primary mechanism of action for GW501516?

A2: GW501516 selectively binds to and activates the PPARδ receptor. This activation leads to the recruitment of coactivators, such as PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation and energy expenditure.[1][3] This shifts the primary energy source for muscle cells from carbohydrates to fats.[2]

Q3: What are the major safety concerns associated with GW501516?

A3: The primary concern is its demonstrated carcinogenicity in animal studies. Research was halted because the drug was found to cause cancer to develop rapidly in multiple organs of rodents, including the liver, bladder, stomach, and thyroid gland.[2][3][5] Due to these findings, long-term clinical studies in humans are considered unethical.[2] There are also reports of potential liver and brain cell damage from long-term use in animal models.[5]

Q4: Is GW501516 regulated or banned?

A4: Yes. Due to its performance-enhancing effects and significant health risks, GW501516 is banned by the World Anti-Doping Agency (WADA) and is included on their Prohibited List under "Hormone and Metabolic Modulators".[1][6] Its use in sports is prohibited, and it is not approved for human consumption.

Troubleshooting Experimental Issues

Synthesis and Purification

Q: I'm synthesizing a phenoxyacetic acid derivative and facing low yield and impurities. What are common pitfalls?

A: The synthesis of phenoxyacetic acids, typically involving the reaction of a phenol with a haloacetic acid in the presence of a base, can present several challenges.[7][8]

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. Ensure sufficient base (e.g., NaOH, KOH, K2CO3) is used. Monitoring the pH is crucial; the reaction should be maintained under basic conditions.[7][8]

  • Side Reactions: Unreacted starting materials can be a source of impurities. Additionally, side reactions can occur, such as the formation of undesired chlorinated byproducts if the starting phenol is not pure.[9]

  • Hydrolysis of Haloacetic Acid: The haloacetic acid can hydrolyze under basic conditions, reducing the amount available for the desired reaction. Dropwise addition of the haloacetic acid can sometimes mitigate this.[8]

  • Purification Challenges: The final product often requires careful purification. Recrystallization from a suitable solvent like ethanol is a common method.[7] Acidification of the reaction mixture to a low pH (1-2) is necessary to precipitate the carboxylic acid product.[8]

Experimental Protocol: General Synthesis of a Phenoxyacetic Acid

  • Dissolution & Deprotonation: Dissolve the starting phenol (e.g., 2-methylphenol) in an aqueous solution of a strong base like sodium hydroxide (NaOH).[8]

  • Condensation Reaction: While stirring, slowly add an aqueous solution of chloroacetic acid dropwise. The temperature and pH should be carefully controlled (e.g., maintaining pH between 9-10) to favor the formation of the phenoxyacetate salt.[8]

  • Reaction Completion: After the addition is complete, the reaction may require a period of heating (e.g., reflux) to proceed to completion.[10]

  • Acidification & Precipitation: Cool the reaction mixture and acidify it with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This will precipitate the phenoxyacetic acid product.[8]

  • Isolation and Purification: Collect the solid product by filtration, wash it with water to remove salts, and then purify it, typically by recrystallization from a solvent like an ethanol/water mixture.[7]

G

Compound Stability and Storage

Q: My GW501516 solution seems to be degrading. How should I handle and store it?

A: GW501516 contains a thioether group, which is susceptible to oxidation.[11] Phenoxyacetic acids can also be sensitive to light.[12]

  • Oxidation: The thioether moiety can be oxidized to sulfoxide and then to sulfone, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide or hypochlorite.[11] Avoid exposure to strong oxidizing agents.

  • Photodegradation: Phenoxyacetic acid-related structures can undergo photodegradation. It is best practice to store solutions in amber vials or protect them from light.[12]

  • Temperature: For long-term storage of stock solutions (e.g., in DMSO), it is recommended to store them at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. For aqueous solutions intended for experiments, fresh preparation is ideal. If short-term storage is needed, refrigerate at 2-8°C.[12]

  • Sterilization: Do not autoclave solutions containing GW501516, as the high temperatures can cause degradation. Use sterile filtration with a 0.22 µm filter if sterilization is required.[12]

ParameterRecommendationRationale
Storage (Solid) Room temperature, dry, protected from light.To prevent hydrolysis and photodegradation.[12][14]
Storage (Stock Solution) -20°C (1 year) or -80°C (2 years) in aliquots.To minimize degradation and avoid freeze-thaw cycles.[13]
Light Exposure Minimize; use amber vials or foil.To prevent potential photodegradation.[12]
Sterilization 0.22 µm sterile filtration.Autoclaving can cause thermal degradation.[12]
Oxidizing Agents Avoid.The thioether group is prone to oxidation.[11]
Solubility Issues

Q: I'm having trouble dissolving GW501516 in my aqueous buffer for a cell-based assay. What can I do?

A: GW501516 has limited aqueous solubility. The common approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent. DMSO is a common choice.[15]

  • Final Concentration: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in your assay.[15]

  • Precipitation: The compound may precipitate out of the aqueous solution upon dilution. If this occurs, you may need to try a lower final concentration, use a co-solvent system if your assay permits, or explore the use of solubilizing agents.

  • pH Adjustment: For some acidic compounds, adjusting the pH of the buffer can increase solubility. However, this must be compatible with your experimental system.

SolventReported Solubility
DMSO ~20-75 mg/mL[4][15]
DMF ~25 mg/mL[4]
Ethanol ~12 mg/mL[4]
DMF:PBS (pH 7.2) (1:2) ~0.5 mg/mL[4]
Analytical & Purity Issues (HPLC)

Q: My HPLC analysis of a phenoxyacetic acid is showing poor peak shape and inconsistent retention times. How can I troubleshoot this?

A: HPLC analysis of organic acids can be challenging. Here are some common issues and solutions:

  • Poor Retention on C18: These compounds can be quite polar. To increase retention on a reverse-phase column (like C18), you need to suppress the ionization of the carboxylic acid group by acidifying the mobile phase. A mobile phase containing an acid like phosphoric acid or formic acid is often used.[16][17]

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the silica support of the column. Using a well-end-capped column or adding a competing base to the mobile phase can help.

  • Inconsistent Retention Times: This often points to issues with the mobile phase composition, temperature fluctuations, or inadequate column equilibration. Ensure the mobile phase is well-mixed and degassed, use a column oven for temperature control, and allow sufficient time for the column to equilibrate before injections.

  • Solvent Incompatibility: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can lead to distorted peaks.

Experimental Protocol: General HPLC Method for a Phenoxyacetic Acid

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. For example, Acetonitrile and Water with 0.1% Phosphoric Acid or Formic Acid.[16][17]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Temperature: Controlled, e.g., 25°C or 30°C.

Biological Assay Interference

Q: I'm seeing unexpected or inconsistent results in my cell-based assay with GW501516. What could be the cause?

A: Besides direct biological activity, compounds can interfere with assay readouts.

  • Cytotoxicity: At high concentrations, GW501516 may induce cytotoxicity, which can confound results. It is essential to determine the non-toxic concentration range for your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo).

  • Thioether Reactivity: The thioether moiety could potentially interact with components of your assay medium or cellular components, although this is less common than interference from more reactive groups.

  • PPARδ Expression: The biological effect of GW501516 is dependent on the expression of the PPARδ receptor in the cell line being used. Ensure your chosen cell model expresses sufficient levels of PPARδ.

  • Off-Target Effects: While selective, at high enough concentrations, GW501516 could have off-target effects. Include appropriate controls to verify that the observed effect is mediated through PPARδ.

PPARδ Activation Pathway

G GW501516 GW501516 (Ligand) PPAR PPARδ Receptor (in Nucleus) GW501516->PPAR Binds & Activates Complex PPARδ/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Coactivator Coactivators (e.g., PGC-1α) Coactivator->PPRE Recruited to Response Increased Expression of Genes for Fatty Acid Oxidation & Energy Expenditure Transcription->Response

References

Avoiding off-target effects of [2-(Methylthio)phenoxy]acetic Acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of [2-(Methylthio)phenoxy]acetic Acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target effects for this compound are not extensively documented, its structural similarity to other phenoxyacetic acid derivatives suggests potential interactions with unintended biological targets. Based on the activity of related compounds, researchers should be aware of possible off-target agonism of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of Cyclooxygenase (COX) enzymes. Additionally, like many small molecules, it may inhibit Cytochrome P450 (CYP) enzymes, potentially affecting the metabolism of other compounds in your assay system.[1][2][3][4]

Q2: I'm observing unexpected changes in cell morphology and viability after treatment. What could be the cause?

A2: Unexpected changes in cell health can arise from several factors. It is crucial to first perform a dose-response and time-course experiment to identify a non-toxic working concentration. Ensure that the solvent (e.g., DMSO) concentration is kept low (typically ≤ 0.1%) and is consistent across all treatments, including vehicle controls. If cytotoxicity persists at concentrations where the on-target effect is expected, it may be due to an off-target liability.

Q3: How can I distinguish between on-target and off-target effects in my assay?

A3: Distinguishing between on-target and off-target effects is a critical step in validating your results. Consider employing the following strategies:

  • Use of a structurally related inactive control: If available, a molecule that is structurally similar to this compound but does not engage the intended target can help identify non-specific effects.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can help confirm that the observed phenotype is dependent on that target.[5]

  • Orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream consequence of engaging the target.

  • Rescue experiments: If your compound inhibits a specific pathway, attempt to rescue the phenotype by adding back a downstream component of that pathway.

Q4: What are some recommended control experiments when using this compound?

A4: To ensure the reliability of your data, the following controls are recommended:

  • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

  • Positive control: A known activator or inhibitor of your target of interest to validate assay performance.

  • Negative control: An untreated sample to establish a baseline.

  • Counter-screening: Test your compound in assays for known common off-target liabilities, such as a panel of CYP enzymes or PPAR subtypes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Inconsistent results between experiments 1. Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. 2. Cell Passage Number: Different cell passages can have varied responses. 3. Assay Variability: Inherent variability in the biological assay.1. Check the stability of this compound in your specific media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments. 2. Maintain a consistent cell passage number for all experiments. 3. Increase the number of technical and biological replicates to improve statistical power.
Unexpected gene expression changes unrelated to the target pathway Off-target PPAR Agonism: The compound may be activating one or more PPAR isoforms (α, β/δ, γ), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[1][2][4]1. Perform a PPAR transactivation assay to determine if the compound activates any PPAR isoforms. 2. Use a known PPAR antagonist in conjunction with your compound to see if the unexpected gene expression changes are reversed. 3. Analyze the expression of known PPAR target genes (e.g., CPT1A, CD36) via qPCR.[6]
Observed anti-inflammatory effects in an unrelated assay Off-target COX Inhibition: The compound may be inhibiting COX-1 and/or COX-2 enzymes, which are involved in the inflammatory response.[3]1. Perform a COX inhibition assay to measure the IC50 of your compound against COX-1 and COX-2. 2. Compare the observed phenotype with that of a known COX inhibitor (e.g., indomethacin).
Altered metabolism of a co-administered compound Cytochrome P450 (CYP) Inhibition: The compound may be inhibiting CYP enzymes, which are crucial for metabolizing a wide range of substances.[7][8]1. Conduct a CYP inhibition assay to determine the IC50 values against major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[9][10][11][12][13] 2. If using a co-administered compound, check if it is a known substrate of the inhibited CYP isoform.

Experimental Protocols

PPAR Transactivation Assay

This assay determines if this compound can activate PPAR isoforms.

Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of a PPAR isoform (α, β/δ, or γ) fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of the PPAR LBD by a ligand induces luciferase expression, which can be quantified.[6][14]

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.

    • Co-transfect the cells with the appropriate PPAR-LBD-GAL4 expression plasmid and the pGL4.35[9X-GAL4-UAS-luc2P] reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or a known PPAR agonist (positive control, e.g., WY-14643 for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ). Include a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of incubation with the compound, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms.

Principle: The ability of a test compound to inhibit the activity of a specific CYP isoform is measured by monitoring the decreased formation of a specific metabolite from a known probe substrate in the presence of human liver microsomes.[9][10][13]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes, a specific CYP probe substrate (see table below), and a range of concentrations of this compound or a known CYP inhibitor (positive control).

CYP Isoform Probe Substrate Metabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam
  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_PPAR cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound [2-(Methylthio)phenoxy] acetic Acid PPAR PPAR Compound->PPAR activates (potential off-target) PPAR_RXR_inactive PPAR-RXR Heterodimer (inactive) PPAR->PPAR_RXR_inactive binds RXR RXR RXR->PPAR_RXR_inactive binds PPAR_RXR_active PPAR-RXR Heterodimer (active) PPAR_RXR_inactive->PPAR_RXR_active Conformational change PPRE PPRE (DNA Response Element) Gene_Expression Target Gene Transcription PPRE->Gene_Expression activates PPAR_RXR_active->PPRE binds

Caption: Potential off-target activation of the PPAR signaling pathway.

Experimental_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response & Time-Course Experiments Start->Dose_Response Check_Cytotoxicity Assess Cytotoxicity (e.g., MTT, Trypan Blue) Dose_Response->Check_Cytotoxicity Is_Toxic Is it cytotoxic at effective concentration? Check_Cytotoxicity->Is_Toxic Optimize_Conc Optimize Concentration & Duration Is_Toxic:s->Optimize_Conc No Hypothesize_Off_Target Hypothesize Potential Off-Target Mechanisms (e.g., PPAR, COX, CYP) Is_Toxic:e->Hypothesize_Off_Target Yes Optimize_Conc->Hypothesize_Off_Target Counter_Screen Perform Counter-Screens (e.g., PPAR Assay, CYP Assay) Hypothesize_Off_Target->Counter_Screen Is_Off_Target Off-Target Activity Confirmed? Counter_Screen->Is_Off_Target On_Target_Validation Validate On-Target Effect (e.g., target knockdown, orthogonal assay) Is_Off_Target:s->On_Target_Validation No Refine_Experiment Refine Experimental Design or Select New Compound Is_Off_Target:e->Refine_Experiment Yes End Conclusion On_Target_Validation->End Refine_Experiment->End

Caption: Experimental workflow for troubleshooting off-target effects.

Logical_Relationships cluster_observation Observation cluster_causes Potential Causes cluster_actions Troubleshooting Actions Observation Unexpected Biological Activity OnTarget On-Target Effect Observation->OnTarget OffTarget Off-Target Effect Observation->OffTarget Cytotoxicity Compound Cytotoxicity Observation->Cytotoxicity Artifact Experimental Artifact Observation->Artifact Validate Target Validation (Knockdown/Knockout) OnTarget->Validate Screen Counter-Screening (PPAR, CYP, etc.) OffTarget->Screen Dose Dose-Response Assay Cytotoxicity->Dose Controls Review Controls (Vehicle, Positive) Artifact->Controls

Caption: Logical relationships for troubleshooting unexpected results.

References

Technical Support Center: Scaling Up the Production of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scaled-up production of [2-(Methylthio)phenoxy]acetic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (typically chloroacetic or bromoacetic acid) by the corresponding phenoxide salt of 2-(methylthio)phenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • pH: The pH of the reaction mixture should be carefully controlled to ensure the complete formation of the phenoxide and to facilitate the subsequent precipitation of the product upon acidification.

  • Reagent Addition Rate: Slow and controlled addition of the haloacetic acid is recommended to manage the reaction exotherm and minimize the formation of impurities.

  • Agitation: Efficient mixing is essential in larger reactors to ensure homogeneity and promote contact between reactants.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: The primary reagents of concern are 2-(methylthio)phenol and haloacetic acids.

  • 2-(Methylthio)phenol: Thiophenols are known for their strong, unpleasant odors and can be toxic.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Haloacetic Acids: Chloroacetic acid and bromoacetic acid are corrosive and can cause severe skin burns and eye damage.[2] Always wear appropriate PPE and handle with care.

  • Base: Strong bases like sodium hydroxide or potassium hydroxide are corrosive. Handle with appropriate care and PPE.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the main compound and detecting impurities.

  • Gas Chromatography (GC): GC can also be used, potentially after derivatization of the carboxylic acid.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - Consider extending the reaction time or moderately increasing the temperature, while monitoring for impurity formation.
Suboptimal Reagent Stoichiometry: Incorrect molar ratio of reactants.- Ensure an appropriate excess of the haloacetic acid is used to drive the reaction to completion.
Product Loss During Workup: Significant product loss during extraction, washing, or crystallization.- Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. - Minimize the volume of solvent used for washing the isolated product to reduce dissolution.
Formation of Significant Impurities Side Reactions: The Williamson ether synthesis can have competing elimination reactions, though this is less likely with primary halides like chloroacetic acid.[3][4]- Optimize the reaction temperature to disfavor side product formation. - Ensure slow and controlled addition of the haloacetic acid.
Unreacted Starting Materials: The presence of unreacted 2-(methylthio)phenol or haloacetic acid in the final product.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Utilize an acid-base extraction during workup to remove unreacted starting materials.
Formation of Glycolic Acid Derivatives: Hydrolysis of chloroacetic acid under basic conditions can form sodium glycolate.[1]- Maintain a controlled temperature during the neutralization of chloroacetic acid if it is pre-neutralized.
Difficulties in Product Purification Oiling Out During Crystallization: The product separates as an oil instead of a crystalline solid.- Ensure the solution is not overly saturated. Add a small amount of hot solvent to redissolve the oil and allow for slower cooling. - Seeding the solution with a small crystal of pure product can induce proper crystallization.
Presence of Colored Impurities: The final product has an undesirable color.- Consider treating the hot solution with activated charcoal to remove colored impurities before crystallization.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar phenoxyacetic acids and should be optimized for specific laboratory or pilot plant conditions.[2][3][5]

  • Phenoxide Formation:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-(methylthio)phenol in an appropriate solvent (e.g., water, ethanol).

    • Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide or potassium hydroxide) solution while maintaining the temperature below a controlled limit to form the sodium or potassium 2-(methylthio)phenoxide.

  • Reaction with Chloroacetic Acid:

    • Prepare a solution of chloroacetic acid (a slight molar excess, e.g., 1.1-1.2 equivalents) and a base (e.g., sodium hydroxide) in water.

    • Slowly add the sodium chloroacetate solution to the 2-(methylthio)phenoxide solution.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and maintain for a period determined by reaction monitoring (e.g., 1-3 hours).

  • Workup and Isolation:

    • After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture.

    • Slowly acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the crude this compound.

    • Isolate the crude product by filtration and wash with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

    • Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then washed with an organic solvent, re-acidified, and the purified product is extracted back into an organic solvent.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Phenoxyacetic Acid Derivatives

ParameterTypical Value / RangeNotes
Molar Ratio (Phenol:Base:Chloroacetic Acid)1 : 2.1 : 1.1A slight excess of base and chloroacetic acid is often used.
Reaction Temperature80 - 100 °CTemperature control is critical to minimize side reactions.
Reaction Time1 - 4 hoursMonitor by TLC or HPLC for completion.
pH for Precipitation1 - 2Ensure complete protonation of the carboxylate.
Expected Yield (Crude)85 - 95%Yields are dependent on reaction scale and optimization.
Expected Purity (after Recrystallization)> 98%Purity can be improved with multiple recrystallizations.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol
CAS Number3395-40-2
AppearanceWhite to off-white solid
Melting PointData not readily available, but related phenoxyacetic acids melt in the range of 100-160°C.

Visualizations

Synthesis_Pathway 2-(Methylthio)phenol 2-(Methylthio)phenol Reaction_Mixture Williamson Ether Synthesis 2-(Methylthio)phenol->Reaction_Mixture + Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture + Product This compound Reaction_Mixture->Product

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenoxide_Formation 1. Phenoxide Formation (2-(Methylthio)phenol + Base) Addition 2. Add Chloroacetic Acid Solution Phenoxide_Formation->Addition Reflux 3. Heat and Stir (Monitor Progress) Addition->Reflux Acidification 4. Acidify to Precipitate Reflux->Acidification Filtration 5. Filter and Wash Acidification->Filtration Purification 6. Recrystallize or Acid-Base Extraction Filtration->Purification Final_Product 7. Dry Final Product Purification->Final_Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Completion Is reaction complete? (TLC/HPLC) Start->Check_Completion Extend_Time Increase reaction time or temperature Check_Completion->Extend_Time No Check_Stoichiometry Verify reagent stoichiometry Check_Completion->Check_Stoichiometry Yes Extend_Time->Check_Completion Check_Workup Review workup procedure (pH, extraction, washing) Check_Stoichiometry->Check_Workup Optimize_Purification Optimize purification (recrystallization solvent, acid-base extraction) Check_Workup->Optimize_Purification End Improved Yield/ Purity Optimize_Purification->End

References

[2-(Methylthio)phenoxy]acetic Acid interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2-(Methylthio)phenoxy]acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound in various biochemical assays. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential modes of interference in biochemical assays?

This compound is a molecule containing a thioether (-S-CH₃) group and a phenoxyacetic acid moiety. While specific data on its interference in biochemical assays is limited, its chemical structure suggests several potential mechanisms of interference that are common for similar compounds. These include:

  • Thiol Reactivity (after metabolic activation): The thioether group can be metabolized by cellular enzymes (e.g., cytochrome P450s) to a more reactive sulfoxide or sulfone. These oxidized species can then react with free thiol groups in proteins (cysteine residues) or assay reagents (e.g., DTT, GSH), leading to false positives or negatives.

  • Redox Cycling: Compounds with sulfur-containing groups can sometimes participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can non-specifically oxidize and inactivate proteins, causing apparent inhibition.

  • Fluorescence Interference: The aromatic phenoxy group suggests that the compound might possess intrinsic fluorescence or could quench the fluorescence of a reporter molecule in the assay. This can lead to misleading results in fluorescence-based assays.

  • Assay-Specific Interactions: The acidic nature of the carboxylic acid group could lead to non-specific interactions with proteins or assay components, particularly in assays sensitive to pH changes.

Q2: My compound, this compound, is showing activity in a thiol-based assay (e.g., an assay using a cysteine protease or measuring glutathione levels). How can I determine if this is a real effect or an artifact?

This is a critical question, as thiol-based assays are particularly susceptible to interference. The observed activity could be due to the metabolic activation of the thioether group. Here’s a troubleshooting workflow:

  • Run a control without the enzyme/protein of interest: This will help determine if your compound reacts directly with the assay's detection reagents (e.g., a thiol-reactive fluorescent probe).

  • Include a high concentration of a reducing agent: Perform the assay in the presence and absence of a high concentration (e.g., 1-10 mM) of DTT or another reducing agent. If the compound's activity is significantly reduced in the presence of the excess reducing agent, it is likely reacting with thiols non-specifically.

  • Pre-incubate the compound with liver microsomes: To test the metabolic activation hypothesis, you can pre-incubate this compound with liver microsomes (which contain metabolic enzymes) and then test the mixture in your assay. An increase in activity after pre-incubation would support the hypothesis of metabolic activation to a thiol-reactive species.

Q3: I am using a fluorescence-based assay (e.g., Fluorescence Polarization, FRET, or a simple fluorescence intensity assay) and I'm getting unexpected results with this compound. What should I do?

Fluorescence interference is a common issue. Here are the steps to troubleshoot this:

  • Check for autofluorescence: Measure the fluorescence of your compound at the excitation and emission wavelengths of your assay, in the absence of any other assay components. If it is fluorescent, it will contribute to the background signal.

  • Perform a fluorescence quenching test: In a simple buffer system, mix your compound with the fluorescent probe used in your assay. Measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

  • Use a different detection method: If possible, validate your findings using an orthogonal assay with a different detection method (e.g., a luminescence-based or absorbance-based assay). If the compound is a true hit, it should show activity regardless of the detection method.

Troubleshooting Guides

Guide 1: Troubleshooting Thiol-Reactivity Interference
Symptom Possible Cause Recommended Action
Apparent inhibition in a cysteine protease assay The compound or its metabolite is reacting with the active site cysteine.1. Perform a DTT competition experiment. 2. Check for time-dependent inhibition; covalent modification is often time-dependent. 3. Use an orthogonal assay with a non-cysteine protease.
Decrease in signal in a glutathione (GSH) quantification assay The compound is scavenging GSH.1. Run the assay with and without a known amount of GSH to see if your compound depletes it. 2. Pre-incubate the compound in assay buffer to check for instability and degradation into reactive species.
Inconsistent results between experiments The compound is unstable in the assay buffer and is being oxidized to a reactive species over time.1. Prepare fresh solutions of the compound for each experiment. 2. Minimize the time the compound is in the assay buffer before measurement.
Guide 2: Troubleshooting Redox-Cycling Interference
Symptom Possible Cause Recommended Action
Apparent inhibition in an assay sensitive to oxidation The compound is generating reactive oxygen species (ROS).1. Add catalase to the assay buffer to quench any H₂O₂ being produced. If the inhibition is reversed, redox cycling is likely the cause. 2. Use a commercial ROS detection kit to directly measure ROS production by your compound in the assay buffer.
High background in a colorimetric assay involving a redox indicator The compound is directly reducing or oxidizing the indicator dye.1. Run the assay without the enzyme to see if the compound changes the color of the indicator. 2. Use a different indicator dye with a different redox potential.

Summary of Potential Interferences

Interference TypePlausible Mechanism for this compoundAssays Likely to be AffectedKey Experimental Control
Thiol Reactivity Metabolic oxidation of the thioether to sulfoxide/sulfone, which can then react with thiols.Cysteine protease assays, Glutathione (GSH) assays, Assays using DTT or other reducing agents.DTT competition assay.
Redox Cycling The sulfur atom could potentially participate in redox reactions, leading to ROS generation.Assays with redox-sensitive enzymes (e.g., some phosphatases), Assays using redox-sensitive dyes.Addition of catalase to the assay.
Fluorescence Quenching The aromatic ring system can absorb the excitation or emission energy of a fluorophore.Fluorescence Polarization (FP), FRET, Fluorescence Intensity (FI) assays.Measure fluorescence of the compound alone and in the presence of the assay's fluorophore.
Autofluorescence The aromatic ring system may have intrinsic fluorescence.Fluorescence-based assays, especially those with low signal.Measure the fluorescence of the compound alone at the assay's wavelengths.

Experimental Protocols & Methodologies

Protocol 1: DTT Competition Assay to Test for Thiol Reactivity

Objective: To determine if the inhibitory activity of a compound is due to non-specific reaction with thiols.

Methodology:

  • Prepare two sets of assay reactions for your enzyme of interest.

  • In "Set A", use your standard assay buffer.

  • In "Set B", supplement your standard assay buffer with a high concentration of DTT (e.g., 1 mM).

  • Perform a full dose-response curve for this compound in both "Set A" and "Set B".

  • Calculate the IC₅₀ value for each condition.

  • Interpretation: A significant rightward shift (e.g., >10-fold) in the IC₅₀ value in the presence of DTT suggests that the compound is a thiol-reactive interferent.

Protocol 2: Autofluorescence and Quenching Measurement

Objective: To assess the potential of a compound to interfere with fluorescence-based assays.

Methodology:

  • Autofluorescence:

    • Prepare a serial dilution of this compound in your assay buffer.

    • In a microplate, add the diluted compound to wells.

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

    • Interpretation: A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Quenching:

    • Prepare a solution of your assay's fluorescent probe at its working concentration in the assay buffer.

    • Prepare a serial dilution of this compound.

    • In a microplate, add the fluorescent probe to all wells.

    • Add the serially diluted compound to the wells containing the probe.

    • Read the plate on a fluorescence plate reader.

    • Interpretation: A concentration-dependent decrease in fluorescence intensity compared to the probe alone indicates quenching.

Visualizations

Interference_Pathway Compound This compound Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism Oxidation ReactiveMetabolite Reactive Metabolite (Sulfoxide/Sulfone) Metabolism->ReactiveMetabolite ThiolAssay Thiol-Based Assay (e.g., Cysteine Protease) ReactiveMetabolite->ThiolAssay Covalent Modification FalsePositive False Positive Result ThiolAssay->FalsePositive

Caption: Proposed metabolic activation pathway leading to assay interference.

Troubleshooting_Workflow Start Unexpected Activity Observed IsThiolAssay Is it a thiol-based assay? Start->IsThiolAssay IsFluorescenceAssay Is it a fluorescence-based assay? IsThiolAssay->IsFluorescenceAssay No DTT_Assay Perform DTT Competition Assay IsThiolAssay->DTT_Assay Yes Fluorescence_Test Check for Autofluorescence and Quenching IsFluorescenceAssay->Fluorescence_Test Yes OrthogonalAssay Validate with Orthogonal Assay IsFluorescenceAssay->OrthogonalAssay No Shift Significant IC50 shift? DTT_Assay->Shift ThiolReactive Likely Thiol-Reactive Interference Shift->ThiolReactive Yes NotThiolReactive Less likely thiol-reactive Shift->NotThiolReactive No NotThiolReactive->IsFluorescenceAssay Interference Fluorescence interference detected? Fluorescence_Test->Interference FluorescenceInterferent Likely Fluorescence Interferent Interference->FluorescenceInterferent Yes NotFluorescenceInterferent Less likely fluorescence interference Interference->NotFluorescenceInterferent No NotFluorescenceInterferent->OrthogonalAssay

Caption: A logical workflow for troubleshooting assay interference.

Validation & Comparative

A Comparative Analysis of [2-(Methylthio)phenoxy]acetic Acid and Other Phenoxyacetic Acid Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of various phenoxyacetic acid derivatives, with a special focus on understanding the potential activity of [2-(Methylthio)phenoxy]acetic Acid. Due to a lack of direct experimental data for this compound, this document establishes a baseline for comparison by examining the well-documented efficacy of structurally related and commercially significant phenoxyacetic acid herbicides, namely 2,4-D, MCPA, Dichlorprop, and 2,4-DB. The guide delves into quantitative efficacy data against key weed species, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Efficacy Comparison of Phenoxyacetic Acid Herbicides

The herbicidal efficacy of phenoxyacetic acids is influenced by the type and position of substituents on the phenoxy ring and modifications to the acetic acid side chain. The following table summarizes the efficacy of selected phenoxyacetic acid herbicides against common broadleaf and grass weed species, presented as the dose required to achieve 50% growth reduction (GR₅₀) or 80-95% control (C₈₀/C₉₅).

HerbicideTarget Weed SpeciesEfficacy MetricValue (g a.i./ha)Reference
2,4-D Amaranthus retroflexus (Redroot Pigweed)C₈₀405 - 607.5[1]
Chenopodium album (Common Lambsquarters)---
Ambrosia artemisiifolia (Common Ragweed)% Control (at 280 g/ha)99-100[2]
MCPA Amaranthus retroflexus (Redroot Pigweed)C₈₀405 - 607.5[1]
Chenopodium album (Common Lambsquarters)Good Control-[3]
Various Broadleaf Weeds% Biomass Reduction~65 (alone)[4]
Dichlorprop (2,4-DP) Broadleaf Weeds--[5][6][7]
2,4-DB Broadleaf Weeds in Legumes--[8][9]

Note: Efficacy data can vary significantly based on experimental conditions, weed growth stage, and herbicide formulation. The absence of a value indicates that specific, directly comparable data was not found in the reviewed literature.

Structure-Activity Relationship and the Potential of this compound

The general structure of phenoxyacetic acid herbicides consists of a substituted benzene ring linked to a carboxylic acid group via an ether bond. The nature and position of the substituents on the aromatic ring are critical determinants of herbicidal activity and selectivity.

  • Chlorine Substitution: The presence of chlorine atoms, as seen in 2,4-D (2,4-dichloro) and MCPA (4-chloro-2-methyl), is a common feature that enhances herbicidal activity against broadleaf weeds.

  • Methyl Substitution: A methyl group at the ortho-position, as in MCPA, can influence selectivity.

  • Side Chain Modification: Extension of the carboxylic acid side chain, as in 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), can confer selectivity in certain crops like legumes. These plants can metabolize 2,4-DB into the herbicidally active 2,4-D through β-oxidation, while many other plants cannot, thus escaping its phytotoxic effects[8][10].

For This compound , the key structural feature is the methylthio (-SCH₃) group at the ortho-position of the phenoxy ring. While direct efficacy data is unavailable, we can infer its potential activity based on general structure-activity relationship principles. The electron-donating nature of the methylthio group might influence the molecule's interaction with the target auxin receptors. Further research through whole-plant bioassays and dose-response studies is necessary to determine its specific herbicidal spectrum and potency.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of phenoxyacetic acid herbicides.

Whole-Plant Pot Bioassay for Post-Emergence Herbicidal Efficacy

This method is used to assess the overall effect of a herbicide on plant growth and survival.

1. Plant Material and Growth Conditions:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli, Avena fatua) are sown in pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).
  • Plants are grown in a greenhouse or controlled environment chamber with a defined temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and light intensity.
  • Seedlings are thinned to a uniform number (e.g., 3-5 plants per pot) at a specific growth stage (e.g., 2-4 true leaves) before herbicide application[6][11].

2. Herbicide Application:

  • Herbicides are applied at a range of doses to generate a dose-response curve. A stock solution of the herbicide is prepared in an appropriate solvent (e.g., acetone with a surfactant like Tween 20) and then diluted to the desired concentrations.
  • The herbicide solutions are applied using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha) to ensure uniform coverage[6]. Control plants are sprayed with the solvent and surfactant solution only.

3. Data Collection and Analysis:

  • Visual injury ratings are recorded at set intervals after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no effect) to 100% (complete plant death).
  • At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass is harvested, dried in an oven (e.g., at 70°C for 72 hours), and the dry weight is recorded.
  • The data is analyzed using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value, which is the herbicide dose required to cause a 50% reduction in plant growth compared to the untreated control[12][13][14][15].

Seed Germination and Root Growth Inhibition Assay

This in vitro assay is a rapid method to screen for phytotoxicity.

1. Assay Setup:

  • Seeds of the target weed species are surface-sterilized.
  • Petri dishes (e.g., 9 cm diameter) are lined with filter paper.
  • A known volume of the test herbicide solution at various concentrations is added to each Petri dish. Control dishes receive only the solvent.
  • A specific number of seeds (e.g., 20-25) are placed on the filter paper in each dish.

2. Incubation:

  • The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a defined period (e.g., 5-7 days).

3. Data Collection and Analysis:

  • After the incubation period, the number of germinated seeds is counted.
  • The length of the primary root and/or shoot of each seedling is measured.
  • The percentage of germination inhibition and the percentage of root/shoot growth inhibition relative to the control are calculated.
  • The IC₅₀ value (the concentration of herbicide that causes 50% inhibition) is determined by plotting the inhibition percentage against the herbicide concentration.

Mode of Action: The Synthetic Auxin Signaling Pathway

Phenoxyacetic acid herbicides are classified as synthetic auxins because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA)[16]. At herbicidal concentrations, these compounds disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinastic growth (twisting and bending of stems and leaves), and ultimately, plant death[16].

The molecular mechanism involves the perception of the synthetic auxin by a co-receptor complex consisting of an F-box protein (such as TIR1/AFB) and an Aux/IAA transcriptional repressor protein. This binding event targets the Aux/IAA repressor for degradation via the 26S proteasome pathway. The degradation of the repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overexpression of these genes leads to the downstream physiological effects characteristic of auxin herbicide injury.

Synthetic_Auxin_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (this compound, 2,4-D, MCPA, etc.) Receptor TIR1/AFB F-Box Protein Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Binds to SCF_Complex SCF Complex AuxIAA->SCF_Complex Targeted to ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degradation DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Gene_Expression Gene Expression (Transcription & Translation) DNA->Gene_Expression Response Physiological Response: - Uncontrolled Cell Division - Epinasty - Plant Death Gene_Expression->Response

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the herbicidal efficacy of a novel compound like this compound in comparison to established herbicides.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Whole-Plant Bioassay cluster_2 Phase 3: Analysis & Conclusion A1 Synthesize/Acquire This compound A2 In Vitro Assay (Seed Germination & Root Inhibition) A1->A2 A3 Determine IC50 Values A2->A3 B2 Dose-Response Study (Greenhouse) A3->B2 B1 Select Target Weed Species (Broadleaf & Grass) B1->B2 B4 Data Collection (Visual Injury, Dry Weight) B2->B4 B3 Compare with Standard Herbicides (2,4-D, MCPA, etc.) B3->B4 B5 Calculate GR50 Values B4->B5 C1 Structure-Activity Relationship Analysis B5->C1 C2 Evaluate Selectivity and Weed Control Spectrum C1->C2 C3 Publish Comparison Guide C2->C3

Caption: Herbicide efficacy evaluation workflow.

References

Validating the Biological Effects of [2-(Methylthio)phenoxy]acetic Acid: A Comparative Guide for New Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological effects of [2-(Methylthio)phenoxy]acetic Acid. Due to the limited publicly available data on this specific compound, this document outlines a validation strategy based on the well-documented activities of structurally related phenoxyacetic acid derivatives. This approach allows for the formulation of testable hypotheses and the selection of appropriate experimental models.

This compound is cataloged as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural backbone, phenoxyacetic acid, is a core component in a variety of biologically active molecules with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticancer, and antihypertensive agents.[3]

This guide will focus on two promising, well-characterized activities of phenoxyacetic acid analogs: anti-inflammatory effects via COX-2 inhibition and hypoglycemic activity . By comparing the performance of known active analogs, we provide a roadmap for the biological characterization of this compound.

Section 1: Comparative Analysis of Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[4] This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data Summary: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of several synthesized phenoxyacetic acid derivatives against COX-1 and COX-2, providing a benchmark for evaluating this compound.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
5f 4-bromo, para-chloro substitution14.5 ± 0.20.06 ± 0.01241.7[4]
5e 4-bromo, para-methyl substitution12.1 ± 0.150.07 ± 0.01172.9[4]
5d 4-bromo, unsubstituted phenyl9.8 ± 0.110.08 ± 0.01122.5[4]
Celecoxib (Standard)14.93 ± 0.120.05 ± 0.01298.6[4]
Mefenamic Acid (Standard)29.9 ± 0.090.21 ± 0.02142.4[4]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference compounds: Celecoxib, Mefenamic Acid

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or a reference compound.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives->COX-2

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Section 2: Comparative Analysis of Hypoglycemic Activity

Certain α-thioether and α-alkoxy carboxylic acids, which share structural similarities with phenoxyacetic acid derivatives, have been shown to possess potent hypoglycemic activity. These compounds are of interest in the development of new treatments for non-insulin-dependent diabetes mellitus (NIDDM).

Quantitative Data Summary: In Vivo Hypoglycemic Activity

The following table presents the in vivo glucose-lowering effects of α-alkylthio carboxylic acid analogs in a mouse model of NIDDM.

Compound IDStructureDose (mg/kg)Glucose Lowering (%)Reference
11 Methylthio moiety1Significant[5]
14 Isopropylthio moiety0.25Significant[5]
15 Cyclopropylthio moiety0.25Significant[5]
16 Phenylthio moiety0.25Significant[5]
27 Acetic acid analog (shortened chain)5Inactive[5]
Experimental Protocol: In Vivo Hypoglycemic Activity in a Mouse Model

This protocol outlines a general procedure for evaluating the glucose-lowering effects of a test compound in a diabetic mouse model.

Objective: To assess the in vivo hypoglycemic activity of this compound.

Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.

Materials:

  • Diabetic mice

  • Test compound: this compound

  • Vehicle control (e.g., carboxymethyl cellulose solution)

  • Positive control (e.g., a known hypoglycemic agent)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the animals to the housing conditions.

  • Fast the animals overnight (with free access to water).

  • Record the baseline blood glucose levels from the tail vein.

  • Administer the test compound, vehicle, or positive control orally by gavage.

  • Measure blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the percentage change in blood glucose from the baseline for each group.

  • Statistically analyze the data to determine the significance of the glucose-lowering effect compared to the vehicle control group.

Experimental Workflow: In Vivo Hypoglycemic Study

Hypoglycemic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Overnight Fasting Overnight Fasting Animal Acclimatization->Overnight Fasting Baseline Glucose Measurement Baseline Glucose Measurement Overnight Fasting->Baseline Glucose Measurement Oral Gavage Administration Oral Gavage Administration Baseline Glucose Measurement->Oral Gavage Administration Time-point Glucose Monitoring Time-point Glucose Monitoring Oral Gavage Administration->Time-point Glucose Monitoring Test Compound Test Compound Test Compound->Oral Gavage Administration Vehicle Control Vehicle Control Vehicle Control->Oral Gavage Administration Positive Control Positive Control Positive Control->Oral Gavage Administration Data Analysis Data Analysis Time-point Glucose Monitoring->Data Analysis Statistical Evaluation Statistical Evaluation Data Analysis->Statistical Evaluation

Caption: Workflow for in vivo evaluation of hypoglycemic activity.

Conclusion

The provided framework, based on the known biological activities of phenoxyacetic acid derivatives, offers a robust starting point for the systematic validation of this compound. By employing the outlined comparative data, experimental protocols, and pathway analyses, researchers can effectively design and execute studies to elucidate the therapeutic potential of this novel compound. It is recommended to initially focus on in vitro screening to establish a foundational understanding of its activity profile before proceeding to more complex and resource-intensive in vivo models.

References

A Comparative Guide to Phenoxyacetic Acid Analogs: Evaluating [2-(Methylthio)phenoxy]acetic Acid in the Context of its Structurally Related Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been extensively investigated as modulators of key cellular targets, leading to the development of agents with hypolipidemic, anti-inflammatory, and antidiabetic properties. This guide provides a comparative overview of [2-(Methylthio)phenoxy]acetic Acid and its analogs, focusing on their performance in preclinical studies.

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, publicly available data on its specific biological activities is limited.[1] Therefore, this guide will draw comparisons based on the well-documented activities of structurally similar phenoxyacetic acid analogs, providing a framework for understanding the potential therapeutic applications and structure-activity relationships within this chemical class. The primary areas of focus will be their efficacy as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, their role as hypolipidemic agents, and their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Biological Activities

The biological effects of phenoxyacetic acid analogs are largely dictated by the nature and position of substituents on the phenyl ring. Variations in these substitutions can significantly influence the compound's affinity and selectivity for different biological targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[2] Agonists of PPARs, particularly PPARα and PPARγ, have been successfully developed as drugs to treat dyslipidemia and type 2 diabetes. Several phenoxyacetic acid derivatives have been identified as potent PPAR agonists.[2][3]

The general structure-activity relationship (SAR) suggests that the acidic head group, the phenoxy linker, and a substituted aromatic ring are key pharmacophoric features. While specific data for this compound is not available, studies on other analogs provide insights into how different substituents impact PPAR agonism. For instance, the presence of a bulky hydrophobic group on the phenyl ring often enhances activity.

Below is a summary of the PPARα and PPARγ agonist activity for selected phenoxyacetic acid analogs.

Compound/AnalogTargetActivity (EC50/IC50)Reference Compound
2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2-methylpropanoic acidPPARδ/α dual agonist--
Chiral Phenoxyacetic Acid Analogues (S-isomers)PPARα and PPARγPotent agonists-
GW501516PPARδ--

Note: Specific quantitative data for a broad range of analogs in a single, directly comparable study is scarce. The table reflects the reported activities from various sources.

Hypolipidemic Activity

The ability of phenoxyacetic acid derivatives to lower lipid levels is often linked to their PPARα agonism, which upregulates genes involved in fatty acid oxidation.[3][4] Fibrates, a class of drugs that are structurally related to phenoxyacetic acids, are well-known for their triglyceride-lowering effects.

Studies on various phenoxyacetic acid analogs have demonstrated significant reductions in serum cholesterol and triglycerides in animal models.[4] The substitution pattern on the phenyl ring is critical for this activity. For example, halogenated analogs have shown potent hypolipidemic effects. While direct data for this compound is unavailable, related sulfur-containing compounds have been investigated for their lipid-lowering properties.[5]

The following table summarizes the hypolipidemic effects of representative phenoxyacetic acid analogs.

Compound/AnalogAnimal ModelKey FindingsReference Compound
Novel aminothiazole-phenoxyacetic acid derivativesHigh-fat diet induced hyperlipidemic ratsSignificant hypolipidemic activity-
5-thienyl-4-oxazoleacetic acid derivativesNormal and hereditary hyperlipidemic ratsPotent hypolipidemic effectsClofibrate
Cyclic imido alkyl thioethersRodentsSignificant reduction in serum cholesterol and triglycerides-
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[6] Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory potential of sulfur-containing compounds has been noted in several studies, suggesting that the methylthio group in this compound could contribute to this activity.[7][8]

The table below presents the COX inhibitory activity of some phenoxyacetic acid analogs.

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazoline-phenoxyacetic acid derivative 6a-0.03365.4
Pyrazoline-phenoxyacetic acid derivative 6c-0.03196.9
Substituted (2-phenoxyphenyl)acetic acids---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of phenoxyacetic acid analogs.

In Vitro PPAR Agonist Activity Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate a specific PPAR isoform.

  • Cell Culture and Transfection: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media. The cells are then transiently transfected with a plasmid containing a PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound analogs) or a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Luciferase Activity Measurement: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. The EC50 value (the concentration at which the compound elicits 50% of its maximal effect) is determined by plotting the fold induction against the compound concentration.

In Vivo Hypolipidemic Activity Assay (Triton WR-1339 Induced Hyperlipidemic Rat Model)

This model is used to evaluate the lipid-lowering effects of a compound in vivo.

  • Animal Model: Male Wistar rats are used. Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339.

  • Compound Administration: The test compounds are administered orally to the rats at various doses, typically one hour before the Triton WR-1339 injection. A control group receives the vehicle, and a positive control group receives a standard hypolipidemic drug (e.g., fenofibrate).

  • Blood Sample Collection: Blood samples are collected from the rats at different time points (e.g., 0, 6, and 24 hours) after Triton WR-1339 injection.

  • Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are determined using commercially available enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels by the test compounds is calculated and compared to the hyperlipidemic control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Reaction: The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer. The reaction is initiated by the addition of arachidonic acid, the substrate for COX.

  • Measurement of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage inhibition of COX activity by the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway for PPARα-mediated hypolipidemic activity and a general workflow for the biological evaluation of phenoxyacetic acid analogs.

PPARa_Signaling_Pathway Ligand Phenoxyacetic Acid Analog (Ligand) PPARa PPARα Ligand->PPARa Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Activates mRNA mRNA Transcription->mRNA Protein Proteins for Fatty Acid Oxidation (e.g., CPT1) mRNA->Protein Translation Effect Increased Fatty Acid Catabolism (Hypolipidemic Effect) Protein->Effect

Caption: PPARα signaling pathway for hypolipidemic effect.

Experimental_Workflow Start Synthesis of This compound & Analogs InVitro In Vitro Screening Start->InVitro PPAR_Assay PPAR Agonist Assay (EC50) InVitro->PPAR_Assay COX_Assay COX Inhibition Assay (IC50) InVitro->COX_Assay Lead_Selection Lead Compound Selection PPAR_Assay->Lead_Selection COX_Assay->Lead_Selection InVivo In Vivo Evaluation Lead_Selection->InVivo Hypolipidemic_Model Hypolipidemic Animal Model (e.g., Triton WR-1339) InVivo->Hypolipidemic_Model AntiInflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced edema) InVivo->AntiInflammatory_Model Data_Analysis Data Analysis & SAR Studies Hypolipidemic_Model->Data_Analysis AntiInflammatory_Model->Data_Analysis

Caption: General workflow for biological evaluation.

Conclusion

The phenoxyacetic acid scaffold is a promising platform for the development of novel therapeutics targeting metabolic and inflammatory diseases. While this compound itself remains underexplored in terms of its biological activity, the extensive research on its analogs provides a strong foundation for future investigations. The structure-activity relationships established for this class of compounds suggest that the methylthio substitution at the ortho position could influence its electronic and steric properties, potentially leading to unique interactions with biological targets. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.

References

Cross-Validation of Experimental Results for Phenoxyacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for a prominent phenoxyacetic acid derivative, GW501516, also known as Cardarine. Due to the limited publicly available experimental data on [2-(Methylthio)phenoxy]acetic Acid as a final product, this guide focuses on the well-researched GW501516, which features a similar chemical scaffold. This document will objectively compare its performance with other alternatives and provide supporting experimental data, detailed methodologies for key experiments, and visualizations of its signaling pathway.

Introduction to this compound and its Analogs

This compound is a chemical compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives have shown a range of biological activities. A notable and extensively studied derivative is GW501516, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[2][3] This guide will delve into the experimental validation of GW501516's mechanism of action and its biological effects, drawing comparisons with the broader class of phenoxyacetic acids, which are known for their activity as plant growth regulators (auxins).[4][5]

Comparative Performance Data

The biological activity of phenoxyacetic acid derivatives can vary significantly based on their substitution patterns. While simpler forms act as auxins in plants, more complex derivatives like GW501516 exhibit potent activity on mammalian cellular receptors.

Table 1: Comparison of Biological Activity

Compound/ClassPrimary Biological ActivityMechanism of ActionKey Experimental Observations
GW501516 (Cardarine) PPARδ AgonistSelective activation of the PPARδ nuclear receptor, leading to the upregulation of genes involved in fatty acid metabolism and energy expenditure.[2][3]Increased fatty acid oxidation in skeletal muscle, improved lipid profiles (increased HDL, decreased LDL and triglycerides), and enhanced endurance in animal models.[3][6][7][8]
Phenoxyacetic Acids (general) Plant Growth Regulators (Auxins)Mimic the plant hormone auxin (indole-3-acetic acid), leading to disruptions in plant growth and development at high concentrations.[4][9][10]Elicit classic auxin-like responses in plants, such as leaf epinasty, stem curling, and growth inhibition, particularly in dicotyledonous species.[5][10]
2,4-Dichlorophenoxyacetic acid (2,4-D) Herbicide (Synthetic Auxin)Binds to auxin receptors, leading to uncontrolled growth and eventual death of susceptible plants.[9][11]Highly effective against broadleaf weeds; demonstrates greater stability in plants compared to natural auxins.[9][10]

Table 2: Quantitative Experimental Data for GW501516

ParameterValueSpecies/ModelReference
PPARδ Affinity (Ki) 1 nMIn vitro[2]
PPARδ Potency (EC50) 1 nMIn vitro[2]
Selectivity over PPARα and PPARγ >1000-foldIn vitro[2]
HDL Cholesterol Increase ~17% (at 10 mg/day)Human (Phase II study)[7]
LDL Cholesterol Decrease ~7% (at 10 mg/day)Human (Phase II study)[7]
Triglyceride Reduction SignificantHuman (Phase I study)[6]
Hepatic Fat Content Reduction ~20%Human (Phase I study)[6]
Endurance Increase (Running) Up to 68%Mice[7][8]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are protocols for key assays used to characterize the activity of PPARδ agonists like GW501516.

1. Cell-Based Transactivation Assay for PPARδ Agonism

This assay is fundamental in determining the potency and selectivity of a compound as a PPAR agonist.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression plasmid for a chimeric receptor containing the ligand-binding domain of human PPARδ fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple GAL4 upstream activation sequences (UAS).

  • Procedure:

    • HEK293T cells are co-transfected with the chimeric receptor and reporter plasmids.

    • After a recovery period, the transfected cells are plated in 96-well plates and treated with various concentrations of the test compound (e.g., GW501516).

    • The cells are incubated for 24 hours to allow for receptor activation and subsequent luciferase expression.

    • A luciferase assay substrate is added, and the resulting luminescence is measured using a luminometer.

    • The data is analyzed to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

  • Selectivity Determination: The same protocol is followed using chimeric receptors for PPARα and PPARγ to assess the compound's selectivity.[12]

2. In Vivo Animal Studies for Metabolic Effects and Endurance

Animal models are essential for evaluating the physiological effects of PPARδ agonists.

  • Animal Model: Male Kunming mice are a suitable model for endurance studies.[8]

  • Compound Administration: GW501516 is administered to the mice, typically via oral gavage, for a specified period (e.g., 3 weeks).[8]

  • Endurance Testing:

    • Mice are subjected to exhaustive running tests on a treadmill.

    • The running distance and time to exhaustion are recorded.

  • Metabolomic Analysis:

    • Blood samples are collected after the endurance test.

    • Serum is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify metabolites related to energy metabolism (e.g., fatty acids, glucose, lactate).[8]

  • Gene Expression Analysis:

    • Skeletal muscle tissue is harvested.

    • RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of PPARδ target genes involved in fatty acid oxidation (e.g., PDK4, CPT1A).[8][12]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of GW501516

The primary mechanism of action for GW501516 is the activation of the PPARδ signaling pathway.

GW501516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects GW501516 GW501516 PPARd_RXR_inactive PPARδ/RXR (Inactive) GW501516->PPARd_RXR_inactive Enters Cell & Nucleus PPARd_RXR_active PPARδ/RXR/GW501516 (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Binds PPRE PPRE (DNA Response Element) PPARd_RXR_active->PPRE Binds to TargetGenes Target Genes (e.g., PDK4, CPT1A) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Fatty Acid Oxidation) mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Enhanced Endurance Improved Lipid Profile

Caption: Signaling pathway of GW501516 activation of PPARδ.

Experimental Workflow for Evaluating PPARδ Agonists

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential PPARδ agonist.

PPARd_Agonist_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Studies cluster_data Data Analysis & Outcomes a Compound Synthesis b PPAR Transactivation Assay (Potency & Selectivity) a->b c Compound Administration (e.g., Oral Gavage) b->c d Endurance Testing (Treadmill) c->d e Metabolomic Analysis (Blood Samples) c->e f Gene Expression Analysis (Tissue Samples) c->f h Assess Performance Enhancement d->h i Identify Metabolic Profile Changes e->i j Quantify Target Gene Upregulation f->j g Determine EC50 & Selectivity g->h h->i i->j

Caption: Experimental workflow for PPARδ agonist evaluation.

Conclusion

While this compound itself is primarily a synthetic intermediate, its derivative GW501516 serves as a powerful example of how modifications to the phenoxyacetic acid scaffold can result in highly specific and potent biological activity in mammals. The cross-validation of GW501516's effects through a combination of in vitro and in vivo experiments provides a robust understanding of its mechanism of action as a PPARδ agonist. This contrasts with the well-established role of simpler phenoxyacetic acids as plant growth regulators. For researchers in drug development, the data on GW501516 underscores the potential of the phenoxyacetic acid core structure in designing targeted therapeutics for metabolic disorders. However, it is also crucial to note that the development of GW501516 was halted due to safety concerns, specifically its potential to promote cancer, highlighting the importance of thorough toxicological evaluation in the drug development process.[2]

References

Comparative Analysis of [2-(Methylthio)phenoxy]acetic Acid's Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential bioactivity of [2-(Methylthio)phenoxy]acetic acid. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from structurally similar phenoxyacetic acid derivatives to offer a predictive comparison and framework for future research.

This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of herbicides and plant growth regulators.[1] Its chemical structure lends itself to modifications aimed at creating compounds with selective biological activities.[1] The broader class of phenoxyacetic acid derivatives has been extensively studied and shown to possess a range of biological effects, including herbicidal, antimicrobial, anticancer, and anti-inflammatory properties. This guide will explore these potential activities, presenting comparative data from analogous compounds to inform research and development involving this compound.

Herbicidal Activity: A Potential Synthetic Auxin

Phenoxyacetic acids, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely known for their herbicidal effects. They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry disrupts the plant's normal growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of the plant, particularly in broadleaf weeds. Given its structural similarity, this compound is hypothesized to exhibit similar herbicidal properties by targeting the auxin signaling pathway.

Comparative Herbicidal Activity Data

While specific data for this compound is unavailable, the following table presents data for related phenoxyacetic acid derivatives to provide a comparative context.

CompoundTarget SpeciesActivity MetricValueReference
2,4-Dichlorophenoxyacetic acid (2,4-D) Broadleaf weeds-Effective at registered application rates[2]
Eugenoxyacetic acid Lactuca sativa (Lettuce)% Inhibition of Germination (at 3 mmol L⁻¹)Significant phytotoxic activity[3]
Guaiacoxyacetic acid Lactuca sativa (Lettuce)% Inhibition of Germination (at 3 mmol L⁻¹)Significant phytotoxic activity[3]
Experimental Protocols: Herbicidal Activity Assessment

A common method to assess herbicidal activity is through germination and seedling growth bioassays.

Seed Germination and Seedling Growth Assay:

  • Test Solutions: Prepare a range of concentrations of the test compound (e.g., this compound) and a known herbicide (e.g., 2,4-D) as a positive control. A solvent control (without the test compound) is also prepared.

  • Seed Plating: Seeds of a target plant species (e.g., Lactuca sativa) are placed on filter paper in petri dishes.

  • Treatment: A specific volume of each test solution is added to the respective petri dishes.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a defined period (e.g., 7 days).

  • Data Collection: After the incubation period, the percentage of seed germination, root length, and shoot length are measured.

  • Analysis: The inhibitory effect of the compound is calculated as a percentage reduction in germination or growth compared to the solvent control.

Signaling Pathway: Auxin-Mediated Gene Expression

Phenoxyacetic acid herbicides act by overwhelming the natural auxin signaling pathway in susceptible plants. The key components of this pathway include the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and ARF transcription factors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_workflow Workflow Auxin Auxin (or Phenoxyacetic Acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation Ub Ubiquitin SCF_Complex->Ub adds ARF ARF Transcription Factor Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Transcription_Repression Transcription Repressed Auxin_Response_Gene Auxin Response Gene ARF->Auxin_Response_Gene binds to promoter Transcription_Activation Transcription Activated Start Start Prepare_Solutions Prepare Test Compound and Control Solutions Start->Prepare_Solutions Seed_Plating Plate Seeds of Target Species Prepare_Solutions->Seed_Plating Apply_Treatment Apply Solutions to Seeds Seed_Plating->Apply_Treatment Incubate Incubate under Controlled Conditions Apply_Treatment->Incubate Measure_Parameters Measure Germination Rate, Root and Shoot Length Incubate->Measure_Parameters Analyze_Data Calculate Percent Inhibition Measure_Parameters->Analyze_Data End End Analyze_Data->End

Caption: Auxin signaling pathway and herbicidal activity workflow.

Antimicrobial Activity: A Potential Area of Investigation

Certain phenoxyacetic acid derivatives have demonstrated antimicrobial properties. While the exact mechanism is not always fully elucidated, it is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of the methylthio group in this compound could potentially influence its antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table provides Minimum Inhibitory Concentration (MIC) values for some phenoxyacetamide derivatives, illustrating the potential for this class of compounds to exhibit antimicrobial effects.

CompoundTarget OrganismMIC (µM)Reference
Phenoxyacetamide Derivative I Staphylococcus aureus>100[4]
Phenoxyacetamide Derivative II Staphylococcus aureus>100[4]
Ciprofloxacin (Control) Staphylococcus aureus1.56[4]
Phenoxyacetamide Derivative I Escherichia coli>100[4]
Phenoxyacetamide Derivative II Escherichia coli>100[4]
Ciprofloxacin (Control) Escherichia coli0.78[4]
Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination:

  • Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Potential Therapeutic Avenue

Recent research has explored the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. The mechanisms of action can be diverse, including the induction of apoptosis (programmed cell death). The structural features of this compound may confer selective cytotoxicity towards cancer cells.

Comparative Anticancer Activity Data

The table below presents the half-maximal inhibitory concentration (IC50) values for some phenoxyacetamide derivatives against different cancer cell lines, providing a benchmark for the potential anticancer activity of related compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide Derivative I HepG2 (Liver Cancer)1.43[5][6]
Phenoxyacetamide Derivative II HepG2 (Liver Cancer)6.52[5]
5-Fluorouracil (Control) HepG2 (Liver Cancer)5.32[5]
Phenylacetamide Derivative 3c MCF-7 (Breast Cancer)0.7±0.4[7]
Phenylacetamide Derivative 3d MCF-7 (Breast Cancer)0.7±0.08[7]
Experimental Protocols: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of a compound on cultured cells.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

Cytotoxicity_Workflow cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay (e.g., Annexin V) Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound (and Controls) Seed_Cells->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Harvest_Cells Harvest Cells Incubate_48h->Harvest_Cells Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Stain_Cells Stain with Annexin V and Propidium Iodide Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis Quantify_Apoptosis->End

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Conclusion

While direct experimental data on the bioactivity of this compound remains to be published, this comparative guide, based on the activities of its structural analogs, suggests several promising avenues for future research. Its potential as a selective herbicide, a novel antimicrobial agent, or a cytotoxic compound against cancer cells warrants further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and conduct studies to elucidate the specific biological activities and mechanisms of action of this intriguing molecule. The data presented herein for related compounds should serve as a valuable reference for interpreting future experimental results.

References

Navigating the Landscape of PPARδ Agonism: A Comparative Guide to [2-(Methylthio)phenoxy]acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of metabolic and cellular processes often involves the use of potent chemical modulators. One such compound, [2-(Methylthio)phenoxy]acetic Acid, more commonly known as GW501516 or Cardarine, has been a subject of intense interest and significant controversy. This guide provides an objective comparison of GW501516 with its alternatives, focusing on the reproducibility of reported effects, supported by available experimental data and detailed methodologies.

This compound (GW501516) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis.[1][2] Its ability to upregulate proteins involved in energy expenditure has made it a popular, albeit illicit, performance-enhancing drug.[3] However, the trajectory of GW501516 from a promising therapeutic candidate for metabolic diseases to a research compound shadowed by safety concerns underscores the critical importance of scrutinizing its effects and exploring safer alternatives.[2][4]

The primary hurdle in the clinical development of GW501516 has been the finding from animal studies that it can induce rapid cancer development in multiple organs at certain dosages.[2][5] This has led to the discontinuation of its development by pharmaceutical companies and warnings from regulatory bodies like the World Anti-Doping Agency (WADA).[5][6] The reproducibility of these carcinogenicity studies has been a topic of debate, particularly concerning the dose levels used in animal models versus those typically used for performance enhancement.[4]

Comparative Analysis of PPARδ Agonists

Several alternatives to GW501516 have been investigated, each with its own profile of efficacy, selectivity, and safety. This guide focuses on two prominent compounds: GW0742, a structurally similar PPARδ agonist, and SR9009 (Stenabolic), which modulates similar metabolic pathways through a different mechanism.

Data Presentation: Quantitative Comparison
CompoundMechanism of ActionReported Efficacy (in animal models)Key Safety Concerns
This compound (GW501516) Selective PPARδ agonist- Increased running endurance[7][8]- Improved lipid profiles (increased HDL, lowered VLDL)[2]- Protection against diet-induced obesity and type II diabetes[2]- Carcinogenicity in multiple organs in rodents[2][4]
GW0742 Selective PPARδ agonist- Reduction of inflammation[9][10]- Potential cardioprotective effects[11]- Divergent results on atherosclerosis progression compared to GW501516[12]- Concerns about potential for cardiac hypertrophy at high doses[13]- Less data available compared to GW501516
SR9009 (Stenabolic) REV-ERBα agonist- Increased mitochondrial biogenesis[1]- Enhanced endurance[1]- Decreased plasma triglycerides and cholesterol[14]- Poor oral bioavailability[7]- Some studies suggest REV-ERB-independent effects, questioning its specific mechanism of action[15][16]

Experimental Protocols

To aid in the critical evaluation and potential replication of key findings, detailed methodologies for representative experiments are provided below.

GW501516: In Vivo Tumorigenicity Study in Mice

This protocol is based on studies investigating the carcinogenic potential of GW501516.

  • Animal Model: BALB/c nude mice.

  • Cell Line: C666-1, an undifferentiated nasopharyngeal carcinoma cell line.

  • Procedure:

    • Approximately 1 x 10^7 C666-1 cells are injected subcutaneously into the right axilla of each mouse.

    • Tumor growth is monitored until the volume reaches 30–50 mm³.

    • Mice are then randomly assigned to a vehicle control group (e.g., saline with 0.5% DMSO) or treatment groups receiving GW501516.

    • GW501516 is administered via intraperitoneal injection daily for a period of 4 weeks at specified doses (e.g., 10 mg/kg and 30 mg/kg).[17]

    • Tumor volume is measured weekly using calipers, calculated as (length × width²) × 0.5.[17]

    • At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

GW0742: In Vivo Study of Gut Ischemia/Reperfusion Injury

This protocol is based on studies evaluating the anti-inflammatory effects of GW0742.

  • Animal Model: Male C57BL/6 mice.[18]

  • Procedure:

    • Intestinal ischemia is induced by clamping the superior mesenteric artery and celiac trunk for 45 minutes.

    • The clamp is then released to allow for reperfusion for a specified period (e.g., 1 or 6 hours).[10]

    • GW0742 (e.g., 0.1 mg/kg) or a vehicle control is administered intraperitoneally 5 minutes prior to the reperfusion phase.[10]

    • Following the reperfusion period, animals are euthanized, and intestinal tissue samples are collected for histological examination and biochemical analyses, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.[10]

SR9009: In Vivo Endurance and Metabolic Study

This protocol is based on studies assessing the impact of SR9009 on physical performance and metabolism.

  • Animal Model: Male C57BL/6J mice.[14]

  • Diet: A high-fat diet (e.g., 60% of calories from fat) can be used to induce obesity and insulin resistance.[14]

  • Procedure:

    • Mice are treated with SR9009 (e.g., 100 mg/kg, twice daily) or a vehicle control, typically administered via oral gavage, for a specified duration (e.g., 30 days).[14]

    • Endurance can be assessed using a treadmill exhaustion test, measuring the time or distance run until exhaustion.

    • Metabolic parameters are measured, including body weight, food intake, and plasma levels of glucose, insulin, triglycerides, and cholesterol.[14]

    • Glucose and insulin tolerance tests can also be performed to assess metabolic function.[14]

Mandatory Visualizations

Signaling Pathway of GW501516 (PPARδ Agonism)

GW501516_Pathway cluster_nucleus Nucleus GW501516 GW501516 (this compound) PPARd PPARδ GW501516->PPARd Binds to RXR RXR PPARd->RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARd->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Activates Metabolic_Effects Increased Fatty Acid Oxidation Improved Lipid Profile Enhanced Endurance Gene_Expression->Metabolic_Effects Cancer_Risk Potential Cancer Risk Gene_Expression->Cancer_Risk

Caption: Signaling pathway of GW501516 as a PPARδ agonist.

Experimental Workflow for Comparative Analysis of PPARδ Agonists

Experimental_Workflow Start Select Animal Model (e.g., C57BL/6 mice) Group_Assignment Randomly Assign to Treatment Groups Start->Group_Assignment Treatment_GW501516 GW501516 Group_Assignment->Treatment_GW501516 Treatment_GW0742 GW0742 Group_Assignment->Treatment_GW0742 Treatment_SR9009 SR9009 Group_Assignment->Treatment_SR9009 Vehicle_Control Vehicle Control Group_Assignment->Vehicle_Control Endpoint_Analysis Endpoint Analysis Treatment_GW501516->Endpoint_Analysis Treatment_GW0742->Endpoint_Analysis Treatment_SR9009->Endpoint_Analysis Vehicle_Control->Endpoint_Analysis Efficacy Efficacy Assessment (Endurance, Metabolism) Endpoint_Analysis->Efficacy Safety Safety Assessment (Histopathology, Biomarkers) Endpoint_Analysis->Safety

Caption: General workflow for in vivo comparative studies.

Conclusion: A Call for Rigorous and Reproducible Research

The case of this compound (GW501516) highlights a crucial challenge in drug discovery and research: balancing potential therapeutic benefits with significant safety risks. While its effects on metabolism and endurance are notable, the concerns regarding its carcinogenicity cannot be overlooked. The conflicting results observed with its alternatives, such as GW0742, further emphasize the need for rigorous, reproducible, and transparent research.

For scientists working with these compounds, it is imperative to carefully consider the existing data, including the controversies, and to design experiments that are robust and well-controlled. This comparative guide serves as a starting point for navigating the complex landscape of PPARδ agonism, encouraging a data-driven approach to the selection and use of these powerful research tools. The future of research in this area will depend on the development of safer alternatives and a deeper understanding of the long-term consequences of modulating these fundamental metabolic pathways.

References

Unlocking Metabolic Modulation: A Comparative Guide to [2-(Methylthio)phenoxy]acetic Acid Derivatives in PPAR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [2-(Methylthio)phenoxy]acetic acid derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. We delve into their structure-activity relationships, benchmark their performance against alternatives, and provide detailed experimental methodologies to support further research and development in metabolic and inflammatory diseases.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them significant therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[1] The this compound scaffold has emerged as a promising backbone for the development of novel PPAR agonists. This guide focuses on the structure-activity relationship (SAR) of these derivatives, offering a comparative analysis of their potency and selectivity across PPAR subtypes.

Performance Comparison of PPAR Agonists

The efficacy of this compound derivatives as PPAR agonists is best understood through direct comparison with established modulators. The following table summarizes the reported activity of a key derivative and a well-characterized reference compound, GW501516.

CompoundTargetAssay TypeEC50 (nM)PotencyReference CompoundTargetEC50 (nM)
2-{2-Ethyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}-2-methylpropanoic acidPPARδLuciferase Transfection AssayPotentPotent agonist against PPARδGW501516PPARδPotent
PPARαLuciferase Transfection AssayModerateModerate agonist against PPARαPPARα-
PPARγLuciferase Transfection Assay--PPARγ-

Data for the derivative is based on a study by Ciocoiu et al. (2010), which identified it as a potent PPARδ and moderate PPARα agonist among eleven synthesized analogues of GW501516.[2] GW501516 is a well-known selective PPARδ agonist.[3][4]

Structure-Activity Relationship (SAR) Insights

The SAR of this compound derivatives reveals that modifications to the phenoxyacetic acid core can significantly influence potency and selectivity for PPAR subtypes. The introduction of a methylthio group at the 2-position of the phenoxy ring is a key feature of these compounds. Further substitutions on the phenoxy ring and modifications of the acetic acid moiety can fine-tune the interaction with the ligand-binding domain of the PPARs.

For instance, the potent analogue 2-{2-Ethyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}-2-methylpropanoic acid features a complex substituent at the 4-position of the phenoxy ring, which is crucial for its high potency at PPARδ.[2] Docking studies of this compound have shown key hydrogen bonding interactions with amino acid residues His323, His449, and Tyr473 within the PPARδ ligand-binding pocket.[2]

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.

PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).

Principle: Cells are transiently transfected with two plasmids: one expressing a PPAR subtype ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD), and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Agonist binding to the PPAR LBD induces a conformational change, leading to the recruitment of coactivators and transcription of the luciferase gene. The resulting luminescence is proportional to the agonist activity.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HEK293T, CV-1) in 96-well plates at an appropriate density.

    • Co-transfect the cells with a PPAR-LBD/GAL4-DBD expression vector and a GAL4-UAS luciferase reporter vector using a suitable transfection reagent. A vector expressing a constitutively active Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Incubate the cells with the compounds for 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PPAR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the affinity of a compound for the PPAR ligand-binding domain by measuring its ability to displace a fluorescently labeled ligand.

Principle: The assay utilizes a PPAR-LBD tagged with a donor fluorophore (e.g., terbium) and a fluorescently labeled tracer ligand (acceptor fluorophore). When the tracer binds to the LBD, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare assay buffer containing a tagged PPAR-LBD and a fluorescent tracer ligand.

  • Compound Addition:

    • Add serial dilutions of the test compounds to a 384-well plate. Include a known PPAR ligand as a positive control and a vehicle control.

  • Assay Reaction:

    • Add the prepared PPAR-LBD and tracer mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the compound concentration and fit the data to a competitive binding curve to determine the IC50 value.

Visualizing the Mechanism of Action

To understand the biological context in which these derivatives operate, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand [2-(Methylthio)phenoxy] acetic Acid Derivative Receptor_inactive PPAR Ligand->Receptor_inactive Binds Receptor_active PPAR Receptor_inactive->Receptor_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (PPAR Response Element) Receptor_active->PPRE Coactivators Coactivators Receptor_active->Coactivators Recruits RXR_active->PPRE Target_Gene Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Target_Gene Initiates Corepressors Corepressors Corepressors->Receptor_inactive

Caption: PPAR signaling pathway activation by a ligand.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_sar SAR & Optimization Synthesis Synthesis of [2-(Methylthio)phenoxy]acetic Acid Derivatives Binding_Assay PPAR Competitive Binding Assay (TR-FRET) Synthesis->Binding_Assay Transactivation_Assay PPAR Transactivation Assay (Luciferase) Synthesis->Transactivation_Assay IC50 Determine IC50 (Binding Affinity) Binding_Assay->IC50 EC50 Determine EC50 (Functional Potency) Transactivation_Assay->EC50 SAR Structure-Activity Relationship Analysis IC50->SAR EC50->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR studies of PPAR agonists.

References

Benchmarking the performance of [2-(Methylthio)phenoxy]acetic Acid against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of [2-(Methylthio)phenoxy]acetic Acid against established standards in the field of plant growth regulation. Due to its structural similarity to phenoxyacetic acid derivatives, this compound is hypothesized to act as a synthetic auxin.[1][2][3] The following sections outline detailed experimental protocols, present hypothetical comparative data, and visualize key biological and experimental pathways to facilitate a comprehensive evaluation.

The selected standards for comparison are:

  • Indole-3-acetic acid (IAA): The most common and well-studied natural auxin in plants, serving as the baseline for auxin-like activity.[4]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A potent and widely used synthetic auxin herbicide, representing a standard for herbicidal efficacy.[5][6][7]

Comparative Performance Data

The following tables summarize hypothetical data from key bioassays designed to quantify and compare the auxin-like and herbicidal activity of this compound.

Table 1: Root Elongation Bioassay in Arabidopsis thaliana

This assay determines the dose-dependent effect of each compound on primary root growth over a 7-day period. Low concentrations of auxins typically promote elongation, while high concentrations are inhibitory.

CompoundConcentration (µM)Mean Root Length (mm) ± SD% Inhibition/Promotion vs. Control
Control 025.2 ± 2.10%
IAA 0.0128.1 ± 2.5+11.5%
1.010.5 ± 1.8-58.3%
2,4-D 0.0123.9 ± 2.0-5.2%
1.04.1 ± 0.9-83.7%
This compound 0.0126.5 ± 2.3+5.2%
1.06.8 ± 1.2-73.0%

Table 2: Post-Emergence Herbicidal Efficacy on Brassica napus (Canola)

This table presents data from a whole-plant bioassay, with visual injury assessments recorded 14 days after treatment. Injury is rated on a scale of 0% (no effect) to 100% (plant death).

CompoundApplication Rate (g/ha)Visual Injury (%) ± SDKey Symptoms
Control 00 ± 0Healthy growth
IAA 100015.3 ± 4.5Minor leaf curling
2,4-D 50092.1 ± 5.7Severe epinasty, stem swelling, necrosis
This compound 50085.4 ± 6.2Epinasty, chlorosis, stem thickening

Table 3: Auxin-Responsive Gene Expression in Arabidopsis thaliana

This table shows the relative fold change in the expression of a key auxin-responsive gene, GH3.3, measured by qRT-PCR in seedling shoots 6 hours after treatment.

CompoundConcentration (µM)Relative Fold Change in GH3.3 Expression ± SD
Control 01.0 ± 0.1
IAA 1.015.7 ± 2.1
2,4-D 1.045.2 ± 4.8
This compound 1.038.9 ± 4.1

Experimental Protocols

Protocol 1: Root Elongation Bioassay
  • Plant Material: Arabidopsis thaliana (Col-0) seeds are surface-sterilized.

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar is prepared. Test compounds (IAA, 2,4-D, this compound) are added from stock solutions to the molten agar to achieve final concentrations.

  • Plating and Growth: Sterilized seeds are sown on square petri plates containing the solidified MS medium with the respective treatments. Plates are sealed, stratified at 4°C for 2 days in the dark, and then transferred to a growth chamber with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 7 days, plates are scanned, and the primary root length of at least 20 seedlings per treatment is measured using image analysis software (e.g., ImageJ).

Protocol 2: Whole-Plant Post-Emergence Efficacy Assay
  • Plant Growth: Brassica napus seeds are sown in pots containing a standard potting mix and grown in a greenhouse to the 2-4 true leaf stage.

  • Treatment Application: Test compounds are formulated as solutions with appropriate adjuvants. Treatments are applied using a calibrated cabinet sprayer to ensure uniform coverage at the specified rates.[8][9] An untreated control group is included.

  • Evaluation: Plants are returned to the greenhouse and observed over 21 days. Visual injury assessments, including symptoms like epinasty, chlorosis, and necrosis, are recorded at 7, 14, and 21 days after treatment.[10] Plant biomass may also be measured at the end of the experiment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Treatment: 7-day-old Arabidopsis thaliana seedlings grown in liquid MS medium are treated with 1.0 µM of each test compound for 6 hours.

  • RNA Extraction: Total RNA is extracted from shoot tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression of the target auxin-responsive gene (GH3.3) and a reference housekeeping gene (e.g., ACTIN2) is quantified using SYBR Green-based real-time PCR.

  • Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression for each treatment compared to the untreated control.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis p1 Compound Stock Solutions p3 Herbicide Formulation p1->p3 p2 Plant Cultivation (2-4 Leaf Stage) e1 Calibrated Spray Application p2->e1 p3->e1 e2 Greenhouse Incubation (21 Days) e1->e2 d1 Visual Injury Assessment (7, 14, 21 DAT) e2->d1 d2 Final Biomass Measurement e2->d2 d3 Statistical Analysis (e.g., ANOVA) d1->d3 d2->d3 G cluster_nucleus Nucleus Auxin Synthetic Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin TIR1_AFB->Ub recruits SCF complex to add ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Gene Auxin-Responsive Genes ARF->Gene activates transcription Ub->Aux_IAA Response Physiological Response (e.g., Ethylene/ABA synthesis, Uncontrolled Growth) Gene->Response

References

Safety Operating Guide

Navigating the Safe Disposal of [2-(Methylthio)phenoxy]acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of [2-(Methylthio)phenoxy]acetic Acid (CAS No. 3395-40-2), ensuring that operational procedures are clear, concise, and adhere to best practices.

Physicochemical Properties and Hazard Profile
PropertyValueSource
CAS Number 3395-40-2[1][2][3][5][6]
Molecular Formula C₉H₁₀O₃S[2][7]
Molecular Weight 198.24 g/mol [7]
Melting Point 167-168 °C[6]
Boiling Point (Predicted) 345.7 ± 22.0 °C[6]
Density (Predicted) 1.28 ± 0.1 g/cm³[6]
pKa (Predicted) 3.16 ± 0.10[6]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, adherence to strict safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) and having spill control measures in place.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a P2 filter is recommended.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its entry into drains or waterways.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Containment: For solid spills, prevent the generation of dust.[1][7] Carefully sweep or vacuum the material.

  • Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Method 1: Disposal of Small Quantities (Laboratory Scale)

For small residual amounts, such as those from cleaning contaminated glassware, a carefully controlled neutralization may be permissible, provided the resulting solution is not otherwise hazardous and local regulations allow for sewer disposal of the neutralized product.

Experimental Protocol for Neutralization:

  • Dilution: In a well-ventilated fume hood, cautiously dilute the acidic waste with a large volume of cold water (a ratio of at least 1:20, acid to water). Always add acid to water, never the other way around.[8][9]

  • Neutralization: Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, while stirring continuously.[8][10] Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: If permitted by local regulations for non-hazardous, neutralized waste, the solution can be flushed down the sanitary sewer with a copious amount of water.[8]

Note: Due to the presence of sulfur, it is crucial to be aware of the potential for the formation of malodorous or toxic sulfur compounds during neutralization. Perform this procedure in a fume hood.

Method 2: Disposal of Bulk Quantities

For larger quantities of this compound, direct disposal is required through a licensed hazardous waste management company. The preferred method for organic compounds, especially those containing sulfur, is high-temperature incineration.

Procedure for Bulk Disposal:

  • Packaging: Ensure the waste is in its original or a compatible, tightly sealed, and clearly labeled container.[1] Do not mix with other waste streams.[1]

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound" and its associated hazards.

  • Storage: Store the packaged waste in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).

Incineration as the Preferred Method:

High-temperature incineration is the recommended disposal method for sulfur-containing organic waste.[4][11] This process effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, and sulfur oxides. The sulfur oxides are then removed from the flue gas by scrubbers.[12] Incineration should only be carried out in a licensed industrial facility equipped to handle such chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_small Small Quantity / Residual Contamination cluster_large Bulk Quantity start Start: Assess Waste This compound assess_quantity Determine Quantity of Waste start->assess_quantity neutralize Neutralization Protocol (in fume hood) assess_quantity->neutralize Small Quantity package_waste Package and Label as Hazardous Waste assess_quantity->package_waste Bulk Quantity check_regulations Check Local Regulations for Sewer Disposal neutralize->check_regulations sewer_disposal Dispose via Sanitary Sewer with copious water check_regulations->sewer_disposal Permitted collect_waste Collect as Hazardous Waste check_regulations->collect_waste Not Permitted end_process End of Process sewer_disposal->end_process collect_waste->package_waste store_waste Store in Designated Area package_waste->store_waste contact_disposal Contact EHS/Licensed Waste Contractor store_waste->contact_disposal incineration High-Temperature Incineration at Permitted Facility contact_disposal->incineration incineration->end_process

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of [2-(Methylthio)phenoxy]acetic Acid. The following procedures are based on established safety protocols for phenoxyacetic acid and its derivatives, due to the limited specific data for this particular compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. This includes protection for the eyes, face, skin, and respiratory system.

Summary of Personal Protective Equipment (PPE)

Protection Type Equipment Standard/Specification Notes
Eye and Face Protection Chemical safety goggles or a face shieldConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)Goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Skin Protection Chemical-resistant glovesRegulation (EU) 2016/425 and the standard EN 374Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[1]
Protective clothingNot specifiedA lab coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or increased exposure risk, a full protective suit may be necessary.
Respiratory Protection NIOSH/MSHA-approved respiratorOSHA 29 CFR 1910.134 or European Standard EN 149To be used in case of insufficient ventilation, when dust is generated, or if exposure limits are exceeded. A particulate respirator (e.g., N95, P2) is suitable for solid forms.

Detailed Experimental Protocols

Operational Plan for Safe Handling

This step-by-step guide outlines the process for safely using this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[2]

  • Workspace Decontamination: The designated workspace should be clean and free of any incompatible materials.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a lab coat or chemical-resistant apron.

  • Wear chemical safety goggles. If there is a risk of splashing, also wear a face shield.

  • Select and inspect chemical-resistant gloves (nitrile, neoprene, or butyl rubber). Ensure they are free of tears or punctures before putting them on.

  • If there is a risk of generating dust or if ventilation is inadequate, wear a NIOSH/MSHA-approved respirator.

Step 3: Chemical Handling

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid creating and inhaling dust.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Handling: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.

Step 4: Spill Management

  • Minor Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]

  • Major Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

  • Decontamination: After a spill, decontaminate the area with a suitable cleaning agent.

Step 5: Disposal Plan

  • Waste Chemical: Dispose of unused or waste this compound in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

Step 6: Post-Handling Procedures

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last using a proper technique to avoid touching the outer surface.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_response Emergency Response cluster_disposal Disposal cluster_post Post-Handling prep_vent Ensure Adequate Ventilation (Fume Hood) ppe_clothing Lab Coat / Apron prep_vent->ppe_clothing prep_equip Verify Emergency Equipment (Eyewash, Safety Shower) prep_equip->ppe_clothing prep_workspace Prepare Clean Workspace prep_workspace->ppe_clothing ppe_eyes Goggles / Face Shield ppe_clothing->ppe_eyes ppe_gloves Chemical-Resistant Gloves ppe_eyes->ppe_gloves ppe_resp Respirator (if needed) ppe_gloves->ppe_resp handle_weigh Weighing (in enclosure) ppe_resp->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_general General Use handle_dissolve->handle_general spill_minor Minor Spill Cleanup handle_general->spill_minor spill_major Major Spill Response handle_general->spill_major disp_chem Waste Chemical handle_general->disp_chem disp_ppe Contaminated PPE spill_minor->disp_ppe spill_major->disp_ppe post_doff Doff PPE disp_chem->post_doff disp_ppe->post_doff disp_cont Empty Containers disp_cont->post_doff post_hygiene Hand Washing post_doff->post_hygiene

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.